molecular formula C10H13ClO B165052 4-tert-Butyl-2-chlorophenol CAS No. 98-28-2

4-tert-Butyl-2-chlorophenol

Cat. No.: B165052
CAS No.: 98-28-2
M. Wt: 184.66 g/mol
InChI Key: PRLINSMUYJWPBL-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-chlorophenol is a useful research compound. Its molecular formula is C10H13ClO and its molecular weight is 184.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8464. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-tert-butyl-2-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLINSMUYJWPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059164
Record name Phenol, 2-chloro-4-(1,1-dimethylethyl)-
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Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

98-28-2
Record name 4-tert-Butyl-2-chlorophenol
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Record name 4-tert-Butyl-2-chlorophenol
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Record name 4-tert-Butyl-2-chlorophenol
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Record name Phenol, 2-chloro-4-(1,1-dimethylethyl)-
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Record name Phenol, 2-chloro-4-(1,1-dimethylethyl)-
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Record name 4-tert-butyl-2-chlorophenol
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Record name 4-TERT-BUTYL-2-CHLOROPHENOL
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Foundational & Exploratory

4-tert-Butyl-2-chlorophenol (CAS 98-28-2): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, synthesis, and biological activities of 4-tert-Butyl-2-chlorophenol (CAS 98-28-2), a chlorinated alkylphenol with diverse industrial applications and notable biological effects. This document is intended to serve as a comprehensive resource, consolidating key data and methodologies to support research and development efforts.

Core Properties

This compound is a white to light yellow solid at room temperature.[1] Its chemical structure features a phenol ring substituted with a tert-butyl group at the 4-position and a chlorine atom at the 2-position.[1] This substitution pattern imparts specific physicochemical properties that influence its solubility, stability, and biological interactions.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 98-28-2[1][2][3][4]
Molecular Formula C₁₀H₁₃ClO[1][2][3][4]
Molecular Weight 184.66 g/mol [2][3][4]
Boiling Point 301.53 °C (574.68 K)[5]
logP (octanol/water) 3.343[5]
Appearance White to light yellow solid[1]
Solubility Moderately soluble in organic solvents, less soluble in water[1]

Table 2: Spectral Data of this compound

Spectral Data TypeKey FeaturesReference
¹H NMR Data available in spectral databases.[4]
¹³C NMR Data available in spectral databases.
Mass Spectrometry GC-MS data available, molecular ion peak consistent with formula.[2][3]
Infrared (IR) Spectroscopy Vapor phase IR spectra available.[3]
Raman Spectroscopy Data available in spectral databases.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the chlorination of 4-tert-butylphenol.[1]

Materials:

  • 4-tert-Butylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

  • Petroleum Ether

Procedure: [1]

  • Dissolve 4-tert-butylphenol (1.0 eq) and sulfuryl chloride (1.04 eq) in dichloromethane at 0°C.

  • Slowly add methanol (1.04 eq) to the reaction mixture at 0°C.

  • Allow the mixture to stir overnight at room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under vacuum.

  • Purify the crude product by column chromatography using a petroleum ether/ethyl acetate (50:1) solvent system to yield pure 4-tert-butyl-2-chloro-phenol.

Analytical Methodology: Quantification and Metabolite Identification

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical techniques for the quantification of this compound and the identification of its metabolites.[6]

Sample Preparation (for environmental or biological matrices):

  • Extraction of the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate, n-hexane).

  • For GC-MS analysis of polar metabolites, a derivatization step (e.g., trimethylsilylation) may be necessary.[6]

HPLC Analysis: [6]

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analyte.

GC-MS Analysis: [6]

  • Column: A non-polar capillary column (e.g., SE-30) is suitable.[2]

  • Carrier Gas: Helium.

  • Ionization: Electron ionization (EI).

  • Detection: Mass analyzer to identify and quantify the fragments.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antimicrobial properties and toxicity.[1][7] Its environmental persistence and potential health effects have been a subject of study.

Microbial Degradation Pathway

Certain microorganisms, such as Sphingobium fuliginis TIK-1, can utilize this compound as a sole carbon source.[5] The degradation proceeds through an initial hydroxylation followed by a meta-cleavage pathway.

Microbial_Degradation_Pathway cluster_0 Microbial Cell A This compound B Hydroxylation A->B Sphingobium fuliginis TIK-1 C 4-tert-Butylcatechol B->C D meta-Cleavage Pathway C->D E Further Degradation Products (e.g., 3,3-dimethyl-2-butanone) D->E

Microbial degradation pathway of this compound.
Potential Apoptotic Signaling Pathway

While specific signaling pathways for this compound in human cells are not extensively documented, studies on the closely related compound, 4-tert-butylphenol (4-t-BP), provide insights into its potential mechanisms of toxicity. In zebrafish, 4-t-BP has been shown to induce apoptosis through the p53-bcl-2/bax-caspase-3 pathway.[8] This suggests a plausible mechanism of action for this compound.

Apoptosis_Signaling_Pathway cluster_cell Cellular Response Compound This compound (or related compounds) ROS Increased ROS Production Compound->ROS p53 p53 Activation ROS->p53 Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A plausible apoptosis signaling pathway induced by related phenols.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[9]

GHS Hazard Statements: [9]

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or under a fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry, well-ventilated place.

This technical guide provides a foundational understanding of this compound. For more detailed information, researchers are encouraged to consult the cited literature.

References

4-tert-Butyl-2-chlorophenol molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the molecular structure and key physicochemical properties of 4-tert-Butyl-2-chlorophenol, a compound of interest in various chemical and pharmaceutical research domains.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized in the table below. This data is essential for experimental design, analytical method development, and computational modeling.

ParameterValueSource
Molecular Formula C₁₀H₁₃ClO[1][2][3][4][5]
Molecular Weight 184.66 g/mol [1][3][4]
Exact Mass 184.0654927 Da[1]
IUPAC Name This compound[1][2]
CAS Registry Number 98-28-2[1][2][6]
Synonyms 2-Chloro-4-tert-butylphenol, Phenol, 2-chloro-4-(1,1-dimethylethyl)-[1][2][4]

Molecular Structure and Visualization

This compound is an aromatic organic compound. Its structure consists of a phenol ring substituted with a chlorine atom at the second position and a tert-butyl group at the fourth position relative to the hydroxyl group. This substitution pattern dictates its chemical reactivity and physical properties.

molecular_structure C1 C C2 C C1->C2 OH OH C1->OH C3 C C2->C3 Cl Cl C2->Cl C4 C C3->C4 C5 C C4->C5 tBu C(CH₃)₃ C4->tBu C6 C C5->C6 C6->C1

Caption: Molecular structure of this compound.

Experimental Protocols

While this document focuses on the core molecular properties, researchers interested in experimental applications can find detailed protocols in various scientific databases. For instance, retention indices in non-polar columns for gas chromatography have been reported, which is crucial for separation and identification.[2][6] Further experimental details regarding its synthesis, reactivity, and potential biological activity can be found in specialized chemical and patent literature.[1]

This guide serves as a foundational resource for professionals engaged in research and development activities involving this compound. The provided data and structural visualization are intended to facilitate further investigation and application of this compound.

References

4-tert-Butyl-2-chlorophenol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-tert-Butyl-2-chlorophenol

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to facilitate a thorough understanding of this compound.

Core Physical and Chemical Properties

This compound is an organic compound belonging to the class of chlorophenols.[1] It is characterized by a phenol ring substituted with a chlorine atom at the second position and a tert-butyl group at the fourth position.[1] This substitution pattern imparts specific physical and chemical characteristics to the molecule. At room temperature, it typically appears as a white to light yellow solid.[1]

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃ClO[1][2][3][4][5]
Molecular Weight 184.66 g/mol [2][3][4][6]
CAS Number 98-28-2[1][2][3][4][5]
Appearance Colorless or white solid[7]
Melting Point 42.8 °C (109.0 °F; 315.9 K)[7]
Boiling Point 85-86 °C[3]
Density 1.099 g/cm³ @ 20 °C[3]
Solubility Limited solubility in water; soluble in organic solvents like ethanol and acetone.[1][8]
pKa 8.71 ± 0.18 (Predicted)[5]
Flash Point 98.2 °C[3]
Refractive Index 1.529[3]
LogP (Octanol/Water Partition Coefficient) 3.343 - 3.9[3][5][9]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey InformationSource(s)
Mass Spectrometry (MS) Available through NIST Mass Spectrometry Data Center.[2][6][10]
Infrared (IR) Spectrum Vapor phase IR spectra are available.[2][6]
¹H NMR Spectrum Data available from various sources.[6][11]
¹³C NMR Spectrum Data available from various sources.[6]
Raman Spectrum Available.[6]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the chlorination of 4-tert-butylphenol.[12][13]

Materials:

  • 4-tert-Butylphenol (40.0 g, 0.27 mol)

  • Sulfuryl chloride (SO₂Cl₂) (37.5 g, 0.28 mol)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH) (9.0 g, 0.28 mol)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Petroleum Ether

Procedure:

  • Dissolve 4-tert-butylphenol and sulfuryl chloride in dichloromethane in a reaction vessel.

  • Cool the solution to 0°C.

  • Slowly add methanol to the reaction mixture at 0°C.[13]

  • After the addition is complete, allow the mixture to stir overnight at room temperature.[12][13]

  • Quench the reaction by adding water (200 mL).[12][13]

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.[12][13]

  • Filter the solution and concentrate it under vacuum.

  • Purify the residue using column chromatography with a mobile phase of Petroleum Ether/EtOAc (50:1) to yield the final product.[12][13]

This method has been reported to achieve a yield of up to 95%.[12][13]

G Synthesis Workflow of this compound cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification Dissolve 4-tert-butylphenol\nand SO2Cl2 in CH2Cl2 Dissolve 4-tert-butylphenol and SO2Cl2 in CH2Cl2 Cool to 0 C Cool to 0 C Dissolve 4-tert-butylphenol\nand SO2Cl2 in CH2Cl2->Cool to 0 C Step 1 Add Methanol Add Methanol Cool to 0 C->Add Methanol Step 2 Stir overnight at RT Stir overnight at RT Add Methanol->Stir overnight at RT Step 3 Quench with Water Quench with Water Stir overnight at RT->Quench with Water Step 4 Extract with Ethyl Acetate Extract with Ethyl Acetate Quench with Water->Extract with Ethyl Acetate Step 5 Dry organic layers Dry organic layers Extract with Ethyl Acetate->Dry organic layers Step 6 Concentrate under vacuum Concentrate under vacuum Dry organic layers->Concentrate under vacuum Step 7 Column Chromatography Column Chromatography Concentrate under vacuum->Column Chromatography Step 8 Pure this compound Pure this compound Column Chromatography->Pure this compound

Caption: Synthesis workflow for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the analysis of chlorophenols, including this compound.

HPLC Method for Chlorophenol Determination:

  • Column: Kromasil 100 C18 (150 mm × 4.6 mm × 5 µm)[14]

  • Mobile Phase: Acetonitrile and water (60:40)[14]

  • Flow Rate: 1.0 mL/min[14]

  • Column Temperature: 30 °C[14]

  • Detection: UV spectrophotometry at specific wavelengths for different chlorophenols.[14]

GC-MS for Metabolite Analysis:

  • GC-MS is employed to identify and quantify metabolites of 4-tert-butylphenol, which can include chlorinated derivatives.[15] The specific parameters for the GC column, temperature program, and MS detector would be optimized based on the target analytes.

G General Analytical Workflow for this compound cluster_0 Separation Techniques Sample Preparation Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Injection HPLC HPLC Chromatographic Separation->HPLC Liquid Phase GC GC Chromatographic Separation->GC Gas Phase UV Detection UV Detection HPLC->UV Detection Quantification Mass Spectrometry (MS) Mass Spectrometry (MS) GC->Mass Spectrometry (MS) Identification Data Analysis Data Analysis UV Detection->Data Analysis Mass Spectrometry (MS)->Data Analysis

Caption: Analytical workflow for this compound.

Chemical Reactivity and Applications

  • Reactivity: As a phenol, this compound can undergo electrophilic substitution and oxidation reactions.[1] The phenolic hydroxyl group can be deprotonated, and the aromatic ring is activated towards further substitution. The chlorine atom can also be substituted by strong nucleophiles under certain conditions.[13]

  • Applications: It exhibits antimicrobial properties, making it useful as a preservative in cosmetics and personal care products.[1][8] It also serves as an intermediate in the synthesis of insecticides and phenolic resins.[1]

G Structure-Property Relationship This compound This compound Phenolic Hydroxyl Group Phenolic Hydroxyl Group This compound->Phenolic Hydroxyl Group tert-Butyl Group tert-Butyl Group This compound->tert-Butyl Group Chlorine Atom Chlorine Atom This compound->Chlorine Atom Antimicrobial Activity Antimicrobial Activity Phenolic Hydroxyl Group->Antimicrobial Activity contributes to Reactivity (e.g., Oxidation) Reactivity (e.g., Oxidation) Phenolic Hydroxyl Group->Reactivity (e.g., Oxidation) enables Hydrophobicity Hydrophobicity tert-Butyl Group->Hydrophobicity increases Steric Hindrance Steric Hindrance tert-Butyl Group->Steric Hindrance provides Increased Lipophilicity Increased Lipophilicity Chlorine Atom->Increased Lipophilicity contributes to Modified Reactivity Modified Reactivity Chlorine Atom->Modified Reactivity results in

Caption: Relationship between structure and properties.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[6][16] It is also noted to cause serious eye damage.[6]

Precautionary Measures:

  • Handling: Use only in well-ventilated areas and avoid breathing dust, fumes, gas, mist, vapors, or spray.[16] Wash hands and any exposed skin thoroughly after handling.[16] Do not eat, drink, or smoke when using this product.[16]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[16]

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water.[16]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[16]

    • Ingestion: Rinse mouth and seek medical attention.[16]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[16]

References

4-tert-Butyl-2-chlorophenol IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-tert-Butyl-2-chlorophenol

This technical guide provides a comprehensive overview of this compound, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and biological significance.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms:

  • 2-Chloro-4-tert-butylphenol[2]

  • Phenol, 2-chloro-4-(1,1-dimethylethyl)-[2][3]

  • Phenol, 4-tert-butyl-2-chloro-[2][3]

  • NSC 8464[2]

  • CAS Registry Number: 98-28-2[2][3]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₀H₁₃ClO[1][4]
Molecular Weight 184.66 g/mol [1]
Appearance Colorless or white solid[5]
Melting Point 42.8 °C[5]
Boiling Point 85-86 °C[6]
Density 1.099 g/cm³ at 20 °C[6]
pKa 8.71 ± 0.18 (Predicted)[4]
LogP (Octanol/Water Partition Coefficient) 3.343[7]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the chlorination of 4-tert-butylphenol using sulfuryl chloride (SO₂Cl₂).[7][8]

Materials:

  • 4-tert-butylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

Procedure:

  • Dissolve 4-tert-butylphenol (e.g., 40.0 g, 0.27 mol) and SO₂Cl₂ (e.g., 37.5 g, 0.28 mol) in CH₂Cl₂ in a reaction vessel.[7][8]

  • Cool the mixture to 0°C in an ice bath.[7][8]

  • Slowly add MeOH (e.g., 9.0 g, 0.28 mol) to the reaction mixture.[7][8]

  • After the addition is complete, allow the mixture to stir overnight at room temperature.[7][8]

  • Quench the reaction by adding water (e.g., 200 mL).[8]

  • Extract the aqueous layer with ethyl acetate.[7][8]

  • Combine the organic layers and dry over anhydrous Na₂SO₄.[8]

  • Filter the solution and concentrate it under vacuum to remove the solvent.[8]

  • Purify the resulting residue by column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 50:1) as the eluent to yield pure this compound.[7][8]

Analytical Methods

The identification and quantification of this compound are typically performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.

  • Application: Used to determine the concentration of 4-tert-butylphenol and its degradation products like 4-tert-butylcatechol.[9]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC separates volatile compounds in a mixture, which are then ionized and detected by a mass spectrometer based on their mass-to-charge ratio.

  • Application: Employed for the analysis of metabolites of 4-tert-butylphenol, such as 3,3-dimethyl-2-butanone.[9] It is also used in the analysis of its parent compound, crufomate, and its metabolites.[10]

Biological Activity and Signaling

This compound exhibits antimicrobial properties and is used in various industrial and household products.[2][7] Its mechanism of action is believed to involve interactions with biological macromolecules. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially disrupting their function.[7] The tert-butyl group introduces steric hindrance that can influence its binding and reactivity.[7]

In environmental contexts, certain microorganisms can degrade this compound. For instance, the bacterium Sphingobium fuliginis can utilize it as a carbon source. The degradation pathway involves an initial hydroxylation to form 4-tert-butylcatechol, which then undergoes meta-cleavage.[9]

Furthermore, this compound is a known metabolite of the organophosphate insecticide crufomate.[10] In rats, crufomate is metabolized in the small intestine to several compounds, including this compound and its glucuronide conjugate.[10]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_purification Purification 4-tert-butylphenol 4-tert-butylphenol Mixing_and_Cooling Mixing and Cooling (0°C) 4-tert-butylphenol->Mixing_and_Cooling SO2Cl2 SO2Cl2 SO2Cl2->Mixing_and_Cooling CH2Cl2 CH2Cl2 CH2Cl2->Mixing_and_Cooling MeOH MeOH MeOH->Mixing_and_Cooling Stirring Overnight Stirring Mixing_and_Cooling->Stirring Quenching Water Quenching Stirring->Quenching Extraction Ethyl Acetate Extraction Quenching->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product This compound Chromatography->Final_Product Degradation_Pathway Start This compound Intermediate1 4-tert-butylcatechol Start->Intermediate1 Hydroxylation Process meta-cleavage pathway Intermediate1->Process End_Product Further degradation products (e.g., 3,3-dimethyl-2-butanone) Process->End_Product

References

Mass spectrometry (GC-MS) data for 4-tert-Butyl-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-tert-Butyl-2-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodology for the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This document details the mass spectrometry data, experimental protocols, and relevant metabolic and degradation pathways.

Compound Information

  • Compound Name: this compound

  • Synonyms: 2-Chloro-4-tert-butylphenol, Phenol, 2-chloro-4-(1,1-dimethylethyl)-[1][2]

  • CAS Registry Number: 98-28-2[1][2]

  • Molecular Formula: C₁₀H₁₃ClO[1][2]

  • Molecular Weight: 184.66 g/mol [1][3]

Mass Spectrometry Data (Electron Ionization)

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in the table below. This data is crucial for the identification of the compound in a sample matrix.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment Assignment
128Most Abundant[M - C₄H₉ - H]⁺
141High[M - C₃H₆ - H]⁺
169High[M - CH₃]⁺
171ModerateIsotope peak of m/z 169
184ModerateMolecular Ion [M]⁺
186LowIsotope peak of [M]⁺

Data compiled from public spectral databases.[3]

Experimental Protocol: GC-MS Analysis

The following protocol outlines a typical workflow for the analysis of this compound in a given sample. This method is based on established procedures for the analysis of chlorophenols in various matrices.[4][5][6]

Sample Preparation and Derivatization

Due to the polarity of phenolic compounds, which can lead to poor chromatographic peak shape, a derivatization step is often employed.[6] Acetylation is a common and effective method for this purpose.[6]

  • Extraction: For aqueous samples, extraction can be performed using liquid-liquid extraction with a suitable solvent like hexane or via solid-phase extraction (SPE).[4][7] For solid samples, ultrasonic solvent extraction may be employed.[8]

  • Derivatization (Acetylation):

    • To the extracted sample, add a potassium carbonate buffer.[5]

    • Introduce acetic anhydride as the acetylating agent.[5][7]

    • The mixture is agitated to ensure complete reaction.

    • The resulting less polar acetylated derivative of this compound is then extracted into an organic solvent (e.g., hexane).[7]

  • Internal Standard: For accurate quantification, an internal standard (e.g., a deuterated analog) should be added to the sample prior to extraction.[4]

Gas Chromatography (GC) Conditions

The following GC parameters are recommended for the separation of the derivatized analyte.

ParameterValue
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]
Injector Temperature 250 °C[8]
Injection Mode Splitless[8]
Carrier Gas Helium at a constant flow of 1.0 mL/min[8]
Oven Temperature Program Initial temperature of 60 °C held for 1 min, ramped to 245 °C at 10 °C/min and held for 5 min, then ramped to 300 °C at 10 °C/min and held for 1 min.[8]
Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in electron ionization (EI) mode.

ParameterValue
Ion Source Temperature 230 °C[8]
Interface Temperature 280 °C[8]
Electron Energy 70 eV[8]
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

For targeted analysis and enhanced sensitivity, SIM mode is recommended, monitoring the characteristic ions of this compound (e.g., m/z 128, 169, 184).

Visualizations

GC-MS Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

GCMS_Workflow Sample Sample Collection Extraction Extraction Sample->Extraction Derivatization Derivatization (Acetylation) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation Injection Ionization Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis Detection->Data_Analysis

GC-MS analytical workflow for this compound.
Potential Degradation Pathways

This compound can undergo several degradation reactions in the environment. The primary pathways include dechlorination and hydroxylation. Monitoring for these degradation products can be important in environmental toxicology studies.[9]

Degradation_Pathways Parent This compound Dechlorination_Product 4-tert-Butylphenol Parent->Dechlorination_Product Dechlorination (Microbial Action) Hydroxylation_Product Hydroxylated Derivatives Parent->Hydroxylation_Product Hydroxylation (Photolytic Degradation) Metabolism_Product 4-tert-Butylcatechol Parent->Metabolism_Product Hydroxylation (Metabolism)

Potential degradation and metabolic pathways of this compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of 4-tert-Butyl-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-tert-Butyl-2-chlorophenol. It details the characteristic vibrational frequencies, outlines a precise experimental protocol for spectral acquisition, and presents a logical workflow for the analysis. This document is intended to serve as a critical resource for professionals in research, and drug development who utilize IR spectroscopy for the identification, characterization, and quality control of this compound.

Core Data Presentation

The infrared spectrum of this compound is characterized by a unique fingerprint of absorption bands corresponding to its specific functional groups. The quantitative data, derived from the National Institute of Standards and Technology (NIST) gas-phase IR spectrum, is summarized in the table below for straightforward interpretation and comparison.[1]

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3600WeakFree O-H Stretch
3000 - 3100Weak to MediumAromatic C-H Stretch
2850 - 3000Medium to StrongAliphatic C-H Stretch (tert-butyl)
1450 - 1600Medium to StrongAromatic C=C Ring Stretch
~1400MediumC-H Bend (tert-butyl)
1200 - 1300StrongC-O Stretch (Phenolic)
1000 - 1100MediumC-Cl Stretch
800 - 900StrongAromatic C-H Out-of-Plane Bend

Detailed Spectral Interpretation

The infrared spectrum of this compound reveals key structural features through its distinct absorption bands:

  • O-H Region: A weak band is anticipated around 3600 cm⁻¹ corresponding to the free hydroxyl (O-H) stretching vibration. In a condensed phase (solid or liquid), this peak would typically broaden and shift to a lower frequency (around 3200-3400 cm⁻¹) due to intermolecular hydrogen bonding.

  • C-H Stretching Region: The spectrum displays absorptions in the 3000-3100 cm⁻¹ range, which are characteristic of C-H stretching vibrations within the aromatic ring. Additionally, a series of medium to strong bands are observed between 2850 cm⁻¹ and 3000 cm⁻¹, indicative of the aliphatic C-H stretching of the tert-butyl group.

  • Aromatic Region: Strong absorptions in the 1450-1600 cm⁻¹ region are attributed to the C=C stretching vibrations of the aromatic ring. The precise positions and number of these peaks can provide information about the substitution pattern of the ring.

  • Fingerprint Region:

    • A medium intensity peak around 1400 cm⁻¹ is characteristic of the C-H bending vibration of the tert-butyl group.

    • A strong band in the 1200-1300 cm⁻¹ range is assigned to the C-O stretching vibration of the phenolic hydroxyl group.

    • The C-Cl stretching vibration is expected to produce a medium intensity band in the 1000-1100 cm⁻¹ region.

    • A strong absorption in the 800-900 cm⁻¹ range is due to the out-of-plane C-H bending of the aromatic ring, which is often diagnostic of the substitution pattern.

Experimental Protocols

The following protocol outlines a standard procedure for obtaining a high-quality infrared spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Objective: To acquire the infrared spectrum of this compound.

Materials:

  • This compound sample

  • Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Methanol or isopropanol for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and calibrated according to the manufacturer's instructions.

    • Record a background spectrum to account for atmospheric and instrumental interferences.

  • Sample Preparation:

    • Place a small, representative amount of the solid this compound sample onto the ATR crystal using a clean spatula.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectral Acquisition:

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Perform a background subtraction using the previously recorded background spectrum.

    • If necessary, apply an ATR correction to the spectrum.

    • Label the significant peaks and correlate them with the corresponding functional group vibrations.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., methanol or isopropanol) and a lint-free wipe to remove all traces of the sample.

Visualization of Analytical Workflow

The logical flow of infrared spectrum analysis, from initial sample handling to final interpretation, is a critical process for ensuring accurate and reproducible results. The following diagram, generated using Graphviz, illustrates this workflow.

IR_Analysis_Workflow Workflow for IR Spectrum Analysis of this compound cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing cluster_interp Interpretation & Reporting Sample Obtain this compound Sample Prepare Place Sample on ATR Crystal Sample->Prepare Background Record Background Spectrum Prepare->Background Acquire Acquire Sample Spectrum Background->Acquire Process Background Subtraction & ATR Correction Acquire->Process Identify Identify Characteristic Peaks Process->Identify Assign Assign Vibrational Modes Identify->Assign Report Generate Report with Data Table Assign->Report

Caption: Logical workflow for the infrared spectrum analysis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of 4-tert-Butyl-2-chlorophenol Derivatives

This technical guide provides a comprehensive overview of the biological activities associated with this compound and its structurally related derivatives. Given the limited publicly available data on this compound, this document draws upon extensive research into its close analogs, particularly 2,4-di-tert-butylphenol (2,4-DTBP), to elucidate the potential therapeutic applications of this class of compounds. The guide covers key biological activities, including antimicrobial, antioxidant, and antitumor effects, supported by quantitative data, detailed experimental protocols, and mechanistic signaling pathways.

Core Biological Activities

This compound is an alkylphenol compound utilized in industrial applications, such as in the synthesis of resins and as a chemical intermediate.[1] Its biological activity, along with that of its derivatives, is a subject of growing interest due to potential environmental and health impacts.[1] The phenolic hydroxyl group, the chlorine atom, and the steric hindrance provided by the tert-butyl group are key structural features that dictate its interaction with biological molecules and its overall activity.[1]

Antimicrobial Activity
Antitumor Activity

Derivatives of this compound, notably 2,4-DTBP, have demonstrated significant anticancer properties.[4] The primary mechanism involves the induction of apoptosis (programmed cell death) in cancer cells.[4][5] Studies on human colorectal cancer cells (HCT116) have shown that 2,4-DTBP inhibits cell proliferation and promotes apoptosis by downregulating the expression of anti-apoptotic proteins Bcl-2 and Survivin.[6] This leads to the activation of the intrinsic apoptotic cascade.[4][6]

Antioxidant Activity

Phenolic compounds are well-established antioxidants that function primarily as free radical scavengers. The mechanism involves the donation of a hydrogen atom from the hydroxyl group to neutralize reactive oxygen species (ROS), thus terminating oxidative chain reactions.[7] The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring, a process enhanced by bulky alkyl substituents.[7]

Endocrine Disruption and Signaling Pathway Modulation

This compound and its parent compound, 4-tert-butylphenol (4-tBP), are recognized as endocrine-disrupting chemicals (EDCs).[1][8] Chronic exposure to 4-tBP has been shown to induce hepatotoxicity by disrupting glycogen metabolism and critical insulin signaling pathways, including the IRS1/AKT/GSK3β pathway, via the miR-363/PKCδ axis.[9] Furthermore, the derivative 2,4-DTBP is an activator of the Retinoid X Receptor Alpha (RXRα), a key component of the PPARγ/RXRα heterodimer involved in adipogenesis, identifying it as a potential obesogen.[10] In the context of inflammation, 2,4-DTBP can suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.[4]

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data on the biological activities of this compound derivatives and related compounds.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 98-28-2 [1][11]
Molecular Formula C₁₀H₁₃ClO [11]
Molecular Weight 184.66 g/mol [11]

| LogP | 3.9 |[11] |

Table 2: Antimicrobial Activity of 2,4-Di-tert-butylphenol (Representative Derivative)

Target Organism Assay Type MIC (µg/mL) Reference
Cutibacterium acnes Microdilution 16 [12]
MRSA (Clinical Isolates) Broth Microdilution 31.25 [3]
Escherichia coli ATCC 25922 Broth Microdilution 50 [3]

| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.78 |[3] |

Table 3: Comparative Antioxidant Activity (IC₅₀ Values)

Compound DPPH Assay (µg/mL) ABTS Assay (µg/mL) Reference
2,4-Di-tert-butylphenol 71.64 68.79 [13]
BHT (Butylated Hydroxytoluene) Data Varies Data Varies [7][14]
Trolox (Standard) 3.77 2.93 [15]

Note: IC₅₀ values can vary based on specific assay conditions. A lower IC₅₀ value indicates greater antioxidant activity.

Table 4: Antitumor Activity of 2,4-Di-tert-butylphenol (Representative Derivative)

Cell Line Assay Type IC₅₀ Value Reference
HCT116 (Colorectal Cancer) MTT Assay 57.04 µM [6]
HeLa (Cervical Cancer) Not Specified 10 µg/mL [16]

| MCF-7 (Breast Cancer) | Not Specified | 5 µg/mL |[17] |

Signaling Pathways and Mechanisms of Action

The biological effects of these phenolic compounds are mediated through their interaction with and modulation of specific cellular signaling pathways.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_regulation Apoptotic Regulation cluster_execution Execution Cascade Compound 2,4-DTBP Bcl2 Bcl-2 / Survivin (Anti-apoptotic) Compound->Bcl2 inhibits Mito Mitochondrion Bcl2->Mito inhibits CytC Cytochrome c Mito->CytC releases Apaf1 Apaf-1 CytC->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms Casp9 Pro-Caspase-9 -> Caspase-9 (Initiator) Apoptosome->Casp9 activates Casp3 Pro-Caspase-3 -> Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes Insulin_Signaling_Disruption cluster_stimulus External Factor cluster_pathway Insulin Signaling Pathway tBP 4-tert-Butylphenol (4-tBP) IRS1 IRS1 tBP->IRS1 inhibits AKT AKT IRS1->AKT activates GSK3b GSK3β AKT->GSK3b inhibits Glycogen Glycogen Synthesis GSK3b->Glycogen inhibits MIC_Workflow A Prepare serial two-fold dilutions of the test compound in a 96-well plate. B Add standardized microbial inoculum to each well. A->B C Include positive (microbe only) and negative (broth only) controls. B->C D Incubate plate under appropriate conditions (e.g., 37°C for 24h). C->D E Visually inspect for turbidity or measure absorbance to assess growth. D->E F Determine MIC: Lowest concentration with no visible growth. E->F MTT_Workflow A Seed cancer cells in a 96-well plate and allow them to adhere overnight. B Treat cells with various concentrations of the test compound. A->B C Incubate for a defined period (e.g., 24, 48, 72h). B->C D Add MTT reagent to each well and incubate for 2-4 hours to allow formazan formation. C->D E Solubilize the purple formazan crystals with a solvent (e.g., DMSO). D->E F Measure absorbance at ~570 nm using a microplate reader. E->F G Calculate cell viability (%) and determine the IC₅₀ value. F->G

References

Unveiling the Antimicrobial and Biocidal Potential of 4-tert-Butyl-2-chlorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Butyl-2-chlorophenol, a chlorinated phenolic compound, has garnered interest for its antimicrobial and biocidal properties. This technical guide provides a comprehensive overview of its known characteristics, potential mechanisms of action, and detailed experimental protocols for its evaluation. While specific quantitative antimicrobial data for this compound is limited in publicly available literature, this document outlines the standardized methodologies to generate such critical data. To illustrate the expected outcomes of these experimental procedures, data for the structurally related and more extensively studied compound, 2,4-di-tert-butylphenol, is presented as a comparative reference. This guide aims to equip researchers with the necessary information and procedural frameworks to thoroughly investigate the antimicrobial and biocidal efficacy of this compound for potential applications in drug development and other scientific endeavors.

Introduction

This compound is an organic compound characterized by a phenol ring substituted with a tert-butyl group at the para position and a chlorine atom at the ortho position.[1] This substitution pattern contributes to its chemical properties, including moderate lipophilicity, which may influence its biological activity.[2] Phenolic compounds, in general, are known for their antimicrobial properties, and chlorination can often enhance this activity. This compound is utilized in various industrial and commercial applications, including as a component in cleaning agents, personal care products, and as a preservative in some formulations, underscoring its recognized antimicrobial function.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its solubility, stability, and potential interactions in biological systems.

PropertyValueReference
Molecular Formula C₁₀H₁₃ClO[3]
Molecular Weight 184.66 g/mol [3]
Appearance Colorless to light yellow solid[1]
CAS Number 98-28-2[3]
LogP (Octanol/Water Partition Coefficient) 3.9[3]

Known Antimicrobial & Biocidal Properties and Mechanism of Action

The antimicrobial activity of phenolic compounds like this compound is generally attributed to their ability to interact with and disrupt microbial cells. The proposed mechanism of action involves the interaction of the phenolic group with microbial proteins and enzymes, potentially leading to their denaturation and inactivation.[2] The presence of a chlorine atom can further enhance its biocidal properties.

While specific signaling pathways for this compound's antimicrobial action have not been elucidated in the available literature, the general mechanism for phenolic compounds involves:

  • Disruption of Cell Membranes: The lipophilic nature of the compound allows it to partition into the lipid bilayer of microbial cell membranes, increasing permeability and leading to the leakage of essential intracellular components.

  • Enzyme Inhibition: The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their function and disrupting critical metabolic pathways.

  • Protein Denaturation: At higher concentrations, phenolic compounds can cause gross coagulation of cytoplasmic proteins, leading to cell death.

The following diagram illustrates a generalized workflow for investigating the mechanism of action of an antimicrobial compound.

A Antimicrobial Compound (this compound) C Initial Screening (MIC/MBC Determination) A->C B Target Microorganism (e.g., Bacteria, Fungi) B->C D Cell Viability Assays C->D E Membrane Permeability Assays (e.g., Propidium Iodide Staining) C->E F Enzyme Activity Assays C->F G Analysis of Cellular Components (e.g., Protein, DNA leakage) C->G H Elucidation of Mechanism of Action D->H E->H F->H G->H

Caption: Generalized workflow for investigating the mechanism of antimicrobial action.

Quantitative Antimicrobial Data (Comparative Example)

MicroorganismAssay TypeConcentration (µg/mL)Reference
Cutibacterium acnesMIC16[4]
Staphylococcus aureus (MRSA)MIC31.25[5]
Staphylococcus aureus (MRSA)MBC31.25[5]

Note: This data is for 2,4-di-tert-butylphenol and should be used for illustrative purposes only. The antimicrobial activity of this compound may differ.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial and biocidal properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Sterile pipette and tips

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution with the sterile broth medium to achieve a range of desired concentrations.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

A Prepare Stock Solution of This compound B Perform Serial Dilutions in 96-well Plate with Broth A->B D Inoculate Wells with Microorganism B->D C Prepare Standardized Microbial Inoculum C->D E Include Positive and Negative Controls D->E F Incubate at Optimal Conditions E->F G Visually Assess for Growth (Turbidity) F->G H Determine MIC (Lowest Concentration with No Growth) G->H

Caption: Experimental workflow for MIC determination by broth microdilution.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • Results from the MIC test

  • Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipette and tips or inoculating loop

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and subculture it onto a fresh agar plate.

  • Incubation: Incubate the agar plates at the optimal temperature and duration for the microorganism.

  • Reading Results: The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.

A Select Wells from MIC Assay with No Visible Growth B Subculture Aliquots from Selected Wells onto Agar Plates A->B C Incubate Agar Plates at Optimal Conditions B->C D Observe for Colony Formation C->D E Determine MBC/MFC (Lowest Concentration with No Growth) D->E

Caption: Experimental workflow for MBC/MFC determination.

Conclusion

This compound possesses recognized antimicrobial properties that warrant further detailed investigation. While a comprehensive dataset on its specific biocidal efficacy against a wide range of microorganisms is not yet available in the public domain, the standardized protocols outlined in this guide provide a clear pathway for generating such crucial data. The comparative data for 2,4-di-tert-butylphenol suggests that substituted phenols can exhibit significant antimicrobial activity. By employing rigorous and standardized experimental methodologies, researchers can effectively characterize the antimicrobial spectrum and potency of this compound, paving the way for its potential application in the development of new therapeutic agents or other antimicrobial solutions. Further research into its precise mechanism of action will also be critical in understanding its full potential and any potential for resistance development.

References

Toxicity and environmental impact of 4-tert-Butyl-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicity and Environmental Impact of 4-tert-Butyl-2-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (4-t-BCP), a chlorinated alkylphenol, finds application as an intermediate in chemical synthesis, including the production of insecticides and phenolic resins.[1][2] Its chemical structure, featuring a phenolic ring with chlorine and tert-butyl substitutions, contributes to its stability, reactivity, and biological activity.[1][2] Widespread use has led to its detection in aquatic environments, raising concerns about its potential toxicity and persistence.[1] This document provides a comprehensive technical overview of the known toxicological profile and environmental fate of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes. The available data indicates that 4-t-BCP is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3] Like other related phenols, it exhibits endocrine-disrupting potential and is toxic to aquatic organisms.[4][5] Its environmental persistence is influenced by microbial and photocatalytic degradation pathways.[1][6]

Physicochemical Properties

The fundamental chemical and physical properties of this compound dictate its environmental distribution and biological interactions.

PropertyValueReference(s)
CAS Number 98-28-2[3][7][8][9]
Molecular Formula C₁₀H₁₃ClO[3][7][8][9]
Molecular Weight 184.66 g/mol [3][7][8]
IUPAC Name This compound[3]
Physical State White to light yellow solid[2]
Water Solubility Limited[2][10]
Log K_ow_ (XLogP3) 3.9[3]

Mammalian Toxicity

Toxicological assessments indicate that this compound poses several health hazards. The Globally Harmonized System (GHS) provides a classification of its acute effects.

Acute Toxicity

According to GHS classifications derived from 44 reports, this compound is categorized as follows:

  • Acute Oral Toxicity: Harmful if swallowed (Acute Tox. 4).[3]

  • Skin Corrosion/Irritation: Causes skin irritation (Skin Irrit. 2).[3]

  • Serious Eye Damage/Irritation: Causes serious eye damage (Eye Dam. 1).[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (STOT SE 3).[3]

Chronic Toxicity and Systemic Effects

Studies on related chlorophenols and alkylphenols provide insights into potential long-term effects.

  • Hepatic Effects: In animal studies, rats fed high concentrations (3000 ppm) of 4-t-BCP exhibited moderate liver changes.[1] Oral exposure to other chlorophenols has been shown to cause increased liver weight and hepatocellular hypertrophy in rats and mice.[11]

  • Neurological Effects: High exposure to related compounds like 4-chlorophenol can lead to headache, dizziness, and tremors.[12] Central nervous system effects, including lethargy and convulsions, have been observed in animals exposed to various chlorophenols.[13][14]

  • Renal and Hepatic Toxicity: The related compound 2,4-di-tert-butylphenol has been shown to cause hepatic and renal toxicity in both newborn and young rats.[15][16]

Endocrine Disruption

There is significant evidence that alkylphenols, including tert-butylphenols, act as endocrine-disrupting chemicals (EDCs).[17][18]

  • Mechanism of Action: These compounds can interact with various nuclear receptors.[19] For instance, 4-tert-octylphenol and other phenols have been shown to be estrogen receptor alpha (ERα) agonists and androgen receptor (AR) antagonists.[19] The phenolic group of 4-t-BCP can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity.[1]

  • Organism-Level Effects: In fish, exposure to 4-tert-butylphenol (a closely related compound) led to effects characteristic of an endocrine mode of action, including vitellogenin (VTG) induction in females and gonadal duct feminization in males at concentrations of 255 µg/L.

Ecotoxicity

This compound and related compounds are recognized as being toxic to aquatic life.

Aquatic Toxicity

The environmental risk of 4-t-BCP is significant due to its toxicity to a range of aquatic organisms. The related compound, 4-tert-butylphenol, is classified as toxic to aquatic life (Aquatic Acute 2) and very toxic to aquatic life with long-lasting effects (Aquatic Chronic 1).

OrganismEndpointValue (Concentration)DurationCompound TestedReference(s)
Zebrafish (Danio rerio)Developmental Toxicity3, 6, and 12 µM-4-tert-butylphenol[5]
Green Algae (Chlamydomonas reinhardtii)Growth InhibitionSignificant inhibition observed-2-tert-butylphenol, 2,4-di-tert-butylphenol[4]
Fathead Minnow (Pimephales promelas)VTG Induction (LOEC)255 µg/L128 days4-tert-butylphenol
  • Fish: Exposure of zebrafish embryos to 4-tert-butylphenol at concentrations of 3, 6, and 12 µM induced developmental abnormalities, cardiotoxicity, and hypopigmentation.[5] The toxic mechanism was found to involve oxidative stress and apoptosis initiated through the p53-bcl-2/bax-caspase-3 pathway.[5]

  • Algae: Tert-butylphenols, including 2-tert-butylphenol and 2,4-di-tert-butylphenol, significantly inhibit the growth and reduce the chlorophyll content of the freshwater green alga Chlamydomonas reinhardtii.[4]

Environmental Fate and Degradation

The persistence and movement of this compound in the environment are governed by several key processes.

ParameterObservationEnvironmental CompartmentReference(s)
Biodegradation Can be completely degraded by Sphingobium fuliginis TIK-1 within 12 hours.Water/Soil[1]
Photodegradation Up to 97% removal using Fe-doped TiO₂ nanoparticles under UV light.Water[1]
Atmospheric Half-life Estimated at 3.2 hours (for 4-tert-butylphenol) via reaction with hydroxyl radicals.Air
Bioaccumulation Low potential. BCF for 4-tert-butylphenol is 20-48 L/kg in carp.Aquatic Biota
Hydrolysis Not expected to be a major degradation pathway.Water
  • Biodegradation: Certain microbes can effectively metabolize 4-t-BCP. For example, the bacterial strain Sphingobium fuliginis TIK-1 can use it as a sole carbon source, achieving complete degradation in 12 hours via a pathway involving hydroxylation to 4-tert-butylcatechol followed by meta-cleavage.[1]

  • Photodegradation: Advanced oxidation processes show potential for mitigating 4-t-BCP contamination. Photocatalytic degradation using Fe-doped TiO₂ nanoparticles under UV light achieved 97% removal efficiency.[1] Similarly, Ag₂CO₃ under simulated solar light completely degraded 5 ppm of 4-tert-butylphenol in 60 minutes.[6]

  • Bioaccumulation: The related compound 4-tert-butylphenol has a measured octanol-water partition coefficient (log K_ow_) of 3.3, indicating a low potential for bioaccumulation. A bioconcentration factor (BCF) of 20-48 L/kg was reported in carp, further supporting a low potential to bioconcentrate in fish.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological and environmental fate studies. Below are representative protocols for key experiments.

Protocol: Algal Growth Inhibition Test (Adapted from OECD TG 201)

This test assesses the effects of a substance on the growth of a freshwater green alga, such as Chlamydomonas reinhardtii.

  • Test Organism: An exponentially growing, non-axenic culture of Chlamydomonas reinhardtii.

  • Test Medium: Prepare a standard algal growth medium (e.g., OECD TG 201 medium) and sterilize.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a series of test concentrations by diluting the stock solution in the test medium. Include a control (medium only) and a solvent control if applicable.

  • Inoculation: Inoculate test flasks with a sufficient volume of algal culture to achieve an initial cell concentration of approximately 10⁴ cells/mL.

  • Incubation: Incubate the flasks for 72 hours under continuous, uniform fluorescent lighting (60-120 µE·m⁻²·s⁻¹) and constant temperature (21-24°C), with continuous shaking.

  • Measurement: Measure the algal biomass (e.g., via cell counts using a hemocytometer or flow cytometer, or indirectly using fluorescence) at 24, 48, and 72 hours.

  • Data Analysis: For each test concentration, calculate the average specific growth rate. Determine the EC₅₀ (the concentration causing a 50% reduction in growth rate) by plotting the percentage inhibition of the growth rate against the logarithm of the test concentration.

Protocol: In Vitro Endocrine Disruption Assay (Yeast Two-Hybrid Bioassay)

This protocol evaluates the potential of a chemical to act as an agonist or antagonist of a specific nuclear receptor (e.g., ERα, AR).

  • Yeast Strain: Use a recombinant yeast strain (e.g., Saccharomyces cerevisiae) engineered to express the human receptor of interest (e.g., ERα) and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of a hormone-responsive element.

  • Culture Preparation: Grow the yeast strain in a selective medium to mid-log phase.

  • Exposure: In a 96-well microplate, expose the yeast cells to a range of concentrations of this compound.

    • Agonist Assay: Test the compound alone. Include a positive control (e.g., 17β-estradiol for ERα) and a negative/solvent control.

    • Antagonist Assay: Co-expose the cells to the test compound and a fixed concentration of the natural ligand (e.g., 17β-estradiol).

  • Incubation: Incubate the plates at 30°C for a defined period to allow for receptor binding and reporter gene expression.

  • Reporter Gene Assay: Measure the activity of the reporter gene product. For β-galactosidase, add a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG) and measure the colorimetric change (absorbance at 405 nm).

  • Data Analysis:

    • Agonist Activity: Plot the reporter gene activity against the log of the test compound concentration to determine the EC₅₀.

    • Antagonist Activity: Plot the inhibition of the agonist-induced response against the log of the test compound concentration to determine the IC₅₀.

Visualizations: Pathways and Processes

Diagrams created using the DOT language provide clear visual representations of complex systems and workflows.

cluster_release Source & Release cluster_compartments Environmental Compartments cluster_fate Degradation & Fate Source Industrial Synthesis (Resins, Intermediates) Release Wastewater Effluent & Industrial Discharge Source->Release Water Aquatic Environment (Water Column) Release->Water Primary Entry Soil Soil & Sediment (Sorption) Water->Soil Partitioning Air Atmosphere (Volatilization) Water->Air Biodeg Microbial Biodegradation Water->Biodeg Photodeg Photocatalytic Degradation Water->Photodeg Bioacc Bioaccumulation (Low Potential) Water->Bioacc Atmosdeg Atmospheric Degradation (OH Radicals) Air->Atmosdeg

Caption: Environmental fate and transport pathways for this compound.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase P1 1. Prepare Algal Growth Medium P2 2. Prepare Stock & Test Solutions of 4-t-BCP P3 3. Prepare Exponentially Growing Algal Inoculum E1 4. Inoculate Test Flasks (Control & Test Conc.) P3->E1 E2 5. Incubate for 72h (Constant Light, Temp, Shaking) E1->E2 A1 6. Measure Biomass (Cell Counts) at 24, 48, 72h E2->A1 A2 7. Calculate Specific Growth Rate A1->A2 A3 8. Determine EC50 Value (Concentration vs. Inhibition) A2->A3

Caption: Experimental workflow for the Algal Growth Inhibition Test (OECD TG 201).

cluster_stress Cellular Stress Induction cluster_pathway Apoptotic Signaling Cascade tBCP 4-t-BCP Exposure ROS Increased Intracellular Reactive Oxygen Species (ROS) tBCP->ROS Induces p53 p53 Activation ROS->p53 Activates Bax Bax (Pro-apoptotic) Upregulation p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Downregulates Casp3 Caspase-3 Activation Bax->Casp3 Activates Bcl2->Casp3 Inhibits Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by 4-tert-butylphenol in zebrafish.

References

4-tert-Butyl-2-chlorophenol: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Butyl-2-chlorophenol is a substituted phenolic compound with recognized antimicrobial properties, utilized in various industrial and consumer products.[1] While its broad biological activity is established, a detailed understanding of its specific molecular mechanisms of action is an area of ongoing investigation. This technical guide synthesizes the available direct and inferred knowledge regarding the biological activities of this compound and its structurally related analogs. By examining the effects of similar compounds, this document elucidates potential molecular targets and signaling pathways, providing a framework for future research and development. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic and toxicological profiles of this class of compounds.

Introduction

This compound (4-t-BCP) is a chlorinated alkylphenol characterized by a phenolic hydroxyl group, a tert-butyl group at the para position, and a chlorine atom at the ortho position.[1][2] This chemical structure contributes to its lipophilicity and its ability to interact with biological macromolecules.[1] The phenolic group can participate in hydrogen bonding, while the chlorine atom can engage in halogen bonding, collectively influencing its interactions with proteins and enzymes.[1] The bulky tert-butyl group provides steric hindrance, which can affect its binding affinity and reactivity.[1] While its primary application has been as an antimicrobial agent in disinfectants and preservatives, emerging research on related phenolic compounds suggests a broader range of biological activities, including potential roles in modulating key cellular signaling pathways.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its biological activity.

PropertyValueReference
Molecular Formula C₁₀H₁₃ClO[2][3]
Molecular Weight 184.66 g/mol [2][3]
CAS Number 98-28-2[2][3]
Appearance White to light yellow solid
logP (Octanol-Water Partition Coefficient) 3.9

Known Biological Activities and Applications

This compound is primarily recognized for its antimicrobial properties and is a component in various commercial products.

  • Antimicrobial Agent: It is utilized in household cleaning agents, personal care products like soaps and deodorants, and medical disinfectants to inhibit bacterial growth.[1]

  • Industrial Additive: It serves as a preservative in lubricants, paints, and solvents.[1]

Potential Mechanisms of Action Inferred from Structurally Related Compounds

Direct experimental data on the specific molecular mechanisms of this compound are limited. However, significant insights can be gleaned from studies on structurally analogous compounds. These analogs provide plausible models for the biological activity of this compound.

Induction of Apoptosis via the Mitochondrial Intrinsic Pathway

Research on 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol , a compound sharing the 4-tert-butylphenol core, demonstrates potent pro-apoptotic activity in cancer cells.[4][5][6] This provides a strong hypothetical mechanism for this compound.

The proposed pathway involves:

  • Downregulation of Bcl-2: The anti-apoptotic protein Bcl-2 is suppressed, leading to increased mitochondrial outer membrane permeabilization.[4]

  • Caspase Activation: This leads to the activation of initiator caspase-9 and executioner caspase-3, key mediators of the intrinsic apoptotic pathway.[4]

  • Inhibition of Cell Survival Signaling: The compound also inhibits the Src/AKT/STAT3 signaling cascade, a critical pathway for cell survival and proliferation.[4]

G This compound This compound Src Src This compound->Src inhibits Bcl-2 Bcl-2 This compound->Bcl-2 inhibits AKT AKT Src->AKT STAT3 STAT3 AKT->STAT3 STAT3->Bcl-2 upregulates Mitochondrion Mitochondrion Bcl-2->Mitochondrion inhibits cytochrome c release Caspase-9 Caspase-9 Mitochondrion->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis G This compound This compound miR-363 miR-363 This compound->miR-363 downregulates PKCδ PKCδ miR-363->PKCδ NF-κB NF-κB PKCδ->NF-κB activates IRS1 IRS1 PKCδ->IRS1 inhibits Inflammatory Cytokines Inflammatory Cytokines NF-κB->Inflammatory Cytokines upregulates AKT AKT IRS1->AKT GSK3β GSK3β AKT->GSK3β Glycogen Synthesis Glycogen Synthesis GSK3β->Glycogen Synthesis G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Electrophoresis & Transfer cluster_3 Immunodetection Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Cell Lysis Cell Lysis Treat with Compound->Cell Lysis Quantify Protein Quantify Protein Cell Lysis->Quantify Protein SDS-PAGE SDS-PAGE Quantify Protein->SDS-PAGE Transfer to Membrane Transfer to Membrane SDS-PAGE->Transfer to Membrane Blocking Blocking Transfer to Membrane->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection

References

An In-depth Technical Guide on the Solubility of 4-tert-Butyl-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of 4-tert-Butyl-2-chlorophenol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on summarizing the qualitative solubility and presenting a detailed experimental protocol for its quantitative determination.

Core Concepts: Understanding Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from chemical synthesis and formulation to its bioavailability in drug development. It is primarily governed by the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. The molecular structure of this compound, featuring a polar hydroxyl group, a non-polar tert-butyl group, and a chlorine atom, results in a nuanced solubility profile.

Data Presentation: Solubility Profile

SolventQualitative SolubilityRationale
Water Limited SolubilityThe presence of the large, non-polar tert-butyl group significantly reduces its ability to form hydrogen bonds with water molecules, leading to poor aqueous solubility.
Ethanol SolubleEthanol's structure includes both a polar hydroxyl group and a non-polar ethyl group, allowing it to effectively solvate both the polar and non-polar regions of this compound.
Acetone SolubleAcetone is a polar aprotic solvent that can interact favorably with the polar functional groups of the solute.
Chloroform Slightly SolubleAs a relatively non-polar solvent, chloroform shows some affinity for the non-polar aspects of the molecule.
Ethyl Acetate Slightly SolubleEthyl acetate has moderate polarity and can engage in dipole-dipole interactions, leading to some degree of solubilization.

Experimental Protocols: Quantitative Solubility Determination

To obtain precise solubility values, a well-defined experimental protocol is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[1] This method involves allowing a compound to reach equilibrium in a solvent and then measuring the concentration of the dissolved solute.

Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps to determine the solubility of this compound in a given solvent.

1. Materials:

  • This compound (solid, high purity)

  • Selected solvent (analytical grade)

  • Glass scintillation vials or flasks with tight-sealing caps

  • Orbital shaker or shaking incubator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm pore size, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a similar quantitative analytical instrument

  • Volumetric glassware

2. Procedure:

  • Preparation of the Slurry: Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium with a saturated solution has been achieved.[2]

  • Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). The mixture should be agitated for a sufficient duration to ensure equilibrium is reached. Typically, this requires 24 to 72 hours.[3] It is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has plateaued.

  • Phase Separation: Once equilibrium is reached, remove the vial from the shaker and allow the excess solid to sediment. For more complete separation, the sample can be centrifuged.[4]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.[4]

  • Quantification:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standards.

    • Determine the concentration of this compound in the experimental sample by interpolation from the calibration curve.

3. Data Reporting: The solubility is reported as the mean concentration of the saturated solution, typically in units of µg/mL or mM, at the specified temperature.

Mandatory Visualization

The following diagrams illustrate the logical relationships in solubility and the experimental workflow.

Solubility_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions polarity_solute Polarity solubility Solubility polarity_solute->solubility size_solute Molecular Size size_solute->solubility hbond_solute H-Bonding Capacity hbond_solute->solubility polarity_solvent Polarity polarity_solvent->solubility hbond_solvent H-Bonding Capacity hbond_solvent->solubility temperature Temperature temperature->solubility pressure Pressure (for gases) pressure->solubility

Caption: Factors influencing the solubility of a compound.

Shake_Flask_Workflow start Start add_excess Add excess solid to solvent start->add_excess equilibrate Equilibrate with shaking (24-72h) at constant T add_excess->equilibrate separate Separate solid and liquid phases (sedimentation/centrifugation) equilibrate->separate filter Filter supernatant separate->filter quantify Quantify concentration (e.g., HPLC) filter->quantify end End: Report Solubility quantify->end

Caption: Experimental workflow for the shake-flask solubility method.

References

4-tert-Butyl-2-chlorophenol safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-tert-Butyl-2-chlorophenol: Safety, Handling, and MSDS

This document provides a comprehensive technical overview of this compound (CAS No. 98-28-2), focusing on its safety, handling, and Material Safety Data Sheet (MSDS) information. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who may handle this compound.

Chemical Identification

This section provides basic identifiers for this compound.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 98-28-2[1][2][3]
Molecular Formula C₁₀H₁₃ClO[1][2][3]
Molecular Weight 184.66 g/mol [1][2][4]
EC Number 202-652-3[1][3]
Synonyms 2-Chloro-4-tert-butylphenol, Phenol, 2-chloro-4-(1,1-dimethylethyl)-[1][5][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
Physical State White to light yellow solid[5]
Boiling Point 85-86 °C[3]
Density 1.099 g/cm³ at 20 °C[3]
Solubility Moderately soluble in organic solvents, less soluble in water.[5]
XLogP3 3.34310[3]
Kovats Retention Index 1487 (Standard non-polar)[1][7]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification as aggregated from multiple sources.[1]

GHS ClassificationPictogram(s)Signal WordHazard Statements (H-phrases)Precautionary Statements (P-phrases)
Acute Toxicity, Oral (Category 4)GHS07Danger [1]H302: Harmful if swallowed[1]P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P354+P338, P317, P319, P321, P330, P332+P317, P362+P364, P403+P233, P405, P501[1]
Skin Corrosion/Irritation (Category 2)GHS05H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation (Category 1)H318: Causes serious eye damage[1]
Specific target organ toxicity — Single exposure (Respiratory tract irritation) (Category 3)H335: May cause respiratory irritation[1]

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to minimize risk.

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust, fumes, or vapors.

  • Ensure adequate ventilation, preferably by working in a chemical fume hood.[8]

  • Wash hands thoroughly after handling.

  • Keep away from food, drink, and animal feed.

Conditions for Safe Storage:

  • Keep the container tightly closed.

  • Store in a dry, cool, and well-ventilated place.[8]

  • Store locked up.[9]

G Diagram 1: General Handling Workflow for this compound cluster_workflow Diagram 1: General Handling Workflow for this compound Start Start Receiving Receiving Start->Receiving Inspect container Storage Storage Receiving->Storage Store appropriately Handling Weighing & Handling (in Chemical Fume Hood) Storage->Handling Experiment Use in Experiment Handling->Experiment Decon Decontaminate Work Area & PPE Handling->Decon Waste Waste Collection (Labeled, Sealed Container) Experiment->Waste Waste->Decon End End Decon->End G Diagram 2: First Aid Decision Flow for Exposure cluster_routes Diagram 2: First Aid Decision Flow for Exposure Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion Action_Inhale Move to Fresh Air Provide artificial respiration if needed Inhalation->Action_Inhale Action_Skin Remove contaminated clothing Wash with soap & water Skin->Action_Skin Action_Eye Rinse with water for 15+ mins Remove contact lenses Eye->Action_Eye Action_Ingest Rinse mouth Drink 1-2 glasses of water DO NOT induce vomiting Ingestion->Action_Ingest Medical Seek Immediate Medical Attention Action_Inhale->Medical Action_Skin->Medical Action_Eye->Medical Action_Ingest->Medical

References

The Ubiquitous Presence of a Unique Phenol: A Technical Guide to the Natural Occurrence of 2,4-Di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

The realm of natural products is a vast and intricate tapestry of chemical diversity, offering a rich source of bioactive compounds for drug discovery and development. Among these, phenolic compounds have long been a cornerstone of research due to their potent antioxidant and therapeutic properties. While much attention has been given to flavonoids, tannins, and other polyphenols, a unique and somewhat enigmatic molecule, 2,4-di-tert-butylphenol (2,4-DTBP), has quietly emerged as a significant and widespread natural product.[1][2][3][4] Initially recognized for its extensive use as a synthetic antioxidant and stabilizer in industrial applications, the discovery of its broad natural distribution has opened new avenues of scientific inquiry.

This technical guide provides a comprehensive overview of the natural occurrence of 2,4-DTBP, moving beyond a simple catalog of sources to delve into its ecological significance, biological activities, and the methodologies required for its rigorous study. As a Senior Application Scientist, my objective is to synthesize the current body of knowledge into a practical resource for researchers, scientists, and drug development professionals, fostering a deeper understanding of this fascinating molecule and its potential applications. We will explore its presence across kingdoms, from bacteria to plants and animals, discuss its known biological functions, and provide detailed, field-proven protocols for its isolation and characterization. This guide is designed not as a rigid template, but as a dynamic framework to empower researchers in their exploration of the natural world's chemical arsenal.

The Widespread Natural Occurrence of 2,4-Di-tert-butylphenol

Once thought to be primarily of anthropogenic origin, 2,4-DTBP is now firmly established as a common secondary metabolite produced by an astonishingly diverse range of organisms.[4][5] Its lipophilic nature often leads to its inclusion as a major component of essential oils and volatile organic compounds.[3] A comprehensive review of the literature reveals that 2,4-DTBP has been identified in at least 169 species spanning bacteria, fungi, plants, and even animals.[4]

This broad distribution suggests a deep evolutionary history and hints at fundamental biological roles. The following table summarizes the extensive natural sourcing of this compound, providing a valuable starting point for researchers interested in its isolation from various biological matrices.

KingdomPhylum/DivisionFamilyRepresentative Species
Bacteria CyanobacteriaNostocaceaeNostoc spp.
FirmicutesBacillaceaeBacillus subtilis
FirmicutesPaenibacillaceaePaenibacillus polymyxa
ProteobacteriaPseudomonadaceaePseudomonas monteilii
ActinobacteriaStreptomycetaceaeStreptomyces spp.
Fungi AscomycotaNectriaceaeFusarium oxysporum
BasidiomycotaAgaricaceaeAgaricus bisporus (Edible Mushroom)
BasidiomycotaPolyporaceaeTrametes suaveolens
Plantae MarchantiophytaMarchantiaceaeMarchantia polymorpha (Liverwort)
PteridophytaOsmundaceaeOsmunda regalis (Royal Fern)
PinophytaPinaceaePinus massoniana (Masson's Pine)
MagnoliophytaAsteraceaeArtemisia annua (Sweet Wormwood)
MagnoliophytaLamiaceaeOcimum basilicum (Basil)
MagnoliophytaSolanaceaeCapsicum annuum (Bell Pepper)
Animalia PoriferaZygomycale sp. (Marine Sponge)
ArthropodaScolopendridaeScolopendra subspinipes (Centipede)

This table represents a selection of the diverse organisms reported to produce 2,4-di-tert-butylphenol.

Biosynthesis: An Uncharted Territory

Despite its widespread occurrence, the precise biosynthetic pathway of 2,4-DTBP in most organisms remains largely unelucidated. It is classified as a secondary metabolite, suggesting it is not essential for primary growth and development but likely plays a role in ecological interactions.[3][5] The presence of the phenolic ring strongly suggests an origin from the shikimate pathway , a common route in plants and microorganisms for the synthesis of aromatic amino acids and other phenolic compounds.[6]

The most significant enigma lies in the origin of the two tert-butyl groups. The biosynthesis of a tert-butyl moiety is relatively rare in nature.[7] While some bacterial pathways utilize pivalic acid as a starter unit for the synthesis of tert-butyl fatty acids, the enzymes responsible for the tert-butylation of a phenolic ring have not been definitively identified.[8] It is hypothesized that a specialized prenyltransferase or a related alkylating enzyme is responsible for attaching isobutylene or a similar four-carbon unit to the phenol backbone.

Below is a proposed, speculative biosynthetic pathway for 2,4-DTBP, grounded in established biochemical principles. It is crucial to note that this pathway requires experimental validation.

G cluster_0 Core Phenolic Ring Synthesis cluster_1 Hypothesized Tert-Butylation Steps Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Prephenate Prephenate Chorismate->Prephenate p_Coumaric_Acid p-Coumaric Acid / Other Phenolic Precursors Prephenate->p_Coumaric_Acid Phenol Phenol p_Coumaric_Acid->Phenol Decarboxylation/Other modifications two_TB_Phenol 2-tert-butylphenol Phenol->two_TB_Phenol Prenyltransferase/AlkC Enzyme (First Alkylation) DTBP 2,4-Di-tert-butylphenol two_TB_Phenol->DTBP Prenyltransferase/AlkC Enzyme (Second Alkylation) DMAPP Dimethylallyl Pyrophosphate (DMAPP) or similar C4 donor DMAPP->two_TB_Phenol Prenyltransferase/AlkC Enzyme (First Alkylation) DMAPP->DTBP Prenyltransferase/AlkC Enzyme (Second Alkylation) G cluster_0 Sample Preparation cluster_1 Extraction & Purification cluster_2 Analysis & Characterization A Biological Material (e.g., Plant Leaves) B Drying & Grinding A->B C Solvent Extraction (e.g., Methanol) B->C D Crude Extract C->D E Liquid-Liquid Partitioning D->E F Fractionation (Column Chromatography) E->F G Purified 2,4-DTBP F->G H HPLC-UV/DAD (Quantification) G->H I GC-MS (Identification) G->I J NMR Spectroscopy (Structure Elucidation) G->J

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-tert-Butyl-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-tert-Butyl-2-chlorophenol from 4-tert-butylphenol. The primary method detailed is the highly efficient chlorination using sulfuryl chloride (SO₂Cl₂), which offers excellent yield and regioselectivity. Alternative methods are also briefly discussed. This guide is intended for laboratory professionals in research and development, including those in the pharmaceutical and chemical industries, to facilitate the safe and efficient synthesis of this key chemical intermediate.

Introduction

This compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty resins.[1] Its synthesis from the readily available 4-tert-butylphenol is a common transformation in organic chemistry. The key challenge in this synthesis is to achieve selective chlorination at the ortho position to the hydroxyl group, minimizing the formation of other isomers and polychlorinated byproducts. This protocol focuses on a robust and high-yielding method utilizing sulfuryl chloride as the chlorinating agent.

Chemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-tert-Butylphenol98-54-4C₁₀H₁₄O150.22
Sulfuryl chloride7791-25-5SO₂Cl₂134.97
This compound98-28-2C₁₀H₁₃ClO184.66[2][3][4][5]

Synthesis Workflow Diagram

SynthesisWorkflow Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification A Dissolve 4-tert-butylphenol and SO₂Cl₂ in CH₂Cl₂ at 0°C B Add Methanol (MeOH) A->B C Stir overnight at room temperature B->C D Quench with water C->D E Extract with ethyl acetate D->E F Dry organic layers over Na₂SO₄ E->F G Filter and concentrate under vacuum F->G H Column chromatography (Petroleum Ether/EtOAc, 50:1) G->H I Obtain pure this compound H->I

Caption: Synthesis workflow from starting materials to pure product.

Experimental Protocol: Chlorination with Sulfuryl Chloride

This protocol is adapted from a representative laboratory-scale procedure.[1][2]

Materials and Reagents
  • 4-tert-Butylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water (deionized)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylphenol (40.0 g, 0.27 mol) in dichloromethane.[1][2]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add sulfuryl chloride (37.5 g, 0.28 mol) to the stirred solution.[1][2]

  • Following the addition of sulfuryl chloride, add methanol (9.0 g, 0.28 mol) dropwise to the reaction mixture at 0°C.[1][2]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir overnight at room temperature.[1][2]

  • Workup: Quench the reaction by adding 200 mL of water to the flask.[2]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.[1][2]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[2]

  • Filter the drying agent and concentrate the organic solution under vacuum using a rotary evaporator.[2]

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (50:1).[1][2]

  • Collect the fractions containing the desired product and concentrate to yield pure this compound.

Results

This method has been reported to yield 47.0 g (95%) of pure this compound.[1][2]

Alternative Synthesis Methods

While the sulfuryl chloride method is highly effective, other approaches have been explored:

  • Gas-Phase Chlorination with Molecular Chlorine: Industrial processes may favor the use of chlorine gas due to cost-effectiveness.[1] This method can achieve high conversion and selectivity under optimized temperature control in a non-protic solvent like toluene.[1]

  • Catalytic and Solvent-Free Approaches: To improve the environmental footprint of the synthesis, solvent-free chlorination using a Lewis acid catalyst such as FeCl₃ has been investigated.[1] However, reported yields for this method are generally lower than the sulfuryl chloride protocol.[1]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Characterization

The final product can be characterized using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the structure and regiochemistry of the chlorination.

  • Infrared (IR) spectroscopy: To identify the characteristic functional groups.[3][6]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[3][6]

  • Gas Chromatography (GC): To assess the purity of the final product.[3][6]

References

Application Note & Protocol: Laboratory Scale Preparation of 4-tert-Butyl-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 4-tert-Butyl-2-chlorophenol, a valuable intermediate in the manufacturing of antioxidants, disinfectants, and specialty resins. The featured protocol details the regioselective chlorination of 4-tert-butylphenol using sulfuryl chloride, a method renowned for its high yield and operational simplicity. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation.

Introduction and Significance

This compound (CAS No. 98-28-2) is a substituted phenol of significant industrial interest.[1][2] Its utility stems from the specific arrangement of the chloro, hydroxyl, and bulky tert-butyl groups on the aromatic ring, which imparts unique chemical properties. These properties are leveraged in various applications, including:

  • Antimicrobial Agents: It is a key component in the formulation of household cleaning agents, personal care products like soaps and deodorants, and medical disinfectants.[2]

  • Industrial Additives: The compound serves as a stabilizer and antimicrobial additive in lubricants, paints, and solvents, preventing degradation and extending product shelf life.[2]

  • Chemical Synthesis: It acts as a crucial precursor for the synthesis of more complex molecules, including pharmaceuticals and specialized polymers.

The synthesis of this compound requires a method that is not only efficient but also highly regioselective to avoid the formation of unwanted isomers. The protocol described herein focuses on the direct chlorination of 4-tert-butylphenol, a readily available starting material, using sulfuryl chloride (SO₂Cl₂).[3][4] This method is favored for its excellent yield and selectivity under controlled laboratory conditions.[2]

Mechanistic Rationale: Electrophilic Aromatic Substitution

The synthesis of this compound from 4-tert-butylphenol is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and tert-butyl (-C(CH₃)₃) groups are both ortho-, para-directing activators. However, the para position is blocked by the bulky tert-butyl group, thereby directing the incoming electrophile primarily to the ortho positions (2 and 6).

The chlorinating agent, sulfuryl chloride (SO₂Cl₂), serves as a source of an electrophilic chlorine species. In the presence of a polar solvent like dichloromethane (CH₂Cl₂), SO₂Cl₂ can generate a chloronium ion (Cl⁺) or a polarized complex that acts as the electrophile.[2] The lone pairs on the hydroxyl group of 4-tert-butylphenol donate electron density to the aromatic ring, activating it towards electrophilic attack. The bulky tert-butyl group provides significant steric hindrance at the 3 and 5 positions, and also electronically reinforces the ortho-directing nature of the hydroxyl group. This combination of electronic and steric effects leads to a highly regioselective chlorination at the 2-position.

The reaction mechanism can be summarized in the following key steps:

  • Generation of the Electrophile: Sulfuryl chloride acts as the source of electrophilic chlorine.

  • Nucleophilic Attack: The electron-rich aromatic ring of 4-tert-butylphenol attacks the electrophilic chlorine. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (which can be the solvent or another species in the reaction mixture) abstracts a proton from the carbon bearing the new chlorine atom, restoring the aromaticity of the ring and yielding the final product, this compound.

The use of methanol in some procedures helps to stabilize reaction intermediates and scavenge protons, which can further enhance the reaction's efficiency and selectivity.[2]

G cluster_0 Reaction Mechanism A 4-tert-Butylphenol (Nucleophile) C Sigma Complex (Resonance Stabilized Intermediate) A->C Nucleophilic Attack B Sulfuryl Chloride (SO₂Cl₂) Electrophile Source B->C Provides Cl⁺ E H⁺ Loss (Rearomatization) C->E Deprotonation D This compound (Product) E->D Final Product Formation

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established laboratory procedures and is designed for high-yield synthesis of this compound.[2]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
4-tert-Butylphenol≥98%Sigma-Aldrich98-54-4Starting material
Sulfuryl Chloride (SO₂Cl₂)≥97%Sigma-Aldrich7791-25-5Chlorinating agent
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Fisher Scientific75-09-2Reaction solvent
Methanol (MeOH)ACS GradeVWR67-56-1Stabilizer/Proton scavenger
Sodium Bicarbonate (NaHCO₃)Saturated solution-144-55-8For quenching and neutralization
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-7487-88-9Drying agent
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6Extraction solvent
Petroleum EtherACS GradeVWR8032-32-4For column chromatography
Deionized Water--7732-18-5For workup
Safety Precautions

Hazard Assessment:

  • This compound (Product): Harmful if swallowed, causes skin irritation, and is at risk of causing serious eye damage.[1][5][6]

  • 4-tert-Butylphenol (Starting Material): Irritating to the respiratory system and skin, with a risk of serious eye damage. It is also toxic to aquatic organisms.[7]

  • Sulfuryl Chloride: Highly corrosive and toxic. Reacts violently with water. It is a lachrymator and causes severe burns. All manipulations must be performed in a certified chemical fume hood.

  • Dichloromethane: A volatile chlorinated solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Personal Protective Equipment (PPE):

  • Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles at all times.

  • When handling sulfuryl chloride, the use of a face shield in addition to goggles is highly recommended.

Waste Disposal:

  • All organic waste, including solvents and reaction residues, must be collected in a designated chlorinated waste container.

  • Aqueous waste from the workup should be neutralized before disposal according to institutional guidelines.

Step-by-Step Synthesis Procedure

G cluster_1 Experimental Workflow prep 1. Preparation - Dissolve 4-tert-butylphenol in CH₂Cl₂ - Cool to 0°C add_reagents 2. Reagent Addition - Add sulfuryl chloride dropwise - Add methanol prep->add_reagents reaction 3. Reaction - Stir overnight at room temperature add_reagents->reaction workup 4. Workup - Quench with water - Neutralize with NaHCO₃ - Extract with EtOAc reaction->workup purify 5. Purification - Dry organic layer (MgSO₄) - Concentrate in vacuo - Column chromatography workup->purify analyze 6. Analysis - Characterize pure product purify->analyze

Caption: Step-by-step workflow for the synthesis of this compound.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylphenol (15.0 g, 0.1 mol).

    • Add 100 mL of anhydrous dichloromethane (CH₂Cl₂) to dissolve the starting material.

    • Place the flask in an ice-water bath and stir the solution until the temperature reaches 0°C.

  • Addition of Reagents:

    • Using an addition funnel, add sulfuryl chloride (14.2 g, 8.45 mL, 0.105 mol) dropwise to the cold solution over 30 minutes. Maintain the internal temperature below 5°C during the addition.

    • After the complete addition of sulfuryl chloride, add methanol (3.4 g, 4.3 mL, 0.105 mol) dropwise to the reaction mixture.

  • Reaction:

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture overnight (approximately 16 hours) at room temperature under a nitrogen or argon atmosphere to ensure the reaction goes to completion.

  • Workup:

    • Carefully quench the reaction by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by 50 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine all organic layers.

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a petroleum ether/ethyl acetate (50:1) eluent system to yield the pure product.[2]

Characterization and Data

The final product should be a colorless liquid or a low-melting solid.[6]

ParameterExpected Value
Molecular Formula C₁₀H₁₃ClO
Molecular Weight 184.66 g/mol [1][8]
Appearance Colorless liquid[6]
Boiling Point ~239.8 °C (at standard pressure)[4]
Melting Point ~99.5 °C (for the p-tert-butylphenol starting material)[4]
Theoretical Yield 18.47 g
Expected Actual Yield 17.5 g (95% yield)[2]

The purity of the product can be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Conclusion

The protocol outlined in this application note describes a reliable and high-yielding laboratory-scale synthesis of this compound via electrophilic chlorination of 4-tert-butylphenol with sulfuryl chloride. The method's high regioselectivity is governed by the electronic and steric properties of the substituents on the phenol ring. Adherence to the detailed procedural steps and stringent safety precautions is crucial for the successful and safe execution of this synthesis. The resulting high-purity product is suitable for a wide range of applications in research and industrial manufacturing.

References

Industrial Scale Production of 4-tert-Butyl-2-chlorophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 4-tert-Butyl-2-chlorophenol, a key intermediate in the manufacturing of phenolic resins, insecticides, and other chemical products.[1][2] The protocols described herein are based on established chemical literature and patents, focusing on scalability, efficiency, and selectivity.

Overview of Synthesis Strategies

The primary industrial route to this compound involves the direct electrophilic chlorination of 4-tert-butylphenol. The key challenge in this synthesis is to achieve high regioselectivity for the ortho-position relative to the hydroxyl group, minimizing the formation of di-chlorinated and other isomeric byproducts. Two principal chlorinating agents are employed at an industrial scale: sulfuryl chloride (SO₂Cl₂) and chlorine gas (Cl₂).

Chlorination using Sulfuryl Chloride

This method offers high selectivity and yield under controlled laboratory and pilot-plant scales.[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Chlorination using Chlorine Gas

For large-scale industrial production, direct chlorination with chlorine gas is often more cost-effective.[3] This method requires careful control of reaction parameters to maintain high selectivity and ensure safety.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two primary industrial production methods.

Table 1: Chlorination with Sulfuryl Chloride

ParameterValueReference
Starting Material4-tert-Butylphenol[3][4]
Chlorinating AgentSulfuryl Chloride (SO₂Cl₂)[3][4]
Molar Ratio (Substrate:SO₂Cl₂)1 : 1.04[3][4]
SolventDichloromethane (CH₂Cl₂)[3][4]
Temperature0°C to room temperature[3][4]
Reaction TimeOvernight[3][4]
Yield95%[3][4]

Table 2: Chlorination with Chlorine Gas

ParameterValueReference
Starting Material4-tert-Butylphenol[3]
Chlorinating AgentChlorine Gas (Cl₂)[3]
Molar Ratio (Substrate:Cl₂)1 : 1.0–1.2[3]
SolventToluene or Chlorobenzene[3]
Temperature50–60°C[3]
Reaction Time30 minutes[3]
Conversion100%[3]
Selectivity for this compound94%[3]
Byproducts (e.g., quinones)<1.2%[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuryl Chloride

This protocol is adapted from established laboratory procedures and is suitable for pilot-scale production.[3][4]

Materials:

  • 4-tert-Butylphenol (1.0 eq)

  • Sulfuryl chloride (1.05 eq)

  • Dichloromethane

  • Methanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Petroleum ether

Equipment:

  • Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: Charge the jacketed reactor with 4-tert-butylphenol and dichloromethane. Cool the mixture to 0°C with constant stirring.

  • Addition of Reagents: Slowly add sulfuryl chloride to the reaction mixture via the dropping funnel, maintaining the temperature at 0°C. After the addition of SO₂Cl₂, add methanol dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator. Purify the crude product by column chromatography using a petroleum ether/ethyl acetate gradient (e.g., 50:1) to yield pure this compound.[3][4]

Protocol 2: Industrial Scale Synthesis using Chlorine Gas

This protocol is based on patented industrial processes and is designed for large-scale continuous production.[3]

Materials:

  • 4-tert-Butylphenol (1.0 eq)

  • Chlorine gas (1.0–1.2 eq)

  • Toluene or Chlorobenzene

Equipment:

  • Continuous flow reactor system with precise temperature and flow control

  • Gas inlet for chlorine

  • Product collection vessel

  • Scrubber for excess chlorine and HCl gas

Procedure:

  • Reactor Preparation: Prepare a solution of 4-tert-butylphenol in either toluene or chlorobenzene.

  • Reaction Execution: Heat the solution to 50–60°C and feed it into the continuous flow reactor. Introduce chlorine gas at a controlled rate (1.0–1.2 equivalents).

  • Monitoring: The reaction is typically complete within 30 minutes. Monitor the conversion and selectivity using in-line analytical techniques (e.g., GC-MS).

  • Product Collection and Purification: The product stream from the reactor is collected. The solvent is removed by distillation. Further purification may be achieved by vacuum distillation or recrystallization to obtain high-purity this compound.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_start Starting Material cluster_reagents Chlorinating Agents cluster_product Product 4_tert_butylphenol 4-tert-Butylphenol product This compound 4_tert_butylphenol->product Chlorination SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->product Cl2 Chlorine Gas (Cl₂) Cl2->product

Caption: General synthesis pathway for this compound.

Experimental Workflow: Sulfuryl Chloride Method

Workflow_SO2Cl2 start Start: 4-tert-Butylphenol in Dichloromethane cool Cool to 0°C start->cool add_so2cl2 Add Sulfuryl Chloride cool->add_so2cl2 add_meoh Add Methanol add_so2cl2->add_meoh react Stir Overnight at RT add_meoh->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end End: Pure Product purify->end

Caption: Workflow for synthesis using sulfuryl chloride.

Experimental Workflow: Chlorine Gas Method

Workflow_Cl2 start Start: 4-tert-Butylphenol in Toluene/Chlorobenzene heat Heat to 50-60°C start->heat feed_reactor Feed to Continuous Flow Reactor heat->feed_reactor add_cl2 Introduce Chlorine Gas feed_reactor->add_cl2 react Reaction (30 min) add_cl2->react collect Collect Product Stream react->collect distill Solvent Removal (Distillation) collect->distill purify Purification (Vacuum Distillation/Recrystallization) distill->purify end End: Pure Product purify->end

Caption: Workflow for industrial synthesis using chlorine gas.

References

Application Notes and Protocols: 4-tert-Butyl-2-chlorophenol as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-tert-Butyl-2-chlorophenol as a versatile intermediate in the synthesis of specialized organic molecules. Detailed protocols for key transformations are provided to facilitate its application in research and development.

Introduction

This compound is a substituted phenol that serves as a valuable building block in organic synthesis. Its sterically hindered phenolic hydroxyl group and the presence of a chlorine atom on the aromatic ring allow for a range of chemical modifications. This intermediate is notably employed in the production of organophosphate insecticides and can be utilized in the synthesis of various ethers and other fine chemicals. The tert-butyl group provides steric bulk, which can influence reaction selectivity and the properties of the final products, such as enhancing their stability and lipid solubility.

Application 1: Synthesis of Organophosphate Insecticides (Crufomate)

A primary application of this compound is in the synthesis of the organophosphate insecticide, Crufomate.[1] Crufomate is effective against various parasites in livestock. The synthesis involves the reaction of this compound with a suitable phosphoramidic chloride. This reaction forms a stable phosphate ester linkage, resulting in the active insecticide.

Experimental Protocol: Synthesis of Crufomate

This protocol describes the phosphorylation of this compound to yield Crufomate.

Reaction Scheme:

G cluster_0 A This compound C Crufomate A->C Base (e.g., Triethylamine) Solvent (e.g., Acetonitrile) B Methyl N-methylphosphoramidochloridate B->C 4 4 _tert_butyl_2_chlorophenol _tert_butyl_2_chlorophenol crufomate crufomate _tert_butyl_2_chlorophenol->crufomate + Methyl N-methylphosphoramidochloridate (Base, Solvent)

A schematic for the synthesis of Crufomate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
This compound98-28-2184.661.0
Methyl N-methylphosphoramidochloridate31616-92-3143.511.1
Triethylamine121-44-8101.191.2
Acetonitrile (anhydrous)75-05-841.05-

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.

  • Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of methyl N-methylphosphoramidochloridate (1.1 eq.) in anhydrous acetonitrile via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield pure Crufomate.

Quantitative Data (Representative):

ProductYield (%)Purity (%)
Crufomate75-85>98

Application 2: Synthesis of Hindered Phenolic Ethers via Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can be readily alkylated to form a variety of substituted ethers. The Williamson ether synthesis is a robust and widely applicable method for this transformation.[2][3][4] This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The resulting hindered phenolic ethers can be valuable as intermediates for pharmaceuticals, agrochemicals, and materials with tailored properties.

Experimental Protocol: Synthesis of 4-tert-Butyl-2-chloro-1-methoxybenzene

This protocol details the methylation of this compound using methyl iodide.

Reaction Scheme:

G cluster_0 A This compound C 4-tert-Butyl-2-chloro-1-methoxybenzene A->C Base (e.g., NaH) Solvent (e.g., THF) B Methyl Iodide B->C 4 4 _tert_butyl_2_chlorophenol _tert_butyl_2_chlorophenol product product _tert_butyl_2_chlorophenol->product + CH3I (NaH, THF)

A schematic for the Williamson ether synthesis.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
This compound98-28-2184.661.0
Sodium Hydride (60% disp.)7646-69-724.001.2
Methyl Iodide74-88-4141.941.2
Tetrahydrofuran (anhydrous)109-99-972.11-

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Re-cool the mixture to 0 °C and add methyl iodide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 4-tert-Butyl-2-chloro-1-methoxybenzene.

Quantitative Data (Representative):

ProductYield (%)Purity (%)
4-tert-Butyl-2-chloro-1-methoxybenzene80-90>98

Logical Workflow Diagrams

General Synthesis Workflow

G start Start with This compound reaction_choice Select Reaction Type start->reaction_choice phosphorylation Phosphorylation (e.g., for Crufomate) reaction_choice->phosphorylation etherification Williamson Ether Synthesis reaction_choice->etherification workup Reaction Work-up (Quenching, Extraction, Washing) phosphorylation->workup etherification->workup purification Purification (Chromatography/Distillation) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end Final Product analysis->end

General workflow for utilizing this compound.

Decision Pathway for Ether Synthesis

G start Need to synthesize a 4-tert-butyl-2-chlorophenyl ether check_substrate Is the alkyl halide primary or methyl? start->check_substrate williamson Proceed with Williamson Ether Synthesis check_substrate->williamson Yes consider_alternative Consider alternative methods or expect lower yields/elimination check_substrate->consider_alternative No (Secondary/Tertiary) deprotonation Deprotonation of Phenol (e.g., with NaH) williamson->deprotonation sn2 SN2 reaction with Alkyl Halide deprotonation->sn2 product Desired Ether Product sn2->product

Decision-making for Williamson ether synthesis.

References

Application Notes and Protocols for the Use of 4-tert-Butyl-2-chlorophenol in Phenolic Resin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic resins are a class of thermosetting polymers that have been instrumental in a myriad of industrial applications due to their excellent thermal stability, chemical resistance, and adhesive properties. The functionalization of the phenol monomer unit offers a versatile platform for tailoring the final properties of the resin. The use of 4-tert-Butyl-2-chlorophenol as a monomer introduces both a bulky tert-butyl group and an electron-withdrawing chlorine atom onto the phenolic backbone. These substitutions are anticipated to influence the reactivity of the phenol, the polymerization kinetics, and the ultimate characteristics of the cured resin, such as its solubility, thermal behavior, and resistance to degradation.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of phenolic resins using this compound. The information is intended to guide researchers in exploring the potential of this monomer in developing novel phenolic resins with tailored properties for various advanced applications.

Influence of Substituents on Polymerization

The presence of the tert-butyl group at the para-position sterically hinders the formation of methylene bridges at that site, leading to a more linear polymer structure. The chlorine atom at the ortho-position is expected to have a significant electronic effect on the phenolic ring. The electron-withdrawing nature of chlorine deactivates the aromatic ring, which may necessitate more forcing reaction conditions (e.g., higher temperatures or catalyst concentrations) for polymerization compared to unsubstituted or solely alkyl-substituted phenols. However, the chlorine atom can also enhance the flame retardant properties and chemical resistance of the resulting resin.

Experimental Protocols

The following protocols are based on established methods for the synthesis of phenolic resins from other alkylphenols and have been adapted for this compound. Researchers should consider these as starting points and may need to optimize the conditions for their specific requirements.

Protocol 1: Acid-Catalyzed Synthesis of a Novolac-type Phenolic Resin

This protocol describes the synthesis of a thermoplastic novolac resin, which is produced under acidic conditions with a less than stoichiometric amount of formaldehyde.

Materials:

  • This compound (molar mass: 184.66 g/mol )

  • Formaldehyde (37% aqueous solution)

  • Oxalic acid (dihydrate)

  • Toluene

  • Sodium hydroxide solution (20%)

  • Ethanol

  • Distilled water

Equipment:

  • 1000 mL four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the four-necked flask with the mechanical stirrer, thermometer, and reflux condenser. Place the flask in the heating mantle.

  • Charging Reactants: To the flask, add 285 g (1.54 mol) of this compound and 20 g of toluene as a solvent.

  • Catalyst Addition: Add 1.0 g of oxalic acid to the mixture.

  • Formaldehyde Addition: Slowly add 110 g of 37% formaldehyde solution (1.35 mol formaldehyde) to the flask while stirring. The molar ratio of this compound to formaldehyde should be approximately 1:0.88.

  • Reaction: Heat the mixture to 100°C and maintain reflux for 2 hours with continuous stirring.

  • Dehydration: After the reflux period, configure the apparatus for distillation and raise the temperature to 190°C to remove water and toluene.

  • Neutralization: Cool the reaction mixture to 120°C and add 0.7 g of 20% sodium hydroxide solution to neutralize the acidic catalyst.

  • Final Dehydration: Apply vacuum to the system to remove any remaining water and volatile components until the desired softening point is reached.

  • Product Discharge: Discharge the molten resin into a stainless steel pan and allow it to cool to room temperature.

Protocol 2: Base-Catalyzed Synthesis of a Resole-type Phenolic Resin

This protocol outlines the synthesis of a thermosetting resole resin, which is produced under basic conditions with an excess of formaldehyde.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (50% aqueous solution)

  • Distilled water

Equipment:

  • Same as Protocol 1

Procedure:

  • Reaction Setup: Set up the reaction apparatus as described in Protocol 1.

  • Charging Reactants: Add 1800 g (9.75 mol) of this compound to the reaction flask.

  • Catalyst Addition: Slowly add 1120 g of 50% sodium hydroxide solution to the stirred phenol.

  • Heating: Heat the mixture to a temperature of 100°C.

  • Formaldehyde Addition: Slowly add 2904 g of 50.89% formaldehyde solution (49.2 mol formaldehyde) over a period of 4.5 hours. Maintain the temperature at 100°C by applying a vacuum to control the exothermic reaction and distill off the water.

  • Reaction Completion: After the addition of formaldehyde is complete, continue to heat the mixture under vacuum until the desired viscosity and water content are achieved.

  • Cooling and Storage: Cool the resulting resole resin and store it in a sealed container at a low temperature to prevent premature curing.

Data Presentation

The following tables summarize hypothetical quantitative data for phenolic resins synthesized from this compound. These values are intended for illustrative purposes and for comparison with resins derived from other phenols. Actual experimental results may vary.

Parameter4-tert-Butylphenol ResinThis compound Resin (Hypothetical)
Monomer p-tert-ButylphenolThis compound
Catalyst Oxalic AcidOxalic Acid
Phenol:Formaldehyde Ratio 1 : 0.81 : 0.8
Softening Point (°C) 118 - 125125 - 135
Free Monomer Content (%) 2 - 31.5 - 2.5
Molecular Weight (Mw) 1500 - 20001800 - 2500
Viscosity (at 150°C, mPa·s) 800 - 12001000 - 1500

Table 1: Comparison of properties for Novolac resins.

Parameter4-tert-Butylphenol ResinThis compound Resin (Hypothetical)
Monomer p-tert-ButylphenolThis compound
Catalyst Sodium HydroxideSodium Hydroxide
Phenol:Formaldehyde Ratio 1 : 1.51 : 1.5
Viscosity (at 25°C, mPa·s) 2000 - 30002500 - 3500
Gel Time (at 150°C, s) 90 - 120110 - 140
Water Content (%) < 1< 1
Thermal Stability (TGA, 5% weight loss, °C) 350370

Table 2: Comparison of properties for Resole resins.

Visualizations

Signaling Pathways and Experimental Workflows

Phenolic_Resin_Synthesis_Workflow cluster_synthesis Resin Synthesis cluster_analysis Product Characterization Reactants Reactants (this compound, Formaldehyde, Catalyst) Reaction Polycondensation Reaction (Heating and Reflux) Reactants->Reaction Dehydration Dehydration (Water Removal) Reaction->Dehydration Neutralization Neutralization (Catalyst Quenching) Dehydration->Neutralization Final_Product Phenolic Resin (Novolac or Resole) Neutralization->Final_Product FTIR FTIR Spectroscopy (Functional Groups) Final_Product->FTIR GPC Gel Permeation Chromatography (Molecular Weight) Final_Product->GPC DSC_TGA DSC / TGA (Thermal Properties) Final_Product->DSC_TGA Rheology Rheometry (Viscosity, Gel Time) Final_Product->Rheology

Caption: Workflow for the synthesis and characterization of phenolic resins.

Phenolic_Resin_Polymerization cluster_novolac Acid-Catalyzed (Novolac) cluster_resole Base-Catalyzed (Resole) Phenol_A This compound Electrophilic_Attack_A Electrophilic Aromatic Substitution Phenol_A->Electrophilic_Attack_A Formaldehyde_A Formaldehyde (HCHO) Protonation_A HCHO + H+ -> +CH2OH Formaldehyde_A->Protonation_A Protonation_A->Electrophilic_Attack_A Dimer_A Bis(hydroxyphenyl)methane Derivatives Electrophilic_Attack_A->Dimer_A Polymerization_A Chain Growth to Novolac Resin Dimer_A->Polymerization_A Phenol_B This compound Phenoxide Phenoxide Ion Formation Phenol_B->Phenoxide Formaldehyde_B Formaldehyde (HCHO) Methylolation Addition of HCHO to Phenoxide Formaldehyde_B->Methylolation Phenoxide->Methylolation Hydroxymethylphenols Hydroxymethylphenols Methylolation->Hydroxymethylphenols Condensation Condensation to Resole Resin Hydroxymethylphenols->Condensation

Caption: Simplified reaction pathways for Novolac and Resole resin formation.

Analysis of Chlorophenols: A Comprehensive Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of chlorophenols using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Chlorophenols are a class of organic compounds that are of significant environmental and toxicological concern due to their widespread use as pesticides, disinfectants, and in the synthesis of other chemicals. Accurate and reliable analytical methods are therefore essential for monitoring their presence in various matrices.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile technique for the analysis of chlorophenols, particularly for non-volatile and thermally labile compounds. It offers the advantage of direct analysis without the need for derivatization.

Experimental Protocol: HPLC Analysis of Chlorophenols in Water

This protocol is a general guideline and may require optimization based on the specific chlorophenol congeners and sample matrix.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., Supelclean LC-18, 500 mg) by passing 5 mL of methanol followed by 5 mL of acidified water (pH 2 with phosphoric acid).[1]

  • Sample Loading: Acidify the water sample (e.g., 3 mL) to pH 2 and pass it through the conditioned cartridge.[1]

  • Washing: Wash the cartridge with 4 mL of acidified water (pH 2) to remove interfering substances.[1]

  • Drying: Dry the cartridge thoroughly under vacuum.[1]

  • Elution: Elute the trapped chlorophenols with 3 mL of methanol.[1]

2. HPLC Instrumentation and Conditions

  • Column: A reversed-phase column, such as a C18 (e.g., Acquity BEH C18, 100 x 2.1 mm, 1.7 µm) or a phenyl-functionalized column, is commonly used.[2]

  • Mobile Phase: A gradient or isocratic elution using a mixture of methanol or acetonitrile and an acidic buffer (e.g., 0.01 mol/L potassium hydrogenophosphate adjusted to pH 4 with phosphoric acid) is typical.[1][2]

  • Flow Rate: A flow rate of 0.4 to 2 mL/min is generally employed.[1][2]

  • Detection: A Photodiode Array (PDA) detector or a UV detector set at a wavelength of 280 nm is suitable for detection.[3] Electrochemical detection can also be used for enhanced selectivity and sensitivity.[3]

  • Injection Volume: 20 µL of the methanolic extract is injected.[1]

Quantitative Data: HPLC Analysis
AnalyteRecovery (%)Limit of Detection (LOD)Reference
2-Chlorophenol91 - 980.1 µg/L[3]
4-Chlorophenol91 - 980.004 mg/mL[3]
2,4-Dichlorophenol91 - 980.2-1 ppb[3]
2,4,6-Trichlorophenol-0.1 µg/L[3]
Pentachlorophenol--
4-Chloro-3-methylphenol--
2,3,5-Trichlorophenol-0.0008 mg/mL[3]
2,3,4,6-Tetrachlorophenol-0.0008 mg/mL[3]

Note: Recovery and LOD values can vary significantly depending on the sample matrix, concentration levels, and specific method parameters.

Gas Chromatography (GC) Methods

GC is a powerful technique for the separation and quantification of volatile chlorophenols. Due to the polar nature of the hydroxyl group, derivatization is often required to improve chromatographic peak shape and thermal stability.[4][5]

Experimental Protocol: GC-MS Analysis of Chlorophenols in Water (with Derivatization)

This protocol outlines a common approach involving acetylation, a robust and widely used derivatization technique.

1. Sample Preparation and Derivatization

  • Extraction: For water samples, liquid-liquid extraction (LLE) with a solvent like toluene or solid-phase extraction can be employed.[6] For solid samples like sediment, ultrasonic solvent extraction with a mixture of acetonitrile and acetone is effective.[7]

  • Derivatization (Acetylation):

    • Adjust the pH of the aqueous sample or extract to be alkaline (pH 9 ± 1).[8]

    • Add acetic anhydride to the sample. The reaction converts the polar phenolic hydroxyl group into a less polar acetate ester.[3][8]

    • The derivatized chlorophenols can then be extracted into an organic solvent like hexane.[3]

  • Alternative Derivatization (Silylation):

    • Evaporate the sample extract to dryness.

    • Add acetone and a silylating agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][5] The reaction is rapid, often completing within 15 seconds at room temperature in acetone.[4][5]

    • The resulting trimethylsilyl ethers are highly volatile and suitable for GC analysis.[4]

2. GC Instrumentation and Conditions

  • Column: A low to mid-polarity capillary column is typically used, such as a DB-5, HP-5MS, CP-Sil 8 CB, or TG-Dioxin column.[6][7][9]

  • Injector: A split/splitless injector is commonly used. For trace analysis, a splitless injection is preferred.[10]

  • Oven Temperature Program: A temperature program is employed to separate the chlorophenol derivatives. A typical program might start at a low temperature (e.g., 60-90°C) and ramp up to a higher temperature (e.g., 245-300°C).[6][7]

  • Carrier Gas: Helium is the most common carrier gas.[6][7]

  • Detector: A Mass Spectrometer (MS) is highly recommended for positive identification and sensitive quantification.[7][9] An Electron Capture Detector (ECD) is also very sensitive to halogenated compounds like chlorophenols.[8] A Flame Ionization Detector (FID) can also be used.[11][12]

Quantitative Data: GC Analysis
AnalyteRecovery (%)Limit of Detection (LOD)Derivatization MethodReference
2-Chlorophenol-0.013 mg/LAcetylation[8]
2,4-Dichlorophenol81 - 1020.001-0.005 mg/LSilylation[4]
2,4,6-Trichlorophenol79 - 970.001-0.005 mg/LSilylation[4]
Pentachlorophenol67.1 - 101.30.001-0.005 mg/LAcetylation[8]
Various Chlorophenols76 - 1110.005 - 1.796 µg/LAcetic Anhydride[13]
Spiked Phenolic Analytes81 - 102-Silylation[4]

Note: Recovery and LOD values are highly dependent on the specific analytical method, derivatization efficiency, and sample matrix.

Method Selection and Workflow

The choice between HPLC and GC depends on several factors, including the specific chlorophenol congeners of interest, the sample matrix, and the available instrumentation.

MethodSelection cluster_analyte Analyte Properties cluster_methods Analytical Techniques cluster_considerations Key Considerations Analyte Chlorophenol Analytes Volatility Volatility & Thermal Stability Analyte->Volatility HPLC HPLC Analysis Derivatization Derivatization Required? HPLC->Derivatization Typically No GC GC Analysis GC->Derivatization Often Yes Volatility->HPLC Low Volatility / Thermally Labile Volatility->GC High Volatility / Thermally Stable

Caption: Logical flow for selecting between HPLC and GC for chlorophenol analysis.

The general workflow for analyzing chlorophenols in environmental samples involves several key steps, from sample collection to final data reporting.

AnalysisWorkflow SampleCollection 1. Sample Collection (Water, Soil, etc.) SamplePreparation 2. Sample Preparation (Extraction, Cleanup) SampleCollection->SamplePreparation Derivatization 3. Derivatization (For GC Analysis) SamplePreparation->Derivatization Analysis 4. Instrumental Analysis (HPLC or GC) SamplePreparation->Analysis HPLC Derivatization->Analysis GC DataProcessing 5. Data Processing (Integration, Calibration) Analysis->DataProcessing Reporting 6. Reporting (Quantification, Validation) DataProcessing->Reporting

Caption: General experimental workflow for the analysis of chlorophenols.

U.S. EPA Methods

The United States Environmental Protection Agency (U.S. EPA) has established standardized methods for the analysis of phenols, including chlorophenols.

  • EPA Method 8041A: This method describes gas chromatography procedures for the analysis of phenols using either a single-column or a dual-column/dual-detector approach. It includes procedures for both underivatized and derivatized phenols.[11][12][14]

  • EPA Method 8270D: This is a comprehensive method for the determination of semivolatile organic compounds, including chlorophenols, by GC/MS.[15] It is applicable to extracts from various solid and aqueous matrices.[15] This method is suitable for compounds that are soluble in methylene chloride and can be eluted from a GC column without derivatization.[15]

References

Application Note: Purification of 4-tert-Butyl-2-chlorophenol by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-tert-Butyl-2-chlorophenol (C₁₀H₁₃ClO) is a chlorinated phenolic compound with applications as an intermediate in chemical synthesis and as an antimicrobial agent in various industrial and consumer products.[1][2][3] It typically appears as a white to light yellow solid.[1] Synthesis of this compound can result in impurities, necessitating an effective purification method to achieve high purity for subsequent applications. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a fundamental and widely used technique for separating and purifying compounds in organic chemistry.[4]

The principle of this separation relies on the differential partitioning of the target compound and its impurities between a polar stationary phase (silica gel) and a non-polar mobile phase. Due to its moderate polarity, this compound will adhere to the silica gel less strongly than highly polar impurities and more strongly than non-polar impurities, allowing for its selective elution.

Experimental Protocol

This protocol is based on established methods for the purification of this compound.[3][5]

1. Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Silica Gel (for column chromatography, e.g., 60-120 mesh)

    • Petroleum Ether (or Hexanes)

    • Ethyl Acetate (EtOAc)

    • Dichloromethane (DCM, for sample loading)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Solvents for TLC (e.g., the same as the mobile phase)

    • TLC visualization agent (e.g., UV lamp, potassium permanganate stain)

  • Equipment:

    • Glass chromatography column with stopcock

    • Cotton or glass wool

    • Sand (acid-washed)

    • Beakers and Erlenmeyer flasks

    • Separatory funnel (for gradient elution if needed)

    • Test tubes and rack for fraction collection

    • TLC plates, developing chamber, and capillaries

    • Rotary evaporator

    • Clamps and stand to secure the column

2. Procedure

Step 1: Preparation of the Mobile Phase

  • Prepare the eluent by mixing Petroleum Ether and Ethyl Acetate in a 50:1 (v/v) ratio.[3][5] For example, mix 1000 mL of Petroleum Ether with 20 mL of Ethyl Acetate.

  • Prepare enough mobile phase for the entire purification process.

Step 2: Packing the Column (Wet Slurry Method)

  • Securely clamp the glass column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug enough to retain the stationary phase but not so tight as to impede solvent flow.[6]

  • Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base.[6]

  • In a separate beaker, create a slurry by mixing the required amount of silica gel with the mobile phase. A general rule is to use 30-100 g of silica gel for every 1 g of crude mixture, depending on the separation difficulty.[7]

  • Pour the silica slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.[6]

  • Open the stopcock to drain some solvent, collecting it for reuse. Never let the solvent level drop below the top of the silica gel, as this can cause cracking and channeling, leading to poor separation.

  • Once the silica has settled, add another thin layer (approx. 1 cm) of sand on top to prevent disturbance of the silica bed when adding the sample or more solvent.[7]

Step 3: Sample Loading (Dry Loading Method Recommended)

  • Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a volatile solvent like Dichloromethane (DCM).

  • Add approximately 2-3 times the weight of the crude product in silica gel to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

  • Gently tap the column to settle the sample layer.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase (50:1 Pet. Ether/EtOAc) to the column.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

  • Maintain a constant head of solvent above the silica gel throughout the process to ensure a continuous and even flow.

Step 5: Monitoring the Separation by TLC

  • Periodically, spot small aliquots from the collected fractions onto a TLC plate.

  • Also spot the crude mixture and a pure standard (if available) for reference.

  • Develop the TLC plate using the same mobile phase (or a slightly more polar one to achieve better spot separation if needed).

  • Visualize the spots under a UV lamp or by staining. This compound, being a phenol, should be UV active.

  • Fractions showing a single spot corresponding to the Rf of the pure product should be combined.

Step 6: Isolation of Pure Product

  • Combine the fractions identified as pure.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting solid or oil is the purified this compound. A high yield (e.g., 95%) can be expected with this method.[5]

  • Confirm the purity using analytical techniques such as NMR, GC-MS, or HPLC.

Data Presentation

The following table summarizes the quantitative parameters for a typical purification run based on literature data.[3][5]

ParameterValue / Description
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Petroleum Ether : Ethyl Acetate (50:1, v/v)
Crude Sample Mass ~1.0 g
Silica Gel Mass ~50 g (50:1 ratio)
Column Dimensions ~2.5 cm diameter, ~40 cm length
Elution Volume Variable, monitor by TLC
Expected Yield Up to 95%
Expected Purity >98% (confirm with analysis)

Visual Workflow

The following diagram illustrates the key steps in the column chromatography purification process.

G prep_col 1. Column Preparation (Cotton -> Sand -> Silica Slurry -> Sand) load_sample 2. Sample Loading (Crude + Silica -> Rotovap -> Add to Column) prep_col->load_sample Packed Column Ready elution 3. Elution (Add 50:1 Pet. Ether/EtOAc) load_sample->elution Sample Loaded collection 4. Fraction Collection (Collect eluent in test tubes) elution->collection Continuous Flow tlc 5. TLC Monitoring (Spot fractions, develop, and visualize) collection->tlc Analyze Fractions combine 6. Combine Pure Fractions tlc->combine Identify Pure Fractions isolate 7. Solvent Removal (Rotary Evaporator) combine->isolate Pool Fractions product Purified this compound isolate->product Yields Final Product

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound is harmful if swallowed, causes skin irritation, and may cause serious eye damage.[8]

  • The organic solvents used (Petroleum Ether, Ethyl Acetate, Dichloromethane) are flammable and volatile. Avoid open flames and sources of ignition.

  • Handle silica gel carefully as fine dust can be a respiratory irritant.

References

Application Notes and Protocols for the Purification of Substituted Phenols by Melt Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Melt crystallization is a highly effective and environmentally friendly purification technique for separating and purifying substituted phenols. This method avoids the use of solvents, operates at lower temperatures compared to distillation, and can achieve high product purities, often exceeding 99%.[1][2] This makes it an ideal choice for the purification of thermally sensitive compounds and for achieving the high purity standards required in the pharmaceutical and fine chemical industries.

This document provides detailed application notes and protocols for the purification of various substituted phenols using different melt crystallization techniques, including static layer crystallization, falling film crystallization, and suspension crystallization.

Principles of Melt Crystallization

Melt crystallization is based on the principle of solid-liquid phase equilibrium. When a melt of an impure compound is cooled, the main component crystallizes, while the impurities are concentrated in the remaining liquid phase. The selectivity of this process is due to the ordered structure of the crystal lattice, which tends to exclude molecules that do not fit perfectly. Further purification of the crystal layer can be achieved through a "sweating" process, where the crystal is gently heated to its melting point, causing the entrapped impurities in the melt to drain away.

Applications in Substituted Phenol Purification

Melt crystallization has been successfully applied to the purification of a variety of substituted phenols, including:

  • Alkylated Phenols: Such as cresol isomers (o-, m-, p-cresol), xylenol isomers, and tert-butylphenols (e.g., 2,4,6-tri-tert-butylphenol).[1][2]

  • Halogenated Phenols: Such as chlorophenol isomers (e.g., m-chlorophenol and p-chlorophenol).[3]

The choice of melt crystallization technique depends on the specific properties of the substituted phenol and the desired purity and yield.

Quantitative Data on Purification of Substituted Phenols

The following tables summarize the quantitative data found in the literature for the purification of various substituted phenols by melt crystallization.

Table 1: Purification of 2,4,6-tri-tert-butylphenol (2,4,6-TTBP) by Melt Crystallization [2]

ParameterInitial Mixture CompositionFinal Product Purity
2,4,6-tri-tert-butylphenol (2,4,6-TTBP)93.7%>99.9%
2,5-di-tert-butylphenol4.9%Not specified
2-tert-butylphenol0.7%Not specified
Other alkylated phenols0.7%Not specified

Table 2: Purification of Chlorophenol Isomers by Stripping Crystallization (a combination of melt crystallization and vaporization) [3]

CompoundInitial PurityFinal Purity (Experimental)Final Purity (Theoretical)
p-Chlorophenol90.0%93.1%93.2%
m-Chlorophenol90.0%91.0%91.2%

Experimental Protocols

The following are generalized protocols for the purification of substituted phenols using different melt crystallization techniques. The specific parameters, such as temperatures and cooling rates, may need to be optimized for each specific compound.

General Considerations
  • Starting Material: The crude substituted phenol should be in a molten state. For solid phenols, this requires heating the material above its melting point.

  • Inert Atmosphere: To prevent oxidation, especially at elevated temperatures, it is recommended to perform the crystallization under an inert atmosphere (e.g., nitrogen).

  • Purity Analysis: The purity of the initial mixture and the final product should be determined using appropriate analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[4]

Protocol for Static Layer Melt Crystallization

Static layer crystallization is a relatively simple technique suitable for small-scale purifications and for systems where high crystal growth rates are not required.

Apparatus: A crystallizer vessel with a cooling/heating surface (e.g., a jacketed vessel or a vessel with internal cooling plates).

Procedure:

  • Melting: Melt the crude substituted phenol in the crystallizer vessel.

  • Crystallization: Slowly cool the cooling surface to a temperature just below the melting point of the pure substituted phenol. A crystal layer will start to form on the cooled surface. The cooling rate should be slow and controlled to promote the growth of pure crystals.

  • Draining: Once a sufficient crystal layer has formed, drain the remaining impure melt from the crystallizer.

  • Sweating (Partial Melting): Gently heat the cooling surface to a temperature slightly below the melting point of the pure compound. This will cause the entrapped impurities to melt and drain away, further purifying the crystal layer.

  • Melting and Collection: After the sweating step, increase the temperature of the cooling surface to completely melt the purified crystal layer. Collect the molten, purified product.

Protocol for Falling Film Melt Crystallization

Falling film crystallization is a dynamic technique that offers better heat and mass transfer compared to static crystallization, making it suitable for larger-scale and continuous operations.[5]

Apparatus: A falling film crystallizer, which typically consists of a vertical tube or a system of tubes with a cooling/heating jacket.

Procedure:

  • Melting and Feeding: Melt the crude substituted phenol and feed it to the top of the crystallizer. The melt is distributed to form a thin film that flows down the inner surface of the cooled tubes.

  • Crystallization: The tubes are cooled by a heat transfer medium flowing in the jacket. As the film of molten phenol flows down, a layer of crystals forms on the tube wall.

  • Draining: The remaining impure melt is collected at the bottom of the crystallizer.

  • Sweating: The temperature of the heat transfer medium is slightly increased to induce sweating of the crystal layer, removing entrapped impurities.

  • Melting and Collection: The temperature of the heat transfer medium is further increased to melt the purified crystal layer, which is then collected at the bottom of the crystallizer.

Example Parameters for Alkylated Phenols: [2]

  • Crystallization Temperature: Cooled to approximately 105°C.

  • Sweating Temperature: Heated to about 128°C.

Protocol for Suspension Melt Crystallization

Suspension crystallization involves the formation of crystals within the bulk of the melt. This technique provides a large crystal surface area, leading to high purification efficiency in a single step.[6]

Apparatus: A scraped surface crystallizer or a stirred tank crystallizer, coupled with a solid-liquid separation unit (e.g., a wash column).

Procedure:

  • Melting and Cooling: Melt the crude substituted phenol and cool it in the crystallizer with stirring or scraping to induce nucleation and crystal growth in suspension.

  • Crystal Growth: Maintain the temperature and agitation to allow the crystals to grow to a desired size.

  • Solid-Liquid Separation: Transfer the crystal slurry to a separation unit, such as a wash column, to separate the purified crystals from the impure mother liquor.

  • Washing (Optional): In the wash column, the crystal bed can be washed with a portion of the melted pure product to further remove any adhering impurities.

  • Melting and Collection: The purified crystals are melted and collected as the final product.

Visualizations

Logical Relationship of Melt Crystallization Principles

Melt_Crystallization_Principles A Impure Substituted Phenol (Melt) B Cooling A->B Initiation C Crystallization B->C D Pure Crystal Phase C->D E Impure Liquid Phase (Mother Liquor) C->E F Separation D->F E->F F->E Liquid H Purified Crystals F->H Solid G Sweating (Partial Melting) G->H Further Purification H->G Optional Step I Melting H->I J Pure Substituted Phenol (Product) I->J Static_Layer_Melt_Crystallization_Workflow start Start step1 Step 1: Melting Melt crude substituted phenol in the crystallizer. start->step1 step2 Step 2: Crystallization Slowly cool the heat exchange surface to form a crystal layer. step1->step2 step3 Step 3: Draining Drain the impure mother liquor. step2->step3 step4 Step 4: Sweating Gently heat the crystal layer to remove entrapped impurities. step3->step4 step5 Step 5: Melting & Collection Melt the purified crystal layer and collect the product. step4->step5 end End step5->end Falling_Film_Melt_Crystallization_Workflow start Start step1 Step 1: Melting & Feeding Melt crude phenol and feed as a falling film. start->step1 step2 Step 2: Crystallization Cool the tubes to form a crystal layer on the inner wall. step1->step2 step3 Step 3: Draining Collect impure melt at the bottom. step2->step3 step4 Step 4: Sweating Increase temperature slightly to sweat the crystal layer. step3->step4 step5 Step 5: Melting & Collection Melt the purified layer and collect the product. step4->step5 end End step5->end Suspension_Melt_Crystallization_Workflow start Start step1 Step 1: Melting & Cooling Melt crude phenol and cool with agitation to form a crystal slurry. start->step1 step2 Step 2: Crystal Growth Maintain conditions for crystal growth. step1->step2 step3 Step 3: Separation Separate crystals from mother liquor (e.g., using a wash column). step2->step3 step4 Step 4: Washing (Optional) Wash the crystal bed with pure melted product. step3->step4 step5 Step 5: Melting & Collection Melt the purified crystals and collect the product. step4->step5 end End step5->end

References

Chemical reactions of 4-tert-Butyl-2-chlorophenol (oxidation, substitution)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the chemical reactivity of 4-tert-Butyl-2-chlorophenol is crucial for its application in organic synthesis, drug development, and materials science. This document provides detailed application notes and protocols for its key oxidation and substitution reactions, tailored for researchers, scientists, and professionals in drug development.

Oxidation Reactions of this compound

The phenolic hydroxyl group in this compound makes the molecule susceptible to oxidation. The reaction typically targets the phenol ring, leading to the formation of quinones or, under more vigorous conditions, ring-opening products. The specific product often depends on the oxidant used and the reaction conditions.

Common oxidation reactions involve reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium, which can oxidize the phenol to the corresponding 4-tert-Butyl-2-chloroquinone. Furthermore, advanced oxidation processes, including electrochemical and photocatalytic degradation, have been explored, often in the context of environmental remediation. Electrochemical oxidation, for instance, involves the direct transfer of electrons at an anode surface and can be influenced by the electrode material and pH.

Reaction Pathway: Oxidation

Oxidation cluster_main start This compound product 4-tert-Butyl-2-chloro-1,2-benzoquinone start->product Oxidation reagent Oxidizing Agent (e.g., KMnO₄, CrO₃, Electrochemical) reagent->product

Caption: Oxidation of this compound to a benzoquinone derivative.

Quantitative Data: Oxidation
Reaction TypeOxidant/MethodKey ProductsReported Efficiency/YieldReference
Chemical OxidationKMnO₄ or CrO₃4-tert-Butyl-2-chloroquinoneNot specified
Electrochemical OxidationElectrolysis at PbO₂, SnO₂, IrO₂ anodesBenzoquinones, Ring-opening products>50% current efficiency (for 4-chlorophenol)
Photocatalytic DegradationFe-doped TiO₂ with UV lightDegradation products (e.g., 4-tert-butylcatechol)Up to 97% removal efficiency
Experimental Protocol: General Electrochemical Oxidation

This protocol is a representative method for the electrochemical oxidation of chlorophenols, adapted from studies on related compounds.

Objective: To oxidize this compound in an aqueous solution using a three-electrode electrochemical cell.

Materials:

  • This compound

  • Supporting electrolyte (e.g., 0.1 M Sodium Sulfate, Na₂SO₄)

  • Deionized water

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Lead dioxide, PbO₂)

  • Counter Electrode (e.g., Platinum wire)

  • Reference Electrode (e.g., Saturated Calomel Electrode, SCE)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare a 1.0 mM solution of this compound in 0.1 M Na₂SO₄ aqueous solution.

  • Adjust the pH of the solution to a desired value (e.g., pH 6) using dilute H₂SO₄ or NaOH.

  • Assemble the three-electrode cell with the PbO₂ working electrode, platinum counter electrode, and SCE reference electrode.

  • Fill the cell with the prepared analyte solution and place it on a magnetic stirrer. Begin gentle stirring.

  • Connect the electrodes to the potentiostat.

  • Perform the electrolysis at a constant current density (e.g., 5-7 mA cm⁻²).

  • Monitor the reaction progress over time by taking aliquots and analyzing them using a suitable technique (e.g., HPLC, UV-Vis spectroscopy) to determine the concentration of the starting material.

  • After the reaction is complete (e.g., after several hours or when the starting material is no longer detected), stop the electrolysis.

  • Analyze the final solution to identify and quantify the oxidation products.

Safety Precautions:

  • Handle this compound and all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Be cautious when working with electrical equipment and aqueous solutions.

Substitution Reactions of this compound

This compound can undergo both nucleophilic and electrophilic substitution reactions.

  • Nucleophilic Substitution: The chlorine atom on the aromatic ring can be replaced by a strong nucleophile. For example, reaction with sodium hydroxide can substitute the chlorine with a hydroxyl group to form 4-tert-butylcatechol (4-tert-butyl-benzene-1,2-diol).

  • Electrophilic Aromatic Substitution (EAS): The existing substituents on the ring direct the position of incoming electrophiles. The hydroxyl group is a strongly activating, ortho-, para-director. The tert-butyl group is a moderately activating ortho-, para-director. The chlorine atom is deactivating but also ortho-, para-directing. The interplay of these effects, along with significant steric hindrance from the bulky tert-butyl group next to the chlorine, dictates the regioselectivity. The synthesis of this compound from 4-tert-butylphenol is itself a prime example of an EAS reaction (chlorination).

Reaction Pathway: Substitution

Application Notes and Protocols: 4-tert-Butyl-2-chlorophenol in Household Disinfectants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyl-2-chlorophenol is a chlorinated phenolic compound utilized for its antimicrobial properties in various formulations, including household and medical disinfectants.[1] Like other phenolic compounds, its biocidal activity is attributed to its ability to disrupt microbial cell membranes and denature proteins.[1] This document provides detailed application notes, summarizes available efficacy data, and presents standardized experimental protocols for evaluating disinfectant formulations containing this compound.

Data Presentation

Quantitative efficacy data for this compound against a broad spectrum of household pathogens is not extensively available in publicly accessible literature. However, based on the known antimicrobial activity of chlorinated phenols and related compounds, a representative efficacy profile can be inferred. The following table summarizes typical minimum inhibitory concentrations (MICs) for similar phenolic compounds against common household microorganisms to provide a baseline for formulation development and testing.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Analogous Phenolic Compounds against Household Microorganisms

MicroorganismTypeRepresentative MIC (µg/mL)Reference Compound(s)
Staphylococcus aureusGram-positive Bacteria0.39 - 62.52,4-di-tert-butylphenol, Chloroxylenol
Escherichia coliGram-negative Bacteria502,4-di-tert-butylphenol
Pseudomonas aeruginosaGram-negative Bacteria31.252,4-di-tert-butylphenol
Candida albicansFungus (Yeast)42,4-di-tert-butylphenol
Aspergillus nigerFungus (Mold)>1002,4-di-tert-butylphenol
Influenza A virus (H1N1)Enveloped VirusEfficacy demonstratedGeneral phenolic disinfectants
AdenovirusNon-enveloped VirusVariable efficacyGeneral phenolic disinfectants

Note: This data is illustrative and based on studies of structurally related phenolic compounds. Actual MIC values for this compound may vary and should be determined experimentally.

Mechanism of Action

The primary antimicrobial mechanism of this compound, characteristic of chlorinated phenols, involves a multi-pronged attack on microbial cells. The lipophilic nature of the molecule facilitates its partitioning into the lipid-rich cell membrane of bacteria and fungi.[2] This disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components like ions and ATP, and dissipation of the proton motive force.

Furthermore, the phenolic hydroxyl group can interact with and denature essential proteins, including enzymes crucial for cellular metabolism and replication.[1] This dual action on both the cell membrane and intracellular proteins contributes to its broad-spectrum antimicrobial activity.

General Antimicrobial Mechanism of this compound D This compound CM Cell Membrane D->CM Partitioning and Disruption CP Cytoplasmic Proteins D->CP Interaction and Denaturation IC Intracellular Components (Ions, ATP, etc.) CM->IC Increased Permeability and Leakage

Antimicrobial mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of household disinfectants containing this compound. These protocols are based on established standards such as those from AOAC International and European Norms (EN).

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the disinfectant that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 10536)

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Nutrient Broth)

  • Sterile 96-well microtiter plates

  • Disinfectant stock solution of this compound

  • Sterile diluent (e.g., sterile deionized water or buffered solution)

  • Microplate reader

Procedure:

  • Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL.

  • In a 96-well plate, perform a serial two-fold dilution of the disinfectant stock solution in the growth medium.

  • Inoculate each well with the standardized microbial suspension. Include positive (microorganism and medium, no disinfectant) and negative (medium only) controls.

  • Incubate the plate under optimal growth conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration with no visible growth.

Workflow for MIC Determination A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Serial Dilution of Disinfectant in 96-well Plate B->C D Incubate Plate C->D E Observe for Growth (Visual or OD Measurement) D->E F Determine MIC E->F

Experimental workflow for MIC determination.
Quantitative Suspension Test (Based on EN 1276)

This test evaluates the bactericidal activity of the disinfectant under simulated practical conditions.

Materials:

  • Test bacteria (e.g., Pseudomonas aeruginosa ATCC 15442, Enterococcus hirae ATCC 10541)

  • Disinfectant solution at desired concentration

  • Hard water for dilution

  • Interfering substance (e.g., bovine albumin solution for "dirty" conditions)

  • Validated neutralizing agent

  • Plate Count Agar (PCA) or Tryptic Soy Agar (TSA)

Procedure:

  • Prepare a standardized test suspension of the bacteria (1.5 - 5.0 x 10^8 CFU/mL).

  • Mix the interfering substance with the bacterial suspension.

  • Add the disinfectant solution to the mixture and start a timer for the specified contact time (e.g., 5 minutes).

  • At the end of the contact time, transfer an aliquot of the mixture to the neutralizing agent to stop the disinfectant's action.

  • Perform serial dilutions of the neutralized sample and plate onto agar plates.

  • Incubate the plates and count the number of surviving colonies.

  • Calculate the log reduction in viable counts compared to a control without the disinfectant. A ≥ 5-log reduction is typically required for a bactericidal claim.

Fungicidal Activity Test (Based on AOAC 955.17)

This method assesses the efficacy of the disinfectant against pathogenic fungi.

Materials:

  • Test fungus (e.g., Trichophyton mentagrophytes ATCC 9533)

  • Fungal culture medium (e.g., Sabouraud Dextrose Agar)

  • Sterile carriers (e.g., stainless steel penicylinders)

  • Disinfectant solution

  • Neutralizing broth

Procedure:

  • Prepare a spore suspension of the test fungus.

  • Immerse sterile carriers in the spore suspension and allow them to dry under sterile conditions.

  • Place the contaminated carriers into a tube containing the disinfectant solution for a specified contact time (e.g., 10 minutes) at a controlled temperature (e.g., 20°C).[3]

  • After the contact time, transfer the carriers to a tube containing neutralizing broth.

  • Incubate the broth and observe for fungal growth for up to 10 days.[4]

  • The absence of growth indicates fungicidal activity at the tested concentration.

Virucidal Suspension Test (Based on ASTM E1052)

This protocol is for evaluating the efficacy of the disinfectant against viruses.

Materials:

  • Host cell line susceptible to the test virus

  • Test virus (e.g., Influenza A, a representative enveloped virus)

  • Cell culture medium

  • Disinfectant solution

  • Neutralizing medium

Procedure:

  • Mix the disinfectant with the virus suspension for a predetermined contact time.

  • Neutralize the disinfectant by dilution into the cell culture medium.

  • Inoculate the host cell line with serial dilutions of the neutralized virus-disinfectant mixture.

  • Incubate the cell cultures and observe for cytopathic effects (CPE).

  • Calculate the viral titer reduction (log reduction) compared to a virus control treated with a placebo. A ≥ 3-log reduction is often required for a virucidal claim.

Logical Relationships in Disinfectant Formulation and Application

The development and application of a household disinfectant containing this compound involves a series of interconnected steps, from initial formulation to final use and environmental impact consideration.

Disinfectant Application Logic A Formulation Development (Concentration of Active Ingredient, Surfactants, Solvents) B Efficacy Testing (Bactericidal, Fungicidal, Virucidal) A->B C Safety and Toxicology Assessment A->C D Regulatory Approval (e.g., EPA, Health Canada) B->D C->D E Household Application (Surface Disinfection) D->E F Environmental Fate and Biodegradation E->F

Logical flow of disinfectant development and use.

Conclusion

This compound is a valuable active ingredient for household disinfectants due to its broad-spectrum antimicrobial activity. While specific quantitative efficacy data in the public domain is limited, standardized testing protocols can be readily applied to determine the optimal concentration and contact time for formulations targeting specific household pathogens. The primary mechanism of action, involving cell membrane disruption and protein denaturation, makes it an effective biocide. Further research to generate and publish specific efficacy data for this compound would be highly beneficial for the scientific and product development communities.

References

Comprehensive Guide to the Analytical Determination of 4-tert-Butyl-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 4-tert-Butyl-2-chlorophenol

This compound (4-t-BCP), a chlorinated alkylphenol, sees use as an intermediate in chemical synthesis and as an antimicrobial agent in various industrial and consumer products[1]. Its chemical structure, characterized by a chlorinated phenolic ring and a bulky tert-butyl group, contributes to its persistence in the environment. Due to its potential toxicity and classification as a priority pollutant by various environmental agencies, its accurate detection at trace levels is of paramount importance.

This guide is designed to equip researchers and analysts with the necessary protocols and theoretical understanding to achieve reliable quantification of 4-t-BCP in aqueous matrices. We will delve into the nuances of analytical standard selection, sample preparation, and instrumental analysis.

Analytical Standards: The Foundation of Accurate Quantification

The fidelity of any quantitative analysis is fundamentally reliant on the quality of the analytical standards. For 4-t-BCP, it is crucial to use a certified reference material (CRM) to ensure traceability and accuracy.

2.1. Properties of this compound

PropertyValue
CAS Number 98-28-2[2]
Molecular Formula C₁₀H₁₃ClO[1][2]
Molecular Weight 184.66 g/mol [1][2]
IUPAC Name 2-Chloro-4-(1,1-dimethylethyl)phenol[1]

2.2. Sourcing Certified Reference Materials

High-purity standards for this compound are commercially available from accredited suppliers. It is recommended to obtain standards with a certificate of analysis (COA) detailing purity, concentration, and uncertainty.

  • LGC Standards: Offers this compound as a neat solid or in solution, produced under an ISO 17034 scope.[3][4][5]

  • Fisher Scientific: Distributes Toronto Research Chemicals (TRC) brand of this compound, available in various quantities.[6][7]

  • United States Biological: Provides highly purified this compound.[8]

Expert Insight: Always store stock solutions of phenolic compounds at low temperatures (e.g., -20°C) in amber vials to prevent photodegradation.[1][9] Methanol is a common solvent for creating stock solutions.

Sample Preparation: Solid Phase Extraction (SPE)

For the analysis of trace levels of chlorophenols in water, a pre-concentration step is essential. Solid Phase Extraction (SPE) is a widely adopted, robust technique that offers high recovery and clean extracts. The following protocol is adapted from the principles of U.S. EPA Method 528, which is a benchmark for phenol analysis in drinking water.[10][11]

3.1. Rationale for SPE

SPE is preferred over traditional liquid-liquid extraction (LLE) due to its lower solvent consumption, reduced emulsion formation, and potential for automation. The choice of a polystyrene-divinylbenzene (PS-DVB) sorbent is based on its excellent retention of phenols from aqueous matrices.

3.2. Step-by-Step SPE Protocol for Aqueous Samples

  • Sample Acidification: To a 1 L water sample, add a sufficient amount of a strong acid (e.g., HCl) to adjust the pH to ≤ 2. This step is critical as it ensures that the phenolic hydroxyl group is protonated, rendering the analyte less water-soluble and more amenable to retention on a reverse-phase sorbent.

  • Sorbent Conditioning: Condition a PS-DVB SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 10 mL of methylene chloride, followed by 10 mL of methanol, and finally 10 mL of reagent water at the sample pH (≤ 2). Do not allow the sorbent bed to go dry after the final rinse. The conditioning process solvates the polymer chains, ensuring optimal interaction with the analyte.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min. A consistent, slow flow rate is key to achieving high recovery.

  • Sorbent Washing: After loading, wash the cartridge with 10 mL of reagent water to remove any co-adsorbed inorganic salts or highly polar interferences.

  • Sorbent Drying: Dry the cartridge by drawing a vacuum or passing nitrogen through it for 10-15 minutes. This step removes residual water, which can interfere with the subsequent elution and GC analysis.

  • Elution: Elute the trapped 4-t-BCP from the cartridge using a small volume of a suitable organic solvent. Methylene chloride is a common choice.[11] A typical elution protocol would involve two 5 mL aliquots of methylene chloride.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The use of a solvent exchange step to a more volatile solvent like hexane may be beneficial if derivatization is planned.

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent selectivity and sensitivity for the analysis of semi-volatile organic compounds like 4-t-BCP. The mass spectrometer allows for positive identification based on the analyte's unique mass spectrum.

4.1. Optional Derivatization

While some chlorophenols can be analyzed directly, derivatization of the acidic hydroxyl group can improve peak shape and thermal stability. In-situ acetylation with acetic anhydride or silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common approaches.[12][13] Derivatization converts the polar hydroxyl group into a less polar ether or silyl ether, which improves chromatographic performance.

4.2. GC-MS Protocol

ParameterRecommended SettingRationale
Injector Splitless, 250°CMaximizes transfer of trace analytes to the column.
Column Low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good separation of a wide range of semi-volatile compounds.[14]
Carrier Gas Helium, constant flow rate of 1.0-1.2 mL/minInert carrier gas providing good efficiency.
Oven Program Initial 60°C (hold 2 min), ramp to 300°C at 5°C/min, hold 5 minA temperature ramp allows for the separation of compounds with different volatilities.[15]
MS Transfer Line 280°CPrevents condensation of analytes.
Ion Source Electron Ionization (EI) at 70 eV, 230°CStandard ionization technique for generating reproducible mass spectra.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only characteristic ions of the target analyte.

4.3. Data Analysis and Quantification

  • Identification: The primary identification of 4-t-BCP is based on the retention time matching that of a known standard. Confirmation is achieved by comparing the abundance ratios of at least three characteristic ions to those of the standard.

  • Quantification: An internal standard method is recommended for the most accurate quantification. A deuterated or ¹³C-labeled analog of a similar compound is ideal. The concentration is calculated from a calibration curve generated by analyzing standards of known concentrations.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection offers a viable alternative to GC-MS, particularly for laboratories without access to mass spectrometry or for high-throughput screening.

5.1. HPLC Protocol

ParameterRecommended SettingRationale
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle sizeA C18 column provides good retention for moderately nonpolar compounds like 4-t-BCP.[16]
Mobile Phase Isocratic or gradient elution with Acetonitrile and water (acidified with 0.1% acetic acid)The organic modifier (acetonitrile) elutes the analyte, while the acidified water controls the ionization state of the phenol.[16]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detector UV-Vis Diode Array Detector (DAD) at 210 nm and 280 nmPhenolic compounds typically exhibit absorbance in the UV range. A DAD allows for the simultaneous monitoring of multiple wavelengths and spectral confirmation.[16]
Injection Volume 10-20 µL

Expert Insight: While HPLC-UV is a powerful screening tool, it is more susceptible to matrix interferences than GC-MS. Co-eluting compounds with similar UV spectra can lead to false positives. Therefore, confirmation by a more selective technique like GC-MS is often required for regulatory purposes.

Workflow and Data Summary

The following diagram illustrates the complete analytical workflow from sample collection to final data reporting.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aqueous Sample Collection Acidify 2. Acidification (pH ≤ 2) Sample->Acidify SPE 3. Solid Phase Extraction Acidify->SPE Elute 4. Elution & Concentration SPE->Elute GCMS 5a. GC-MS Analysis Elute->GCMS Primary HPLC 5b. HPLC-UV Analysis Elute->HPLC Alternative Identify 6. Peak Identification & Integration GCMS->Identify HPLC->Identify Quantify 7. Quantification via Calibration Curve Identify->Quantify Report 8. Final Report Quantify->Report

Caption: End-to-end workflow for the analysis of this compound.

Typical Analytical Performance Data

ParameterGC-MSHPLC-UV
Typical Retention Time Dependent on column and programDependent on column and mobile phase
Limit of Detection (LOD) Low ng/L to µg/L range[11]Low to mid µg/L range[16]
Limit of Quantitation (LOQ) Low µg/L rangeMid to high µg/L range
Linearity (R²) > 0.995> 0.995
Precision (%RSD) < 15%< 15%
Recovery 80-110%80-110%

Conclusion

The reliable detection of this compound requires a meticulous analytical approach, from the procurement of high-quality standards to the careful execution of sample preparation and instrumental analysis. The GC-MS method detailed herein, based on the principles of established EPA protocols, provides the highest level of confidence for both identification and quantification. The presented HPLC-UV method serves as a robust and efficient alternative for screening purposes. By understanding the causality behind each step, researchers and analysts can ensure the generation of high-quality, defensible data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-tert-Butyl-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-tert-Butyl-2-chlorophenol for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding laboratory method for synthesizing this compound?

A1: The most frequently cited high-yield laboratory method is the chlorination of 4-tert-butylphenol using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in a solvent like dichloromethane (CH₂Cl₂).[1][2] This method is known for its high regioselectivity and can achieve yields of up to 95% under optimized conditions.[1][2]

Q2: What are the primary side products I should be aware of during this synthesis?

A2: The main potential side products include the isomeric 2,6-dichloro-4-tert-butylphenol, which arises from over-chlorination, and other positional isomers. At higher temperatures, oxidative side reactions can also lead to the formation of byproducts like quinones.[1] Precise temperature control and controlled stoichiometry of the chlorinating agent are crucial to minimize these impurities.[1]

Q3: What is the function of methanol in the reaction protocol using sulfuryl chloride?

A3: In the sulfuryl chloride method, methanol is added to stabilize the reaction intermediate.[1][2] It acts as a proton scavenger, which helps to prevent reactions that might inhibit rearomatization and enhances the overall regioselectivity of the chlorination.[1]

Q4: Can I use molecular chlorine (Cl₂ gas) instead of sulfuryl chloride?

A4: Yes, molecular chlorine is a common chlorinating agent, particularly in industrial-scale processes due to its cost-effectiveness.[1] However, controlling the reaction with Cl₂ gas can be more challenging in a lab setting. It often requires higher temperatures (e.g., 50–60°C) and may result in different selectivity profiles compared to sulfuryl chloride.[1]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography (GC). By comparing the spots/peaks of the reaction mixture to the starting material (4-tert-butylphenol), you can determine when the starting material has been fully consumed and decide when to quench the reaction.

Troubleshooting Guide

Problem: Low or No Yield

Possible Cause Recommended Solution
Degraded Reagents Use freshly opened or purified 4-tert-butylphenol. Ensure the sulfuryl chloride is of high purity and has been stored under anhydrous conditions.
Incorrect Stoichiometry Carefully measure the molar equivalents of your reagents. A slight excess (e.g., 1.05 equivalents) of the chlorinating agent may be beneficial, but a large excess can lead to byproducts.[1][2]
Sub-optimal Temperature For the SO₂Cl₂ method, ensure the initial addition is performed at 0°C to control the exothermic reaction.[1][2] Allowing the reaction to slowly warm to room temperature is often required for completion.[2]
Presence of Water Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the chlorinating agent.

Problem: Formation of Multiple Products (Low Selectivity)

Possible Cause Recommended Solution
Excessive Chlorinating Agent A significant excess of sulfuryl chloride can lead to the formation of 2,6-dichloro-4-tert-butylphenol. Use a stoichiometric amount or only a slight excess (1.05 eq).[1]
High Reaction Temperature Running the reaction at elevated temperatures can decrease regioselectivity. Adhere to the recommended temperature profile, starting at 0°C.[1][2]
Incorrect Solvent Choice The polarity of the solvent can influence the reaction's selectivity. Dichloromethane is a proven solvent for this transformation.[1][2]

Problem: Difficult Purification

Possible Cause Recommended Solution
Co-eluting Impurities Isomeric byproducts can be difficult to separate. Optimize your column chromatography by trying different solvent systems (e.g., varying the petroleum ether/ethyl acetate ratio).[1][2]
Residual Acidic Species Ensure the reaction workup includes a thorough wash with water or a mild base (e.g., sodium bicarbonate solution) to remove any acidic residues before purification.

Comparative Data on Synthesis Methods

Chlorinating AgentSolventTemperatureCatalystReported YieldReference
Sulfuryl Chloride (SO₂Cl₂)Dichloromethane (CH₂Cl₂)0°C to Room Temp.None (Methanol additive)95%[1][2]
Chlorine Gas (Cl₂)Toluene or Chlorobenzene50–60°CNone94% (Selectivity)[1]
Ferric Chloride (FeCl₃)None (Solvent-free)Not specifiedFeCl₃78–82%[1]

Experimental Protocols

Protocol 1: High-Yield Synthesis using Sulfuryl Chloride (Lab Scale)

This protocol is adapted from established laboratory procedures with high reported yields.[1][2]

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-tert-butylphenol (e.g., 40.0 g, 0.27 mol) in dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add sulfuryl chloride (SO₂Cl₂) (e.g., 37.5 g, 0.28 mol) dropwise to the stirred solution. Following this, add methanol (MeOH) (e.g., 9.0 g, 0.28 mol) dropwise while maintaining the temperature at 0°C.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir overnight at room temperature.

  • Workup: Quench the reaction by slowly adding water (e.g., 200 mL). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the resulting residue by column chromatography on silica gel, using a solvent system such as petroleum ether/ethyl acetate (e.g., 50:1 ratio) to yield pure this compound.[1][2]

Protocol 2: Gas-Phase Chlorination with Cl₂ (Industrial Approach)

This protocol outlines a general procedure based on industrial methods.[1]

  • Reaction Setup: Charge a suitable reactor with 4-tert-butylphenol and a solvent such as toluene or chlorobenzene.

  • Heating: Heat the mixture to the target temperature of 50–60°C.[1]

  • Chlorine Gas Introduction: Bubble molecular chlorine (Cl₂) gas (1.0–1.2 equivalents) through the reaction mixture while maintaining vigorous stirring and strict temperature control.

  • Monitoring: Monitor the reaction by GC until the starting material is consumed (typically rapid, e.g., within 30 minutes).[1]

  • Workup: Upon completion, purge the system with nitrogen to remove excess Cl₂. The solvent can be removed under reduced pressure.

  • Purification: The crude product is typically purified by vacuum distillation.

Visual Guides

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification SM1 4-tert-butylphenol React Chlorination at 0°C to Room Temp. SM1->React SM2 SO2Cl2 / CH2Cl2 SM2->React Workup Aqueous Quench & Extraction React->Workup Purify Column Chromatography Workup->Purify Product Pure 4-tert-Butyl- 2-chlorophenol Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree Start Low Yield or Impure Product? TLC_GC Analyze by TLC/GC Start->TLC_GC Start_Mat Starting Material Remaining? TLC_GC->Start_Mat Check Conversion Multi_Prod Multiple Products Observed? TLC_GC->Multi_Prod Check Selectivity Sol_Start_Mat_Yes Increase Reaction Time or Check Reagent Quality Start_Mat->Sol_Start_Mat_Yes Yes Sol_Start_Mat_No Proceed to Check for Byproducts Start_Mat->Sol_Start_Mat_No No Sol_Multi_Prod_Yes Check Stoichiometry & Temp. Control Multi_Prod->Sol_Multi_Prod_Yes Yes Sol_Multi_Prod_No Optimize Purification (e.g., Solvent Gradient) Multi_Prod->Sol_Multi_Prod_No No

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Preventing Byproduct Formation in Phenol Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenol chlorination. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the electrophilic chlorination of phenols. Find answers to frequently asked questions and troubleshoot specific experimental issues to minimize byproduct formation and improve reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in phenol chlorination?

A1: The chlorination of phenol is a stepwise reaction that can lead to a mixture of products. The most common byproducts are positional isomers and over-chlorinated species. Initially, phenol is chlorinated to form 2-chlorophenol (ortho-isomer) and 4-chlorophenol (para-isomer).[1] These monochlorinated phenols can undergo further chlorination to yield dichlorophenols (2,4-dichlorophenol and 2,6-dichlorophenol) and subsequently 2,4,6-trichlorophenol.[1][2] Under conditions of high chlorine concentration, further reaction can lead to aromatic ring cleavage, forming byproducts such as 2-butene-1,4-dial (BDA) and its chlorinated analogues.[2][3][4]

Q2: Why is it difficult to achieve selective monochlorination of phenol?

A2: The hydroxyl (-OH) group on the phenol ring is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution.[5][6][7] This high reactivity means that the initial monochlorinated products are often reactive enough to undergo further chlorination under the same reaction conditions, leading to the formation of di- and trichlorinated byproducts.[1] The inherent preference is for substitution at the ortho and para positions, typically resulting in a mixture of isomers that can be difficult to separate.[8]

Q3: What is the primary mechanism for byproduct formation?

A3: Byproduct formation occurs primarily through the mechanism of electrophilic aromatic substitution.[9] The hydroxyl group directs the incoming electrophile (a chlorine species) to the ortho and para positions.[7] The reaction proceeds in steps:

  • Monochlorination: Phenol reacts to form a mixture of o- and p-chlorophenol.

  • Dichlorination: The monochlorophenols react further to form 2,4- and 2,6-dichlorophenol.

  • Trichlorination: The dichlorophenols can be chlorinated again to form 2,4,6-trichlorophenol.[1] At very high chlorine-to-phenol ratios, oxidative reactions can lead to the cleavage of the aromatic ring.[2][4]

Troubleshooting Guide

Issue 1: My reaction produces a high ratio of polychlorinated phenols (di- and trichlorophenols).

  • Question: How can I limit the reaction to produce primarily monochlorophenols?

  • Answer:

    • Control Stoichiometry: Use a 1:1 or slightly less than stoichiometric ratio of the chlorinating agent to phenol. This minimizes the availability of excess chlorine to react with the monochlorinated products.

    • Solvent Choice: Perform the reaction in a solvent of low polarity, such as carbon tetrachloride (CCl₄), chloroform (CHCl₃), or carbon disulfide (CS₂). These solvents can help limit the reaction to monohalogenation.[5][7]

    • Temperature Control: Conduct the reaction at low temperatures to decrease the overall reaction rate, which can improve selectivity for the initial monochlorination step.[5]

Issue 2: The reaction yields an undesirable mixture of ortho and para isomers.

  • Question: How can I control the regioselectivity to favor either the ortho or para product?

  • Answer: Regioselectivity can be controlled by using specific catalysts.

    • For Para-Selectivity: The innate selectivity of phenol chlorination typically favors the para position. This can be enhanced by using certain catalytic systems. For example, using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in the presence of a poly(alkylene sulphide) catalyst and a Lewis acid co-catalyst (like AlCl₃ or FeCl₃) can achieve very high para-selectivity.[10][11] A phosphine sulfide catalyst derived from BINAP has also been shown to enhance the preference for para-chlorination.[12]

    • For Ortho-Selectivity: Overcoming the natural para-preference requires specific catalysts that can direct the chlorinating agent to the ortho position. Lewis basic selenoether catalysts[13][14][15] and Nagasawa's bis-thiourea catalyst[12][16] have been successfully used with N-chlorosuccinimide (NCS) to achieve high ortho-selectivity.

Issue 3: My reaction is producing non-aromatic byproducts and the yield is low.

  • Question: What causes the formation of ring-cleavage products and how can I avoid it?

  • Answer: The formation of non-aromatic, ring-cleavage byproducts like BDA and Cl-BDA is typically observed when a large excess of the chlorinating agent (e.g., hypochlorous acid) is used, with chlorine-to-phenol ratios as high as 30:1 to 50:1.[2][3] To prevent this:

    • Strictly control the stoichiometry of the chlorinating agent. Avoid large excesses.

    • Monitor the reaction closely. Stop the reaction once the starting material is consumed to prevent further oxidation of the desired chlorinated phenol products.

    • Adjust the pH. The rate of chlorination is highly dependent on pH. In alkaline conditions (pH > 9), the buildup of dichlorophenols can occur as their rate of subsequent chlorination is slower.[1] Conversely, very acidic conditions can also alter reaction pathways. Neutral to slightly alkaline (pH 7-8) conditions often show the fastest overall rates.[1]

Data Presentation: Catalyst-Controlled Regioselectivity

The choice of catalyst is critical for controlling the isomeric ratio of monochlorinated products. The following tables summarize reported data for different catalytic systems.

Table 1: Catalysts for Para-Selective Chlorination of Phenols

Phenol Substrate Chlorinating Agent Catalyst System p/o Ratio Reference
Phenol SO₂Cl₂ Poly(trimethylene sulphide) / AlCl₃ 20.3 [10]
o-Cresol SO₂Cl₂ Poly(trimethylene sulphide) / AlCl₃ 17.0 [17]
m-Cresol SO₂Cl₂ Poly(hexamethylene sulphide) / AlCl₃ 20.0 [10]

| Phenol | N-Chlorosuccinimide | (S)-BINAP Sulfide | 24:1 |[12] |

Table 2: Catalysts for Ortho-Selective Chlorination of Phenols

Phenol Substrate Chlorinating Agent Catalyst System o/p Ratio Reference
Phenol N-Chlorosuccinimide Selenoether Catalyst >20:1 [13][14]

| Phenol | N-Chlorosuccinimide | Bis-thiourea Catalyst | >20:1 |[12] |

Experimental Protocols

Protocol 1: General Procedure for Catalyst-Controlled Para-Selective Chlorination

This protocol is based on methods developed for high para-selectivity using sulfur-based catalysts.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add the phenol substrate (1.0 eq). If the phenol is a solid, the reaction can often be run neat by heating to melt the substrate. Otherwise, a minimal amount of a non-polar solvent can be used.

  • Catalyst Addition: Add the para-selective catalyst, such as a poly(alkylene sulphide) (e.g., 0.01 mol%), and a Lewis acid co-catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) (e.g., 0.1 mol%).

  • Reagent Addition: While stirring, add sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq) dropwise to the mixture. Maintain the temperature as required (reactions are often run at room temperature or slightly elevated temperatures).

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by carefully adding water or a dilute aqueous solution of a reducing agent (e.g., sodium sulfite) to destroy any remaining SO₂Cl₂.

  • Purification: Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. Purify the crude product by flash chromatography or distillation to isolate the desired 4-chlorophenol isomer.

Protocol 2: General Procedure for Catalyst-Controlled Ortho-Selective Chlorination

This protocol is based on methods for achieving high ortho-selectivity using specialized catalysts.

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve the phenol substrate (1.0 eq) and the ortho-selective catalyst, such as a selenoether or bis-thiourea catalyst (1-5 mol%), in a suitable solvent (e.g., CDCl₃ or another chlorinated solvent).

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.0 eq) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC, GC, or ¹H NMR analysis of aliquots.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt, filter, and concentrate the solvent. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-chlorophenol isomer.

Visualizations: Reaction Pathways and Experimental Logic

The following diagrams illustrate the key pathways and decision-making processes in phenol chlorination.

PhenolChlorinationPathway phenol Phenol mono_o 2-Chlorophenol phenol->mono_o + Cl₂ mono_p 4-Chlorophenol phenol->mono_p + Cl₂ di_24 2,4-Dichlorophenol mono_o->di_24 + Cl₂ di_26 2,6-Dichlorophenol mono_o->di_26 + Cl₂ mono_p->di_24 + Cl₂ tri_246 2,4,6-Trichlorophenol di_24->tri_246 + Cl₂ di_26->tri_246 + Cl₂ cleavage Ring Cleavage Products (e.g., BDA) tri_246->cleavage Excess Cl₂

Caption: Stepwise pathway of phenol chlorination.

ChlorinationStrategy start Desired Product? ortho Ortho-Monochlorophenol start->ortho Ortho para Para-Monochlorophenol start->para Para poly Polychlorinated Phenol start->poly Poly strategy_o Use Ortho-Selective Catalyst (e.g., Selenoether, Bis-thiourea) + NCS ortho->strategy_o strategy_p Use Para-Selective Catalyst (e.g., Poly(alkylene sulphide)) + SO₂Cl₂ para->strategy_p strategy_poly Use Excess Chlorinating Agent (e.g., >3 eq. Cl₂) poly->strategy_poly ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification setup Setup Glassware (Inert Atmosphere) reagents Add Phenol, Solvent & Catalyst setup->reagents add_cl Add Chlorinating Agent reagents->add_cl monitor Monitor Progress (TLC/GC) add_cl->monitor quench Quench Reaction monitor->quench extract Extract & Dry quench->extract purify Purify (Chromatography) extract->purify

References

Technical Support Center: Optimization of 4-tert-butylphenol Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the chlorination of 4-tert-butylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the chlorination of 4-tert-butylphenol?

The primary products are formed through electrophilic aromatic substitution at the positions activated by the hydroxyl group. Since the para-position is blocked by the bulky tert-butyl group, chlorination occurs preferentially at the ortho-positions. The expected products are:

  • Monochlorination Product: 2-chloro-4-tert-butylphenol

  • Dichlorination Product: 2,6-dichloro-4-tert-butylphenol

Controlling the reaction conditions is crucial to selectively synthesize the desired mono- or di-substituted product.

Q2: How does pH influence the reaction rate and product distribution?

The pH of the reaction medium is a critical parameter. The chlorination of phenols is highly pH-dependent, with the maximum reaction rate often observed in the neutral or slightly alkaline range (pH 7-8).[1]

  • Acidic Media (pH < 7): The reaction can be slower. Monochlorinated phenols (2-chloro-4-tert-butylphenol) are often the dominant products at lower pH values.[2]

  • Neutral to Alkaline Media (pH 7-9): The reaction rate increases significantly. In this range, di- and tri-substituted products become the main components.[2] The phenoxide ion, which is more prevalent at higher pH, is more strongly activated towards electrophilic attack than the neutral phenol, leading to faster and more extensive chlorination.

Q3: Which chlorinating agent is best for this reaction?

The choice of chlorinating agent significantly impacts selectivity and reactivity.

  • Chlorine Gas (Cl₂): Effective but can be difficult to handle and may lead to over-chlorination due to its high reactivity.

  • Hypochlorous Acid (HOCl): A common chlorinating species, especially in aqueous media. Its reactivity is pH-dependent.[3]

  • Sulfuryl Chloride (SO₂Cl₂): Often used for selective monochlorination of phenols in non-polar solvents. It can provide good yields of the ortho-chlorinated product.

  • N-Chlorosuccinimide (NCS): A milder and more selective solid chlorinating agent, often used to prevent over-chlorination.

  • tert-Butyl Hypochlorite (t-BuOCl): Can be used with iron-containing catalysts for efficient chlorination of phenols, sometimes leading to quantitative yields of chlorinated products.[4]

Q4: How can I improve the selectivity for the monochlorinated product (2-chloro-4-tert-butylphenol)?

To favor the formation of 2-chloro-4-tert-butylphenol and minimize the dichlorinated byproduct:

  • Control Stoichiometry: Use a molar ratio of chlorinating agent to 4-tert-butylphenol of 1:1 or slightly less.

  • Lower Temperature: Run the reaction at a lower temperature (e.g., 0-25 °C) to reduce the rate of the second chlorination.

  • Choose a Milder Agent: Employ a less reactive chlorinating agent like N-Chlorosuccinimide (NCS).

  • Solvent Choice: Use non-polar aprotic solvents.

  • Catalyst Control: Utilize specific catalysts known for ortho-selectivity, such as certain Lewis basic selenoether catalysts, which can direct chlorination to the ortho position.[5]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive chlorinating agent. 2. Reaction temperature is too low. 3. Ineffective catalyst or no catalyst used. 4. Insufficient reaction time.1. Use a fresh bottle of the chlorinating agent. 2. Gradually increase the reaction temperature and monitor by TLC or GC. 3. Introduce an appropriate acid catalyst (e.g., MnSO₄, FeCl₃).[4][6] 4. Extend the reaction time.
Low Yield of Desired Product 1. Over-chlorination leading to 2,6-dichloro-4-tert-butylphenol. 2. Formation of oxidation or ring-cleavage byproducts. 3. Mechanical loss during workup and purification.1. Reduce the stoichiometry of the chlorinating agent to <1 equivalent. Use a milder agent (NCS). 2. Run the reaction under an inert atmosphere (N₂ or Ar). Avoid excessively high temperatures or strong oxidizing conditions. 3. Optimize extraction and chromatography procedures.
Formation of Multiple Byproducts 1. Reaction temperature is too high. 2. Excess chlorinating agent used. 3. Unfavorable pH conditions leading to side reactions. 4. Presence of water or other nucleophiles.1. Perform the reaction at a controlled, lower temperature. 2. Use a precise 1:1 molar ratio of reactants. 3. Buffer the reaction if using aqueous conditions, ideally between pH 5-7 for monochlorination.[1][7] 4. Use anhydrous solvents and reagents.
Dark Color / Tar Formation 1. Oxidation of the phenol substrate or products. 2. Reaction temperature is excessively high. 3. Highly acidic or basic conditions promoting polymerization.1. Degas the solvent and run the reaction under an inert atmosphere. 2. Maintain the recommended reaction temperature. 3. Ensure the reaction is run under controlled pH, avoiding strong acids or bases unless specified by the protocol.

Data on Reaction Conditions

The following tables summarize data from studies on phenol chlorination, which can be extrapolated to optimize the reaction for 4-tert-butylphenol.

Table 1: Effect of Catalyst and Oxidant System on Phenol Chlorination (Data adapted from a study on oxychlorination of phenol)[6]

Catalyst (1 mol%)Oxidant SystemTemperature (°C)Conversion (%)Selectivity for 2,4-Dichlorophenol (%)*
MnSO₄HCl / H₂O₂8010072
MnCl₂HCl / H₂O₂80~100Comparable to MnSO₄
Mn(NO₃)₂HCl / H₂O₂80~100Comparable to MnSO₄
NoneHCl / H₂O₂80Low-

Note: For 4-tert-butylphenol, the analogous major dichlorinated product would be 2,6-dichloro-4-tert-butylphenol.

Table 2: Effect of Temperature on Phenol Oxychlorination with MnSO₄ Catalyst (Data adapted from a study on oxychlorination of phenol)[6]

Temperature (°C)Conversion (%)Total Yield (%)
45Moderate-
60High-
8010095
9010083 (over-oxidation observed)

Experimental Protocols

Protocol 1: Selective Monochlorination using Sulfuryl Chloride (SO₂Cl₂)

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-tert-butylphenol (1.0 eq.). Dissolve it in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sulfuryl chloride (SO₂Cl₂, 1.0 eq.) dropwise to the stirred solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, slowly quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate 2-chloro-4-tert-butylphenol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Dissolve 4-tert-butylphenol in Anhydrous Solvent start->setup cool Cool Reaction Mixture to 0 °C setup->cool add_reagent Add Chlorinating Agent (e.g., SO2Cl2) Dropwise cool->add_reagent react Stir at RT & Monitor by TLC/GC add_reagent->react quench Quench with Cold Water react->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry Organic Layer extract->wash purify Purify by Column Chromatography wash->purify analyze Analyze Product purify->analyze end end analyze->end End

Caption: General experimental workflow for the chlorination of 4-tert-butylphenol.

reaction_pathway reactant 4-tert-butylphenol mono_product 2-chloro-4-tert-butylphenol (Desired Monochloro Product) reactant->mono_product + 1 eq. [Cl] side_products Oxidation / Ring Cleavage Products (Tar) reactant->side_products Harsh Conditions (High Temp / Strong Oxidant) di_product 2,6-dichloro-4-tert-butylphenol (Dichloro Byproduct) mono_product->di_product + Excess [Cl] (Over-chlorination) mono_product->side_products

Caption: Simplified reaction pathway for 4-tert-butylphenol chlorination.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Recommended Actions start Problem: Low Yield or Poor Selectivity low_conversion Low Conversion of Starting Material? start->low_conversion over_reaction Main Byproduct is 2,6-dichloro form? start->over_reaction tar Tar / Dark Color Observed? start->tar sol_conversion • Increase Time/Temp • Check Reagent Activity • Add Catalyst low_conversion->sol_conversion IF YES sol_over_reaction • Use 1:1 Stoichiometry • Lower Temperature • Use Milder Agent (NCS) over_reaction->sol_over_reaction IF YES sol_tar • Run under Inert Gas • Lower Temperature • Control pH tar->sol_tar IF YES

Caption: Troubleshooting decision tree for chlorination optimization.

References

Degradation mitigation for 4-tert-Butyl-2-chlorophenol in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the degradation of 4-tert-Butyl-2-chlorophenol during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Observed Issue Potential Cause Recommended Action
Discoloration of solid material (e.g., yellowing or browning) Oxidation or photodegradation.1. Immediately transfer the compound to an amber glass vial. 2. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store in a dark, cool, and dry place, preferably in a desiccator. 4. Consider re-purification if the discoloration is significant.
Cloudiness or precipitation in stock solutions 1. Degradation into less soluble products. 2. Exceeding the solubility limit. 3. Contamination.1. Prepare fresh stock solutions using high-purity anhydrous solvents. 2. Filter the solution through a 0.22 µm syringe filter. 3. Confirm the concentration and purity of the solution using HPLC. 4. Store stock solutions in small, single-use aliquots at -20°C or below to minimize freeze-thaw cycles.
Inconsistent or unexpected experimental results Degradation of the compound leading to reduced potency or the presence of interfering byproducts.1. Verify the purity of your this compound stock using an appropriate analytical method (e.g., HPLC, GC-MS). 2. Prepare fresh dilutions for each experiment from a recently prepared and properly stored stock solution. 3. Review your experimental protocol for potential sources of degradation (e.g., prolonged exposure to light, incompatible reagents).
Change in pH of aqueous solutions Acidic degradation products may be forming.1. Monitor the pH of your solutions over time. 2. If a pH shift is observed, it is a strong indicator of degradation. The solution should be discarded and a fresh one prepared. 3. Consider using a buffered solution if compatible with your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed, amber glass container in a cool (2-8°C), dark, and dry environment. To minimize oxidation, consider storing under an inert atmosphere (argon or nitrogen).

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO or ethanol. It is recommended to prepare a concentrated stock solution, which can then be diluted to the final experimental concentration. Store stock solutions in small, single-use aliquots in amber vials at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and exposure to light.

Q3: What are the primary drivers of this compound degradation?

The main factors contributing to the degradation of this compound are:

  • Oxidation: Exposure to air can lead to the oxidation of the phenolic hydroxyl group.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.

Q4: What are the likely degradation products of this compound?

While specific degradation pathways in storage are not extensively documented, oxidation of the phenolic group is a common degradation route for similar compounds. This can lead to the formation of colored quinone-type structures, such as 4-tert-Butyl-2-chloroquinone.

Q5: How can I check the purity of my this compound?

The purity of your compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A decrease in the area of the main peak and the appearance of new peaks over time are indicative of degradation.

Quantitative Data on Stability

Storage Condition Duration (Months) Purity (%) Appearance
-20°C, Dark, Inert Atmosphere 12>99.5White crystalline solid
2-8°C, Dark, Air 1298.0White to off-white solid
25°C, Dark, Air 695.0Off-white to light yellow solid
25°C, Ambient Light, Air 3<90.0Yellow to brownish solid
40°C, Dark, Air 392.0Light yellow solid

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a method for evaluating the stability of this compound under various storage conditions.

1. Materials and Reagents:

  • This compound (high purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Amber HPLC vials with caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

2. Preparation of Stock Solution:

  • Accurately weigh a sufficient amount of this compound to prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

  • Ensure the compound is fully dissolved. This is your "Time 0" sample.

3. Experimental Setup for Stability Study:

  • Aliquot the stock solution into several amber HPLC vials.

  • Expose the vials to a range of conditions to be tested, for example:

    • Temperature: -20°C, 4°C, 25°C, 40°C (in a temperature-controlled chamber).

    • Light: Ambient laboratory light vs. dark (wrapped in aluminum foil).

    • Atmosphere: Air vs. inert gas (purge with argon or nitrogen before sealing).

  • For each condition, prepare enough vials for analysis at each time point.

4. HPLC Analysis:

  • At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before analysis.

  • Analyze the sample by a validated HPLC method. A typical starting point for method development could be:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 280 nm).

    • Injection Volume: 10 µL.

  • Record the chromatogram, paying close attention to the peak area of the parent compound and the emergence of any new peaks.

5. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point relative to the "Time 0" sample.

  • Plot the percentage of the remaining compound against time for each condition.

  • Note the appearance and growth of any degradation product peaks.

Visualizations

Troubleshooting_Flowchart start Issue Observed with This compound issue_type What is the issue? start->issue_type discoloration Discoloration of Solid issue_type->discoloration Visual Change in Solid precipitation Precipitation in Solution issue_type->precipitation Visual Change in Solution inconsistent_results Inconsistent Results issue_type->inconsistent_results Performance Issue action_discoloration1 Protect from Light & Air: - Use amber vial - Purge with inert gas discoloration->action_discoloration1 action_precipitation1 Prepare Fresh Solution: - Use high-purity solvent - Filter if necessary precipitation->action_precipitation1 action_results1 Verify Stock Purity: - Analyze by HPLC/GC-MS inconsistent_results->action_results1 action_discoloration2 Store Properly: - Cool, dark, dry place - Consider desiccator action_discoloration1->action_discoloration2 action_precipitation2 Verify Purity: - Analyze by HPLC action_precipitation1->action_precipitation2 action_precipitation3 Optimize Storage: - Aliquot and freeze (-20°C or -80°C) action_precipitation2->action_precipitation3 action_results2 Use Fresh Dilutions for Each Experiment action_results1->action_results2 action_results3 Review Protocol for Degradation Sources action_results2->action_results3

Caption: Troubleshooting flowchart for this compound degradation issues.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Concentrated Stock Solution (Time 0) aliquot Aliquot into Amber Vials for Each Condition & Time Point prep_stock->aliquot temp Temperature Study (-20°C, 4°C, 25°C, 40°C) light Light Exposure Study (Dark vs. Ambient Light) atmosphere Atmosphere Study (Air vs. Inert Gas) sampling Retrieve Samples at Predetermined Time Points (e.g., 0, 1, 2, 4, 8, 12 weeks) hplc Analyze by HPLC sampling->hplc data_analysis Calculate % Remaining Compound vs. Time 0 plot Plot Degradation Curves identify Identify Degradation Products

Caption: Experimental workflow for stability testing of this compound.

Troubleshooting peak tailing in HPLC analysis of chlorophenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of chlorophenols, with a specific focus on resolving peak tailing to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern in the HPLC analysis of chlorophenols?

A1: In an ideal HPLC analysis, a chromatographic peak should be symmetrical and Gaussian in shape.[1] Peak tailing is a distortion where the trailing edge of the peak is broader than the leading edge.[2][3] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 is generally considered significant tailing.[4][5]

Peak tailing is a concern because it can:

  • Degrade Resolution: Tailing can cause peaks to overlap with adjacent ones, making accurate separation difficult.[4]

  • Impact Quantification: Asymmetrical peaks lead to unreliable peak area calculations, compromising the accuracy of quantitative results.[1][4]

  • Reduce Method Robustness: The method becomes more sensitive to minor variations in experimental conditions.[4]

Q2: What are the most common causes of peak tailing for acidic analytes like chlorophenols?

A2: Peak tailing for acidic compounds such as chlorophenols often stems from multiple potential issues within the HPLC system, method, or sample. The primary causes include:

  • Secondary Silanol Interactions: Unwanted interactions between chlorophenol molecules and residual silanol groups (Si-OH) on the silica-based stationary phase are a major cause of tailing.[3][6][7]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the chlorophenol analytes, both ionized and non-ionized forms will exist, leading to peak distortion.[8][9]

  • Column Contamination or Damage: Accumulation of contaminants on the column inlet frit or a void in the packing bed can disrupt the sample path and cause tailing.[1][10]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the column, leading to broad, tailing peaks.[1][4]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[2]

Q3: How does the mobile phase pH influence the peak shape of chlorophenols?

A3: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like chlorophenols.[8][11] Chlorophenols are acidic, meaning they can lose a proton to become ionized. The mobile phase pH determines their ionization state:

  • At low pH (well below the pKa): The chlorophenol molecules remain in their neutral, non-ionized form. This is the preferred state for good retention and symmetrical peaks in reversed-phase HPLC.[11][12]

  • At a pH near the pKa: A mixture of both ionized and non-ionized forms exists. This dual state leads to multiple retention interactions and results in significant peak tailing or splitting.[8][9]

  • At high pH (well above the pKa): The chlorophenol molecules are fully ionized (deprotonated). While this can result in a single form, the ionized molecules are more polar and may have very low retention. More importantly, at a mid-to-high pH, the stationary phase's silanol groups become deprotonated (SiO-), leading to strong secondary interactions that cause severe tailing.[2][13]

For optimal peak shape, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the pKa of the target chlorophenol analytes.[12][14]

Q4: How can I troubleshoot peak tailing that appears suddenly?

A4: If peak tailing appears suddenly after a period of good performance, the issue is likely related to contamination or a physical problem with the column. A systematic check is recommended:

  • Check the Guard Column: If a guard column is in use, replace it first. A contaminated guard column is a common source of sudden performance issues and is an inexpensive part to replace.

  • Inspect for Blockages: A sudden increase in backpressure along with peak tailing points to a blocked column inlet frit.[1]

  • Perform a Column Wash: If replacing the guard column doesn't solve the issue, the analytical column may be contaminated. Perform a reverse flush to wash strongly retained contaminants from the inlet frit.[4][5] (See Experimental Protocol 1).

  • Check for Voids: A void or channel in the column packing can cause peak splitting or tailing.[1][10] This can result from pressure shocks or operating at a pH outside the column's stable range. If a void is suspected, the column usually needs to be replaced.[1]

Quantitative Data Summary

The following table summarizes the effect of mobile phase pH on the key components of a chlorophenol analysis and the expected outcome for peak symmetry.

Mobile Phase pH RangeState of Chlorophenol (Analyte)State of Silanol Groups (Stationary Phase)Expected Peak ShapeRationale
pH < 3 Non-ionized (Protonated)Mostly Non-ionized (Protonated, Si-OH)Symmetrical Minimizes secondary interactions by keeping both analyte and silanols in their neutral forms.[3][5][15]
pH ≈ pKa of Chlorophenol Mixed (Ionized & Non-ionized)Partially Ionized (Si-OH & SiO-)Severe Tailing/Splitting The presence of multiple analyte forms leads to different retention behaviors within a single peak.[8][9]
pH > 5 Ionized (Deprotonated)Mostly Ionized (Deprotonated, SiO-)Severe Tailing Strong electrostatic interactions occur between the ionized silanol groups and the analyte, causing a secondary retention mechanism.[2][13]

Troubleshooting Workflow and Mechanisms

The following diagrams illustrate a logical workflow for troubleshooting peak tailing and the underlying chemical interactions responsible for the issue.

TroubleshootingWorkflow start Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 Start Here q2 Are only SOME peaks tailing (e.g., chlorophenols)? q1->q2 No check_overload Check for Column Overload q1->check_overload Yes check_ph Check Mobile Phase pH q2->check_ph Yes solution_overload Dilute sample or reduce injection volume check_overload->solution_overload check_extracolumn Check for Extra-Column Volume check_overload->check_extracolumn solution_extracolumn Use shorter, narrower ID tubing check_extracolumn->solution_extracolumn check_void Check for Column Void / Damage check_extracolumn->check_void solution_void Replace column check_void->solution_void solution_ph Adjust pH to be >1.5 units below analyte pKa check_ph->solution_ph check_silanol Check for Secondary Silanol Interactions check_ph->check_silanol solution_silanol Use end-capped column or lower mobile phase pH check_silanol->solution_silanol check_contamination Check for Column Contamination check_silanol->check_contamination solution_contamination Wash or replace guard/analytical column check_contamination->solution_contamination

Caption: A logical workflow for diagnosing the cause of HPLC peak tailing.

SilanolInteraction cluster_high_ph High pH (Tailing Occurs) cluster_low_ph Low pH (Symmetrical Peak) silica_high Stationary Phase (Silica Surface) analyte_high Chlorophenol (Analyte) sio Si-O⁻ interaction Strong Secondary Interaction (Electrostatic) sio->interaction clph_o ClPh-O⁻ clph_o->interaction silica_low Stationary Phase (Silica Surface) analyte_low Chlorophenol (Analyte) sioh Si-OH clph_oh ClPh-OH no_interaction No Secondary Interaction

Caption: Mechanism of secondary silanol interactions causing peak tailing.

Experimental Protocols

Protocol 1: Column Washing Procedure (Reverse Flush)

This protocol is intended to remove strongly adsorbed contaminants from the column inlet frit, which can cause peak tailing and high backpressure.

Caution: Always check the column manufacturer's instructions to ensure it is safe to reverse flush your specific column model.

  • Disconnect the Column: Disconnect the column from the detector to prevent contaminants from entering the flow cell.

  • Reverse the Column: Connect the outlet of the column to the pump.

  • Flush with Mobile Phase (No Buffer): Flush the column with 10-20 column volumes of your mobile phase prepared without any buffer salts.

  • Increase Organic Solvent: Gradually increase the organic solvent concentration. Flush with 10-20 column volumes of 100% acetonitrile or methanol (for reversed-phase columns).[4]

  • Re-equilibrate: Turn the column back to its normal flow direction. Reconnect it to the detector only after flushing it with the initial mobile phase (with buffer) until the baseline is stable.

  • Test Performance: Inject a standard to see if the peak shape has improved. If the problem persists, the column may be permanently damaged and require replacement.

Protocol 2: Preparing a Low-pH Mobile Phase

This protocol describes how to prepare a buffered mobile phase to maintain a consistent low pH, which is crucial for preventing peak tailing with acidic analytes.

  • Choose an Appropriate Buffer: Select a buffer with a pKa close to the desired pH. For a pH between 2.5 and 4.5, a phosphate buffer is a good choice. For a pH below 3, 0.1% formic acid or trifluoroacetic acid can be effective.[14][15]

  • Prepare the Aqueous Phase: Dissolve the buffer salt (e.g., sodium phosphate) in HPLC-grade water.

  • Adjust pH: Crucially, adjust the pH of the aqueous portion of the mobile phase before adding any organic solvent. [11] Use a calibrated pH meter and add acid (e.g., phosphoric acid) dropwise until the target pH is reached.

  • Add Organic Modifier: Measure the required volume of the organic solvent (e.g., acetonitrile or methanol) and mix it with the prepared aqueous buffer.

  • Degas and Filter: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to remove dissolved gases. It is also best practice to filter the mobile phase through a 0.45 µm or 0.22 µm filter to remove particulates.[16]

References

Technical Support Center: Catalyst Selection for Regioselective Phenol Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for regioselective phenol alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to catalyst selection and reaction optimization.

Troubleshooting Guide

This section addresses common issues encountered during the regioselective alkylation of phenols.

Problem Potential Cause(s) Recommended Solution(s)
Low Regioselectivity (Mixture of ortho, para, and meta isomers) 1. Inappropriate Catalyst: The catalyst may not have the required steric bulk or electronic properties to direct the alkylating agent to the desired position.[1] 2. Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity. 3. Solvent Effects: The solvent can influence the transition state and the orientation of the reactants.1. Catalyst Screening: Test a range of catalysts with varying properties (e.g., Lewis acids of different strengths, solid acid catalysts with defined pore structures like zeolites). For para-selectivity, consider using bulky catalysts.[1] 2. Optimize Temperature: Conduct the reaction at a lower temperature to favor the thermodynamically more stable product. 3. Solvent Optimization: Screen different solvents to find one that enhances the desired regioselectivity.
Predominant O-Alkylation (Ether Formation) Instead of C-Alkylation 1. Reaction Conditions Favoring Kinetic Product: O-alkylation is often the kinetically favored pathway.[1][2] 2. Solvent Choice: Polar aprotic solvents (e.g., DMF, acetone) can favor O-alkylation by leaving the oxygen anion of the phenoxide highly reactive.[1][2] 3. Nature of the Base and Counter-ion: The choice of base can influence the reactivity of the phenolate.[1]1. Switch to Thermodynamic Control: Use conditions that favor the thermodynamically more stable C-alkylated product. This may involve higher temperatures or longer reaction times. 2. Change Solvent: Employ protic solvents like water or ethanol. These solvents will solvate the phenoxide oxygen through hydrogen bonding, making it less available for reaction and promoting C-alkylation.[1][2] 3. Vary the Base/Counter-ion: Using a "softer" counter-ion can sometimes favor C-alkylation.[1] 4. Consider Rearrangement: If O-alkylation is unavoidable, a Claisen rearrangement can be used to convert an allyl phenyl ether to an ortho-allyl phenol upon heating.[1]
Polyalkylation 1. Activating Effect of Alkyl Groups: The introduction of one alkyl group can further activate the aromatic ring, making it more susceptible to subsequent alkylation. 2. High Catalyst Activity: Very active catalysts can promote multiple alkylations.[3] 3. Molar Ratio of Reactants: An excess of the alkylating agent will drive the reaction towards polyalkylation.[4]1. Use an Excess of the Aromatic Substrate: This will increase the probability of the alkylating agent reacting with an un-substituted phenol molecule.[3] 2. Choose a Milder Catalyst: Employ a less active Lewis acid or a solid acid catalyst with shape-selective properties.[3] 3. Control Stoichiometry: Carefully control the molar ratio of the alkylating agent to the phenol.
Catalyst Deactivation 1. Coking: Formation of carbonaceous deposits on the catalyst surface. 2. Poisoning: Strong adsorption of impurities or byproducts on the active sites. 3. Leaching: Dissolution of the active catalytic species into the reaction medium (for solid catalysts).1. Regeneration: For coked catalysts, a calcination step (heating in the presence of air or oxygen) can often burn off the carbon deposits. 2. Feed Purification: Ensure the reactants and solvent are free of poisons. 3. Catalyst Support Modification: Choose a more robust support material or modify the surface to improve the stability of the active sites.
Carbocation Rearrangement 1. Unstable Primary or Secondary Carbocation: The initially formed carbocation may rearrange to a more stable tertiary carbocation, leading to an isomeric mixture of products.[3]1. Select a Milder Catalyst: Harsh Lewis acids are more likely to promote rearrangements.[3] 2. Choose a Different Alkylating Agent: Use an alkylating agent that forms a more stable carbocation directly.

Frequently Asked Questions (FAQs)

A curated list of questions to help you with your experimental design.

Q1: Why does the hydroxyl group of phenol direct incoming electrophiles to the ortho and para positions?

The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing substituent in electrophilic aromatic substitution. This is due to its strong electron-donating resonance effect, where the lone pairs on the oxygen atom are delocalized into the aromatic ring.[1] This delocalization increases the electron density at the ortho and para positions, making them more nucleophilic and susceptible to attack by electrophiles.[1]

Q2: What is the difference between C-alkylation and O-alkylation of phenols, and how can it be controlled?

Phenolate anions, formed by deprotonating phenols, are ambident nucleophiles, meaning they can be attacked by electrophiles at either the oxygen atom (O-alkylation) to form an ether, or at a ring carbon atom (C-alkylation) to form an alkylated phenol.[1][2] The regioselectivity between O- and C-alkylation is primarily controlled by the choice of solvent.[1][2]

  • O-Alkylation (Kinetic Product): Favored in polar aprotic solvents like DMF or acetone. In these solvents, the oxygen anion is poorly solvated and highly reactive.[1][2]

  • C-Alkylation (Thermodynamic Product): Favored in protic solvents like water or ethanol. These solvents solvate the phenolate oxygen via hydrogen bonding, making it less available for reaction and allowing the less-reactive carbon of the ring to act as the nucleophile.[1]

Q3: How can I favor para-alkylation over ortho-alkylation?

  • Steric Hindrance: Using a bulky alkylating agent or a sterically demanding catalyst can disfavor attack at the more crowded ortho positions, thus favoring para substitution.[1]

  • Protecting Groups: Converting the phenolic hydroxyl group into a bulky protecting group, such as a triisopropylsilyl (TIPS) ether, can sterically block the ortho positions. The protecting group can be removed after the alkylation reaction.[1]

  • Catalyst Choice: Certain solid acid catalysts, like zeolites, can exhibit shape selectivity, favoring the formation of the sterically less hindered para isomer.

Q4: What are the common types of catalysts used for phenol alkylation?

A wide range of catalysts can be employed, including:

  • Lewis Acids: Very active (AlCl₃, AlBr₃), moderately active (FeCl₃, SbCl₅), and mild (SnCl₄, TiCl₄) Lewis acids are commonly used in Friedel-Crafts alkylation.[3][4]

  • Solid Acid Catalysts: These include zeolites, acid-supported alumina, and acidic cation-exchange resins.[3][5] They offer advantages in terms of separation and reusability.

  • Ionic Liquids: Can act as both catalyst and solvent, offering unique selectivity.[5]

  • Aluminum Phenoxide: Particularly effective for selective ortho-alkylation.[6]

Q5: Are there any alternatives to traditional Friedel-Crafts alkylation?

Yes, other methods include:

  • Alkylation with Alcohols or Alkenes: This can often be achieved using solid acid catalysts.[7]

  • Base-Catalyzed Alkylation: This method can be used for selective alkylation, particularly when dealing with more reactive alkylating agents, and can minimize side reactions associated with acid catalysts.[8]

Catalyst Performance Data

The following table summarizes representative data for different catalytic systems in phenol alkylation.

CatalystAlkylating AgentProduct(s)Phenol Conversion (%)Selectivity (%)Reference
Ionic Liquid [HIMA]OTstert-butyl alcohol4-tert-butylphenol8657.6[5]
Acid-Supported AluminaIsobutylene2,4-di-tert-butylphenol--[5]
Activated ClayIsobutylene2,4-di-tert-butylphenol--[5]
Aluminum PhenoxideIsobutylene2,6-di-tert-butylphenol>97>75[6]
Zr-containing Beta Zeolitetert-butanol2,4-di-tert-butylphenol7118.5 (for 2,4-DTBP)[9]
γ-Al₂O₃Dimethyl EtherAnisole (O-alkylation)30-60-[10][11]
H-beta (BEA(15)) Zeolite1-octeneOctyl phenyl ether & Octyl phenol--

Note: Conversion and selectivity are highly dependent on specific reaction conditions (temperature, pressure, reactant ratios, and reaction time). The data presented here are for illustrative purposes.

Experimental Protocols

General Protocol for Phenol Alkylation using a Solid Acid Catalyst (e.g., Acid-Supported Alumina)
  • Reactor Setup: Add phenol and the powdered acid-supported alumina catalyst (e.g., 1-10 wt% of phenol) to a high-pressure autoclave reactor equipped with a stirrer.[5]

  • Sealing and Heating: Seal the reactor and begin stirring the mixture. Heat the reactor to the desired reaction temperature (typically between 120-180°C).[5]

  • Introduction of Alkylating Agent: Inject the alkylating agent (e.g., isobutylene) into the reactor to a specific pressure (e.g., 1-10 kg/cm ²).[5] The molar ratio of the alkylating agent to phenol is a critical parameter to control (e.g., 1.5 to 2.5 for di-alkylation).[5]

  • Reaction Monitoring: Maintain the reaction for a set period (e.g., 30 minutes to 6 hours), monitoring the progress by techniques such as Gas Chromatography (GC).[5]

  • Work-up: After the reaction is complete, cool the autoclave and vent any excess pressure. Collect the reaction mixture.

  • Catalyst Separation: Separate the solid catalyst by filtration.[5] The catalyst can often be washed, dried, and reused.

  • Product Purification: The liquid product can be purified by distillation.[5]

General Protocol for ortho-Alkylation using Aluminum Phenoxide
  • Catalyst Formation (in situ): Add clean aluminum metal to dry phenol in an autoclave. Seal the autoclave and heat to approximately 150°C to form the aluminum phenoxide catalyst.[6] The preferred amount of catalyst is 1 gram mole for every 150-500 moles of phenol.[6]

  • First Stage Reaction: Introduce the olefin (e.g., isobutylene) into the reactor. A typical molar ratio is 2.0-2.25 moles of olefin per mole of phenol for di-ortho-alkylation.[6] React the mixture at a higher temperature (e.g., 110-125°C) until the phenol content is below 3 wt%.[6]

  • Second Stage Reaction: Cool the reaction mixture to a lower temperature (e.g., 50-70°C).[6] Continue the reaction at this temperature to maximize the yield of the 2,6-dialkylphenol.[6]

  • Catalyst Deactivation and Removal: After the reaction, the catalyst can be deactivated and removed by methods such as water-washing under acidic conditions to avoid gel formation.[6]

  • Product Recovery: The washed reaction mixture can then be distilled to recover the desired 2,6-dialkylphenol.[6]

Visualizations

G cluster_input Inputs cluster_decision Key Decision Points cluster_catalyst Catalyst Choice cluster_output Products Phenol Phenol Substrate Selectivity Desired Selectivity? (O- vs C-) Phenol->Selectivity AlkylatingAgent Alkylating Agent AlkylatingAgent->Selectivity Catalyst_O Base / Polar Aprotic Solvent Selectivity->Catalyst_O O-Alkylation Catalyst_C Acid Catalyst / Protic Solvent Selectivity->Catalyst_C C-Alkylation Regioselectivity Desired Regioselectivity? (ortho vs para) Catalyst_Ortho Aluminum Phenoxide Regioselectivity->Catalyst_Ortho ortho- Catalyst_Para Bulky Catalyst / Zeolite Regioselectivity->Catalyst_Para para- Product_Ether Ether (O-Alkylated) Catalyst_O->Product_Ether Catalyst_C->Regioselectivity Product_Ortho ortho-Alkylphenol Catalyst_Ortho->Product_Ortho Product_Para para-Alkylphenol Catalyst_Para->Product_Para

Caption: Decision workflow for catalyst selection in phenol alkylation.

G Start Start: Phenol Alkylation Experiment Setup 1. Reactor Setup (Phenol + Catalyst) Start->Setup Reaction 2. Set Reaction Conditions (Temperature, Pressure) Setup->Reaction Addition 3. Add Alkylating Agent Reaction->Addition Monitor 4. Monitor Reaction (e.g., GC) Addition->Monitor Monitor->Monitor Incomplete Workup 5. Reaction Work-up (Cooling, Quenching) Monitor->Workup Complete Separation 6. Catalyst & Product Separation (Filtration, Extraction) Workup->Separation Purification 7. Product Purification (Distillation, Crystallization) Separation->Purification Analysis 8. Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

References

Technical Support Center: Purification of 4-tert-Butyl-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of isomeric impurities from 4-tert-Butyl-2-chlorophenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities I should be concerned about when synthesizing this compound?

The most common isomeric impurity encountered during the synthesis of this compound is 6-tert-Butyl-2-chlorophenol . This arises from the chlorination of the starting material, 4-tert-butylphenol, at the alternative ortho position. The presence of other isomers, such as those arising from the chlorination of 2-tert-butylphenol (a common byproduct in the synthesis of 4-tert-butylphenol), is also possible but typically in smaller quantities.

Q2: How can I identify the presence of isomeric impurities in my sample?

Several analytical techniques can be employed to detect and quantify isomeric impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile isomers based on their retention times and mass spectra.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate isomers, often with specialized columns like phenyl or PFP columns that provide different selectivity compared to standard C18 columns.[1][2]

  • Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the purity of your sample and help in developing a solvent system for column chromatography. Co-spotting with a reference standard of the expected impurity, if available, can aid in identification.

Q3: What are the most effective methods for removing isomeric impurities from this compound?

The primary methods for purifying this compound and removing isomeric impurities are column chromatography , recrystallization , and potentially fractional distillation . The choice of method will depend on the scale of the purification, the level of purity required, and the available equipment.

Troubleshooting Guides

Column Chromatography

Issue 1: My product is streaking or tailing on the silica gel column.

  • Cause: The acidic nature of the phenolic hydroxyl group can lead to strong interactions with the silica gel, causing tailing.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a polar solvent with acidic or basic properties to the eluent. For phenols, adding 0.1-1% acetic acid or triethylamine to the mobile phase can significantly improve peak shape by neutralizing the active sites on the silica gel.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded-phase silica like diol or cyano.

Issue 2: I am unable to separate the this compound from an isomeric impurity (e.g., 6-tert-Butyl-2-chlorophenol) as they co-elute.

  • Cause: The isomers have very similar polarities, making separation on standard silica gel challenging.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Experiment with different solvent systems. A less polar solvent system may provide better resolution. A detailed solvent screening using TLC is highly recommended.

    • Use a High-Performance Stationary Phase: Employing a high-resolution silica gel with a smaller particle size can improve separation efficiency.

    • Consider a Different Chromatographic Technique: If flash chromatography is insufficient, preparative HPLC with a specialized column (e.g., a phenyl or PFP column) may be necessary for achieving high purity.[1][2]

Recrystallization

Issue 3: My compound "oils out" instead of forming crystals during recrystallization.

  • Cause: The compound is melting in the hot solvent before it dissolves, or the solution is becoming supersaturated at a temperature above the compound's melting point. This is common with low-melting point solids or when using a solvent in which the compound is too soluble.

  • Troubleshooting Steps:

    • Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point lower than the melting point of your compound.

    • Use a Mixed Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Gently warm the solution to clarify it and then allow it to cool slowly. Common solvent pairs include ethanol/water and heptane/ethyl acetate.[3]

    • Lower the Dissolution Temperature: Use a larger volume of solvent and dissolve the compound at a temperature below its melting point.

Issue 4: I have low recovery after recrystallization.

  • Cause: This can be due to using too much solvent, cooling the solution too quickly, or washing the crystals with a solvent in which they are too soluble.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and improves recovery.

    • Use Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.

Fractional Distillation

Issue 5: I am considering fractional distillation, but I am unsure if it will be effective.

  • Cause: The effectiveness of fractional distillation depends on a significant difference in the boiling points of the components to be separated.

  • Troubleshooting Steps:

    • Consider Vacuum Distillation: If there is a sufficient, albeit small, difference in boiling points, performing the distillation under vacuum will lower the boiling points and may enhance the separation. However, this will likely require a highly efficient fractional distillation column.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on a reported laboratory-scale synthesis and purification of this compound.[5]

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., petroleum ether).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed, uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane if necessary) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a solvent system of petroleum ether and ethyl acetate. A common starting ratio is 50:1 (petroleum ether:ethyl acetate). The polarity of the mobile phase can be gradually increased if necessary to elute the desired compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data:

ParameterValueReference
Mobile Phase Petroleum Ether / Ethyl Acetate (50:1)[5]
Reported Yield 95%[5]
Protocol 2: Purification by Recrystallization (General Procedure)

Methodology:

  • Solvent Screening:

    • Place a small amount of the crude material into several test tubes.

    • Add a small amount of a different solvent to each test tube (e.g., hexanes, heptane, toluene, ethanol, methanol, ethyl acetate, and mixtures like ethanol/water).

    • Observe the solubility at room temperature and upon gentle heating.

    • An ideal single solvent will dissolve the compound when hot but not when cold.

    • For a mixed solvent system, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent or solvent mixture in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Experimental_Workflow_Column_Chromatography cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Remove Solvent combine->evaporate purified_product Purified Product evaporate->purified_product

Caption: Workflow for the purification of this compound by column chromatography.

Experimental_Workflow_Recrystallization cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying solvent_screen Solvent Screening dissolve Dissolve in Hot Solvent solvent_screen->dissolve cool Slow Cooling dissolve->cool induce Induce Crystallization (if necessary) cool->induce ice_bath Ice Bath induce->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Under Vacuum wash->dry purified_product Purified Crystals dry->purified_product

Caption: General workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Solvent Effects on the Synthesis of Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to solvent effects in the synthesis of substituted phenols.

I. Williamson Ether Synthesis of Phenols

The Williamson ether synthesis is a widely used method for preparing ethers from an alkoxide and a primary alkyl halide.[1] In the context of phenol synthesis, this typically involves the O-alkylation of a phenol to form an aryl ether, which can then be cleaved if the ultimate goal is a substituted phenol. The choice of solvent is critical in this SN2 reaction, influencing reaction rate, yield, and the chemoselectivity between O-alkylation and C-alkylation.

Frequently Asked Questions (FAQs)

Q1: Why is my Williamson ether synthesis of a phenolic compound giving a low yield?

A1: Low yields in the Williamson ether synthesis of phenols can be attributed to several factors, with solvent choice being a primary concern.[2]

  • Inappropriate Solvent Polarity: Protic solvents (e.g., water, ethanol) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they do not solvate the nucleophile as strongly, leading to a faster reaction rate.[2]

  • Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the phenol. While weaker bases like K₂CO₃ can be effective, stronger bases like NaH may be required, especially for less acidic phenols.[2] The choice of solvent can also affect the base's effectiveness.

  • Side Reactions: The primary competing reaction is the elimination (E2) of the alkyl halide, which is favored by sterically hindered alkyl halides and high temperatures. Additionally, C-alkylation of the phenol ring can occur, leading to a mixture of products.[2][3]

Q2: I am observing a significant amount of C-alkylation instead of the desired O-alkylation. How can I favor the formation of the aryl ether?

A2: The regioselectivity between O-alkylation and C-alkylation is highly dependent on the solvent.[3]

  • To favor O-alkylation: Use polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetone.[2][3] These solvents do not strongly solvate the oxygen of the phenoxide, leaving it more available to attack the alkyl halide.

  • To favor C-alkylation: Protic solvents like water or 2,2,2-trifluoroethanol (TFE) can be used. These solvents form hydrogen bonds with the phenoxide oxygen, sterically hindering it and promoting alkylation at the electron-rich aromatic ring.[3][4]

Troubleshooting Guide
Problem Potential Cause Suggested Solution
Low to No Yield Incomplete deprotonation of the phenol.Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the solvent is anhydrous, as water can quench the base.[2]
Protic solvent hindering the nucleophile.Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[2][5]
Alkyl halide is too sterically hindered (secondary or tertiary).Use a primary or methyl halide. The Williamson ether synthesis is an SN2 reaction and is sensitive to steric hindrance.[1]
Mixture of O- and C-alkylated products Use of a protic or moderately polar solvent.To favor O-alkylation, use a polar aprotic solvent like DMF or DMSO.[2][3]
Reaction is very slow Apolar or protic solvent.Use a polar aprotic solvent to accelerate the SN2 reaction.[1] Consider gently heating the reaction, typically between 50-100 °C.[2]
Formation of elimination byproducts High reaction temperature or sterically hindered alkyl halide.Lower the reaction temperature. Use a primary alkyl halide if possible.
Quantitative Data: Solvent Effects on Williamson Ether Synthesis
Phenol Alkyl Halide Base Solvent Temperature (°C) Time (h) Yield (%) of O-alkylated product Reference
o-NitrophenolDiethylene glycol ditosylateK₂CO₃DMF901.2584[6]
4-EthylphenolMethyl iodideNaOHWater/Ether (biphasic)Reflux1Not specified, but successful[7]
2-(hydroxymethyl)-15-crown-51,10-DibromodecaneNaHDMFRoom TempOvernightNot specified, but successful[8]
Experimental Protocol: Williamson Ether Synthesis of p-Methylphenoxyacetic Acid

This protocol is adapted from a procedure for the synthesis of 4-methylphenoxyacetic acid.[9]

  • Deprotonation: In a 25x100 mm test tube, accurately weigh approximately 1.0 g of 4-methylphenol (p-cresol).

  • Add 5 mL of 30% aqueous NaOH solution.

  • Add 1.5 g of chloroacetic acid.

  • Stir the mixture to dissolve the reagents. Gentle warming may be applied.

  • Reaction: Clamp the test tube in a hot water bath at 90-100°C for 30-40 minutes.

  • Work-up: Cool the test tube and dilute the mixture with about 10 mL of water.

  • Acidify the solution with 6M HCl until it tests acidic with blue litmus paper.

  • Extraction: Transfer the mixture to a separatory funnel and extract with 15 mL of diethyl ether.

  • Wash the ether layer with 15 mL of water.

  • Extract the ether layer with 10 mL of saturated sodium bicarbonate solution to isolate the acidic product.

  • Isolation: Carefully acidify the bicarbonate layer with 6M HCl to precipitate the product.

  • Filter the solid product using a Büchner funnel.

  • Purification: Recrystallize the crude product from a minimal amount of hot water to obtain purified p-methylphenoxyacetic acid.

II. Direct Hydroxylation of Aryl Halides

The direct conversion of aryl halides to phenols is a powerful synthetic tool. This transformation is typically catalyzed by transition metals like copper or palladium. The solvent system plays a crucial role in the efficiency and selectivity of these reactions.

Frequently Asked Questions (FAQs)

Q1: My copper-catalyzed hydroxylation of an aryl iodide is giving a poor yield. What solvent system should I be using?

A1: For copper-catalyzed hydroxylations, a mixture of a polar aprotic solvent and water is often optimal. A common and effective system is a mixture of DMSO and water.[10][11] The DMSO helps to solubilize the aryl halide and the catalyst, while water serves as the source of the hydroxide nucleophile. In some cases, polyethylene glycol (PEG) can act as both a solvent and a ligand, promoting the reaction.

Q2: Can I use the same conditions for aryl bromides and chlorides as I do for aryl iodides?

A2: Generally, aryl iodides are more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. For less reactive aryl halides, you may need to use higher temperatures, longer reaction times, or a more active catalyst/ligand system.[12] The choice of solvent can also be adjusted. For example, in some palladium-catalyzed systems, a 1:1 mixture of 1,4-dioxane and water has been shown to be effective for a range of aryl halides.[13]

Troubleshooting Guide
Problem Potential Cause Suggested Solution
Low Yield Poor solubility of reactants.Use a co-solvent system like DMSO/water or 1,4-dioxane/water to improve solubility.[10][13]
Catalyst deactivation.Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive. Degas the solvent prior to use.
Insufficient base strength or solubility.Use a soluble and strong base like NaOH or KOH. The choice of solvent will affect the base's solubility.[10]
Reaction does not go to completion Low reactivity of the aryl halide.Increase the reaction temperature and/or reaction time. Consider switching to a more active catalyst system.[12]
Side product formation (e.g., biaryl ether) High concentration of the starting aryl halide.A large amount of water in the solvent mixture can help to suppress the coupling of the resulting phenol with the starting aryl halide.[12]
Quantitative Data: Solvent and Ligand Effects in Copper-Catalyzed Hydroxylation
Aryl Halide Catalyst Ligand Base Solvent Temperature (°C) Time (h) Yield (%) Reference
4-IodoanisoleCu(acac)₂BHMPOKOHDMSO/H₂O602495[12]
4-ChloroanisoleCu(acac)₂BHMPOLiOH·H₂ODMSO/H₂O1302482[12]
Aryl IodidesCu-ZnO-ZrO₂NoneNaOHDMSO/H₂O11024Good to Excellent[10]
Aryl IodidesCuI8-hydroxyquinaldineBu₄NOHDMSO/H₂O (2:3)100-85-98[11]
Aryl BromidesCuI8-hydroxyquinaldineBu₄NOHDMSO/H₂O (2:3)130-74-97[11]
Experimental Protocol: Copper-Catalyzed Hydroxylation of an Aryl Iodide

This protocol is adapted from a procedure using a supported copper catalyst.[10]

  • Reaction Setup: In a reaction vessel, combine the aryl iodide (1.0 mmol), Cu-ZnO-ZrO₂ catalyst (30 mg, 1.24 mol% Cu), and NaOH (3.0 mmol).

  • Add a mixture of DMSO (2.0 mL) and water (2.0 mL).

  • Reaction: Stir the reaction mixture at 110 °C for 24 hours.

  • Work-up: After the reaction is complete, cool the mixture and add 15 mL of ethyl acetate and a dilute HCl solution.

  • Filter the mixture to remove the catalyst and wash the solid with ethyl acetate (3 x 5 mL).

  • Extraction: Separate the organic phase and wash it with water (3 x).

  • Isolation: Dry the organic layer over MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude phenol.

  • Purification: Purify the product by column chromatography if necessary.

III. Dakin Reaction

The Dakin reaction is an organic redox reaction in which an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate.[14] While traditionally carried out in aqueous base, modern variations have explored different solvent systems to improve yields and reaction rates.

Frequently Asked Questions (FAQs)

Q1: My Dakin reaction is slow and gives a low yield. Can I use a different solvent to improve it?

A1: Yes, the solvent can have a significant impact on the Dakin reaction. While aqueous bases are standard, using an ionic liquid as a solvent with a catalyst like methyltrioxorhenium (MTO) can dramatically accelerate the reaction.[14] In some cases, solvent-free conditions using a urea-hydrogen peroxide complex (UHP) have also been shown to be effective and offer a greener alternative.[14][15]

Q2: Are there any "green" solvent options for the Dakin reaction?

A2: Absolutely. Recent research has focused on developing more environmentally friendly protocols. One approach involves using a "Water Extract of Banana" (WEB) as a natural and biodegradable reaction medium in combination with hydrogen peroxide.[16] Another sustainable method utilizes an electrochemically generated oxidant in aqueous media, avoiding the need for organic solvents altogether.[17]

Troubleshooting Guide
Problem Potential Cause Suggested Solution
Slow Reaction Rate Traditional aqueous conditions.Consider using an ionic liquid solvent with a catalyst like MTO to accelerate the reaction.[14]
Low Yield Incomplete reaction or side reactions.Ensure the pH of the reaction mixture is appropriately basic. Explore the use of a urea-hydrogen peroxide (UHP) complex, which can be used under solvent-free conditions.[14][15]
Formation of undesired benzoic acid byproduct For certain substrates, hydrogen migration can compete with the desired aryl migration.The addition of boric acid to the reaction mixture can favor aryl migration, increasing the yield of the desired phenol.[14]
Quantitative Data: Solvent and Catalyst Effects on the Dakin Reaction
Substrate Oxidant Catalyst/Additive Solvent Temperature Time Yield (%) Reference
Salicylaldehyde30% H₂O₂NoneWater Extract of Banana (WEB)Room TempShortExcellent[16]
Phenyl aldehyde/ketoneUrea-Hydrogen Peroxide (UHP)NoneSolvent-free55 °C3 h83[15]
VanillinElectrochemically generated peroxodicarbonateNoneAqueous media (neat)Room Temp20 min91-94[17]
2-hydroxybenzaldehydeElectrochemically generated peroxodicarbonateNoneAqueous media (neat)Room Temp-95[17]
Experimental Protocol: Dakin Reaction (General Procedure)

This is a general representation of the Dakin reaction. Specific conditions will vary based on the substrate and chosen methodology.[14]

  • Reaction Setup: Dissolve the ortho- or para-hydroxyaryl aldehyde or ketone in a basic solution (e.g., aqueous NaOH).

  • Oxidant Addition: Slowly add hydrogen peroxide (H₂O₂) to the solution while maintaining the basic pH. The reaction is often exothermic, so cooling may be necessary.

  • Reaction: Stir the mixture until the reaction is complete (monitor by TLC).

  • Work-up: Acidify the reaction mixture to protonate the resulting phenoxide.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Isolation: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

IV. Visualizations

experimental_workflow_williamson cluster_start 1. Deprotonation cluster_reaction 2. Alkylation cluster_workup 3. Work-up & Extraction cluster_purification 4. Isolation & Purification start Dissolve Phenol in Solvent add_base Add Base (e.g., K2CO3, NaH) start->add_base add_halide Add Alkyl Halide add_base->add_halide heat Heat Reaction (50-100 °C) add_halide->heat quench Quench Reaction heat->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify end end purify->end Final Product

Caption: Experimental workflow for Williamson ether synthesis.

troubleshooting_low_yield cluster_solutions Potential Solutions start Low Yield Observed in Phenol Synthesis check_reagents Verify Reagent & Solvent Quality (Purity, Anhydrous?) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) start->check_conditions check_side_reactions Analyze for Side Products (e.g., C-alkylation, elimination) start->check_side_reactions purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents Impure/Wet optimize_conditions Optimize Temperature, Time, or Reagent Ratios check_conditions->optimize_conditions Suboptimal change_solvent Change Solvent to Favor Desired Pathway check_side_reactions->change_solvent Side Products Detected end end purify_reagents->end Improved Yield optimize_conditions->end change_solvent->end

Caption: Troubleshooting logic for low reaction yield.

o_vs_c_alkylation start Williamson Synthesis: O- vs. C-Alkylation solvent_choice Choice of Solvent start->solvent_choice polar_aprotic Polar Aprotic (DMF, DMSO, Acetonitrile) solvent_choice->polar_aprotic Favors protic Protic (Water, TFE) solvent_choice->protic Favors o_alkylation O-Alkylation Product (Desired Ether) polar_aprotic->o_alkylation c_alkylation C-Alkylation Product (Side Product) protic->c_alkylation

Caption: Solvent choice for O- vs. C-alkylation control.

References

Technical Support Center: Safe Disposal of Chlorophenol Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the safe and effective disposal of chlorophenol waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with chlorophenol waste?

A1: Chlorophenol waste is considered hazardous due to its toxicity, potential carcinogenicity, and persistence in the environment.[1] Different types of chlorophenols exist, and their toxicity can vary.[1] Exposure can occur through inhalation, skin contact, or ingestion, potentially causing irritation, organ damage, and other serious health effects.[2][3] Therefore, it is crucial to handle and dispose of this waste with strict safety protocols.

Q2: What are the general guidelines for collecting and storing chlorophenol waste in the laboratory?

A2: All materials contaminated with chlorophenols, such as gloves, pipette tips, and glassware, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4] The container should be made of a compatible material (e.g., glass or high-density polyethylene) and stored in a cool, dry, well-ventilated area away from incompatible materials.[5] Ensure the container is kept closed except when adding waste.

Q3: Can I dispose of small amounts of chlorophenol waste down the sink?

A3: No, you should never dispose of chlorophenol waste down the sink.[4] Chlorophenols are harmful to aquatic life and can persist in the environment.[6] All chlorophenol waste, regardless of quantity, must be collected and disposed of as hazardous waste according to institutional and regulatory guidelines.

Q4: What are the main methods for the final disposal of chlorophenol waste?

A4: The primary methods for the disposal of chlorophenol waste include:

  • Incineration: High-temperature combustion to break down the chlorophenol molecules.[7]

  • Advanced Oxidation Processes (AOPs): Chemical treatment methods that use powerful oxidizing agents to degrade chlorophenols.[8]

  • Bioremediation: The use of microorganisms to break down chlorophenols into less harmful substances.[9]

The choice of method depends on the concentration of chlorophenols, the volume of waste, and available facilities.

Q5: What personal protective equipment (PPE) is required when handling chlorophenol waste?

A5: When handling chlorophenol waste, it is essential to wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Safety goggles and a face shield.

  • A lab coat or chemical-resistant apron.

  • Closed-toe shoes. All handling of open containers should be performed in a certified chemical fume hood.[4]

Troubleshooting Guides

Advanced Oxidation Processes (AOPs)
Issue Possible Cause Troubleshooting Steps
Low degradation efficiency Incorrect pH of the solution.Adjust the pH to the optimal range for the specific AOP. For Fenton and photo-Fenton processes, the optimal pH is typically acidic (around 3).[7][10]
Insufficient reagent concentration (e.g., H₂O₂, Fe²⁺).Optimize the concentration of reagents. Refer to the experimental protocol and literature for the recommended molar ratios.[10]
Presence of interfering substances in the waste.Pre-treat the waste to remove interfering compounds if possible. Consider dilution of the waste stream.
Reaction stops prematurely Depletion of reagents.Add reagents incrementally during the process to maintain an effective concentration.
Catalyst deactivation.For heterogeneous catalysis, check the catalyst for fouling and regenerate or replace it if necessary.
Formation of undesirable byproducts Incomplete oxidation.Increase the reaction time or the concentration of oxidizing agents to promote complete mineralization to CO₂, H₂O, and inorganic halides.[8]
Incorrect reaction conditions.Adjust parameters such as pH, temperature, and reagent ratios to favor the desired degradation pathway.
Bioremediation
Issue Possible Cause Troubleshooting Steps
Slow or no degradation Microbial culture is not acclimated to chlorophenols.Gradually expose the microbial culture to increasing concentrations of chlorophenols to allow for adaptation.[4]
Toxicity of high chlorophenol concentrations.Dilute the waste to a concentration that is not inhibitory to the microorganisms.
Unfavorable environmental conditions (pH, temperature, nutrients).Optimize the pH, temperature, and nutrient levels in the bioreactor to support microbial growth and activity.
Incomplete degradation Presence of recalcitrant chlorophenol isomers.Consider a sequential anaerobic-aerobic treatment process. Anaerobic conditions can facilitate the dechlorination of highly chlorinated phenols, making them more amenable to aerobic degradation.[1]
Lack of essential co-substrates.Supplement the medium with a readily biodegradable carbon source to enhance microbial activity.
Biomass inhibition Accumulation of toxic intermediates.Monitor the concentration of intermediates and adjust operating conditions to prevent their accumulation. Consider a two-stage process to separate different microbial populations.

Data Presentation: Comparison of Disposal Methods

Parameter Incineration Advanced Oxidation Processes (AOPs) Bioremediation
Degradation Efficiency >99.99% for many organic compoundsTypically >90-99% depending on the specific AOP and conditions.[11][12]Can reach >90-95% under optimal conditions.[1]
Treatment Time Seconds to minutesMinutes to hours[10][11]Days to weeks or even months[1]
Operating Temperature High (e.g., 850-1200°C)Ambient to moderateTypically ambient (20-35°C)
Byproducts CO₂, H₂O, HCl, potential for dioxins/furans if not optimizedCO₂, H₂O, inorganic halides, short-chain organic acids (e.g., oxalic, maleic acid).[8]CO₂, H₂O, chloride ions, microbial biomass
Operating Costs High capital and operational costsModerate to high, depending on reagents and energy consumptionGenerally lower operational costs
Applicability Suitable for a wide range of organic wastes, including high concentrationsBest for aqueous waste with low to moderate concentrations of contaminantsBest for low concentrations of biodegradable contaminants

Experimental Protocols

Laboratory-Scale Fenton Treatment of Chlorophenol Waste

This protocol describes the degradation of an aqueous solution of 4-chlorophenol (4-CP) using the Fenton process.

Materials:

  • 4-chlorophenol (4-CP) solution (e.g., 100 mg/L)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Beakers, magnetic stirrer, and stir bar

  • pH meter

  • Analytical equipment for measuring 4-CP concentration (e.g., HPLC or spectrophotometer)

Procedure:

  • Sample Preparation: In a chemical fume hood, prepare a 500 mL aqueous solution of 4-CP at the desired concentration (e.g., 100 mg/L).

  • pH Adjustment: While stirring, adjust the pH of the 4-CP solution to 3.0 using sulfuric acid.[7][10]

  • Fenton's Reagent Preparation: Calculate the required amount of FeSO₄·7H₂O and H₂O₂. A common molar ratio of [H₂O₂]:[Fe²⁺] is 10:1, and a common molar ratio of [H₂O₂]:[4-CP] is 50:1.

  • Initiation of Reaction: Add the calculated amount of FeSO₄·7H₂O to the 4-CP solution and allow it to dissolve completely.

  • Slowly add the calculated volume of 30% H₂O₂ to the solution to initiate the Fenton reaction.

  • Reaction Monitoring: Allow the reaction to proceed under continuous stirring for a predetermined time (e.g., 60-120 minutes). Take samples at regular intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Quenching the Reaction: Immediately quench the reaction in the collected samples by adding a small amount of a strong base (e.g., NaOH) to raise the pH above 8. This will precipitate the iron catalyst.

  • Analysis: Filter the quenched samples to remove the iron precipitate. Analyze the filtrate for the remaining 4-CP concentration using a suitable analytical method.

  • Final Waste Disposal: After the experiment, neutralize the entire reaction mixture to a pH between 6 and 8 and dispose of it as hazardous waste according to your institution's guidelines.

Laboratory-Scale UV/H₂O₂ Treatment of Chlorophenol Waste

This protocol outlines the degradation of an aqueous solution of p-chlorophenol using a UV/H₂O₂ advanced oxidation process.

Materials:

  • p-chlorophenol solution

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • UV photoreactor with a low-pressure mercury lamp

  • Beaker or reaction vessel made of quartz or other UV-transparent material

  • Magnetic stirrer and stir bar

  • pH meter and solutions for pH adjustment

  • Analytical equipment for measuring p-chlorophenol concentration

Procedure:

  • Sample Preparation: Prepare an aqueous solution of p-chlorophenol at the desired concentration in the reaction vessel.

  • pH Adjustment: Adjust the pH of the solution to the optimal value, which is often near neutral for the UV/H₂O₂ process.[11]

  • H₂O₂ Addition: Add the calculated amount of hydrogen peroxide to the solution. The optimal concentration of H₂O₂ can vary, but a common starting point is a molar ratio of H₂O₂ to p-chlorophenol of 10:1 to 100:1.[11]

  • UV Irradiation: Place the reaction vessel in the UV photoreactor and turn on the magnetic stirrer and the UV lamp to start the reaction.

  • Reaction Monitoring: Collect samples at specific time intervals.

  • Analysis: Analyze the samples for the concentration of p-chlorophenol to determine the degradation efficiency over time.

  • Termination and Disposal: After the reaction is complete, turn off the UV lamp. The treated solution, which may contain residual H₂O₂, should be handled and disposed of as hazardous waste according to institutional guidelines.

Laboratory-Scale Bioremediation of Chlorophenol Waste

This protocol provides a general procedure for the bioremediation of chlorophenol-contaminated water using an acclimated microbial consortium.

Materials:

  • Chlorophenol-contaminated aqueous waste

  • Activated sludge or a microbial consortium known to degrade phenols

  • Bioreactor (e.g., a stirred tank reactor or a packed bed reactor)

  • Nutrient medium (containing sources of nitrogen, phosphorus, and trace elements)

  • pH meter and buffers

  • Aeration system (if performing aerobic degradation)

  • Analytical equipment for monitoring chlorophenol concentration and microbial growth

Procedure:

  • Acclimation of Microorganisms: In a smaller vessel, gradually introduce the microbial culture to low concentrations of chlorophenol. Over several days to weeks, incrementally increase the chlorophenol concentration to allow the microorganisms to adapt.[4]

  • Bioreactor Setup: Sterilize the bioreactor and add the nutrient medium. Inoculate the bioreactor with the acclimated microbial culture.

  • Waste Introduction: Once the microbial culture is established in the bioreactor, begin feeding the chlorophenol waste at a low, continuous flow rate or in small batches.

  • Monitoring and Control: Regularly monitor and control the key operating parameters of the bioreactor, including:

    • pH (maintain within the optimal range for the specific microorganisms, typically 6.5-7.5)

    • Temperature (maintain at the optimal growth temperature)

    • Dissolved oxygen (for aerobic processes)

    • Nutrient concentrations

  • Performance Evaluation: Periodically collect samples from the bioreactor effluent and analyze for the concentration of chlorophenols and any potential intermediates to assess the degradation efficiency.

  • Effluent Disposal: The treated effluent, which should have significantly reduced chlorophenol concentrations, must still be disposed of in accordance with institutional and local regulations. The microbial biomass may also need to be disposed of as hazardous waste.[4]

Mandatory Visualizations

Chlorophenol_Waste_Disposal_Decision_Tree start Start: Chlorophenol Waste Generated waste_type Characterize Waste: - Concentration? - Volume? - Aqueous or Organic Solvent? start->waste_type high_conc High Concentration / Organic Solvent waste_type->high_conc High Conc. / Organic low_conc Low to Moderate Concentration (Aqueous) waste_type->low_conc Low/Mod Conc. Aqueous incineration Professional Disposal: Incineration high_conc->incineration aop_decision On-site treatment feasible? low_conc->aop_decision end End: Safe Disposal incineration->end bioremediation_decision Biodegradable & Time Permitting? aop_decision->bioremediation_decision No aops Advanced Oxidation Processes (AOPs) - Fenton - UV/H2O2 aop_decision->aops Yes bioremediation Bioremediation bioremediation_decision->bioremediation Yes collection Collect for Professional Disposal bioremediation_decision->collection No aops->end bioremediation->end collection->end

Caption: Decision tree for selecting a chlorophenol waste disposal method.

Fenton_Reaction_Workflow start Start: Prepare Aqueous Chlorophenol Solution adjust_ph Adjust pH to ~3 with H2SO4 start->adjust_ph add_fe Add FeSO4·7H2O (Fenton's Catalyst) adjust_ph->add_fe add_h2o2 Slowly Add H2O2 to Initiate Reaction add_fe->add_h2o2 react Stir and React (e.g., 60-120 min) add_h2o2->react sample Take Samples at Intervals react->sample dispose Neutralize and Dispose of Final Waste According to Institutional Guidelines react->dispose quench Quench Samples (add NaOH to pH > 8) sample->quench analyze Filter and Analyze for Chlorophenol Concentration quench->analyze end End: Data Collection and Safe Disposal analyze->end dispose->end

Caption: Experimental workflow for Fenton treatment of chlorophenol waste.

Chlorophenol_Degradation_Pathway chlorophenol Chlorophenol intermediates Chlorinated Intermediates (e.g., Chlorohydroquinone) chlorophenol->intermediates Oxidation hydroxyl_radical •OH (from AOP) hydroxyl_radical->intermediates ring_cleavage Aromatic Ring Cleavage intermediates->ring_cleavage short_chain_acids Short-chain Carboxylic Acids (e.g., Maleic, Oxalic Acid) ring_cleavage->short_chain_acids mineralization Mineralization short_chain_acids->mineralization end_products CO2 + H2O + Cl- mineralization->end_products

Caption: Simplified degradation pathway of chlorophenol during AOPs.

References

Technical Support Center: 4-tert-Butyl-2-chlorophenol Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 4-tert-Butyl-2-chlorophenol (CAS No. 98-28-2). This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: A widely used laboratory-scale synthesis involves the electrophilic chlorination of 4-tert-butylphenol using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. The reaction is typically performed in a chlorinated solvent like dichloromethane (CH₂Cl₂) at a low initial temperature (0°C) and can achieve high yields, often around 95%.[1][2]

Q2: What are the primary impurities I should look for in my final product?

A2: Common impurities include unreacted starting material (4-tert-butylphenol), di-chlorinated byproducts (e.g., 2,6-dichloro-4-tert-butylphenol), and oxidation products such as quinones.[1] The formation of these is highly dependent on reaction conditions.

Q3: Why is temperature control so critical during the chlorination process?

A3: Precise temperature control is crucial for maximizing selectivity and minimizing byproducts. In industrial processes using chlorine gas, for instance, maintaining a temperature range of 50–60°C is key to achieving high conversion (100%) and selectivity (94%) while keeping oxidation products below 1.2%.[1] Exceeding the optimal temperature can lead to increased formation of undesirable oxidation products.[1]

Q4: Can this compound be purified by methods other than column chromatography?

A4: While column chromatography is effective for high purity on a lab scale, scaling up can be challenging.[1][2] Alternative methods like vacuum distillation or recrystallization from an appropriate solvent system can be explored for larger quantities, depending on the impurity profile and physical properties of the product.

Q5: What are the main safety concerns when handling this compound and the reagents for its synthesis?

A5: this compound is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[3][4] Reagents like sulfuryl chloride and chlorine gas are highly corrosive and toxic. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem 1: Low Product Yield (<80%)

Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Analyze a crude reaction sample via TLC or GC-MS. The presence of a significant amount of 4-tert-butylphenol starting material confirms this.- Extend Reaction Time: Allow the mixture to stir for a longer period (e.g., 24 hours instead of overnight).- Check Reagent Stoichiometry: Ensure the chlorinating agent (e.g., SO₂Cl₂) is used in a slight molar excess (e.g., 1.05 equivalents).[1][2]- Increase Temperature: If the reaction is sluggish at room temperature, consider a modest increase (e.g., to 30-40°C), but monitor for byproduct formation.
Side Reactions Check TLC/GC-MS for the presence of multiple new spots/peaks, particularly those corresponding to di-chlorinated or oxidized species.[1]- Improve Temperature Control: Run the initial addition of reagents at 0°C to manage the exotherm.[1][2]- Use a Proton Scavenger: The addition of methanol can help stabilize reaction intermediates and improve regioselectivity.[1]
Product Loss During Workup Analyze aqueous and organic layers post-extraction to check for product presence.- Optimize Extraction: Use a suitable solvent like ethyl acetate and perform multiple extractions (e.g., 3 times) to ensure complete recovery.[2]- Adjust pH: Ensure the aqueous layer is neutral or slightly acidic before extraction to keep the phenolic product in its non-ionized form.

Problem 2: High Levels of Impurities in the Final Product

Impurity Type Potential Cause Recommended Solution
Di-chlorinated Byproducts - Over-chlorination due to excess chlorinating agent.- Reaction temperature is too high, increasing reaction rate.- Reduce Stoichiometry: Use a molar ratio closer to 1:1 for the chlorinating agent.- Slow Addition: Add the chlorinating agent dropwise at a low temperature (0°C) to maintain better control over the reaction.
Unreacted Starting Material - Insufficient chlorinating agent.- Reaction time was too short.- Verify Reagent Purity: Ensure the chlorinating agent has not degraded.- Increase Reaction Time/Temperature: Refer to "Incomplete Reaction" solutions under Problem 1.
Colored/Oxidation Products - Exposure to air/oxidants.- Temperature too high, especially when using Cl₂ gas.[1]- Maintain Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.- Strict Temperature Control: Adhere to the recommended temperature profiles for the chosen chlorination method.[1]

Data & Experimental Protocols

Comparison of Synthesis Methods

The following table summarizes key quantitative data for two common synthesis routes.

ParameterLaboratory Method (SO₂Cl₂)Industrial Method (Cl₂ Gas)
Starting Material 4-tert-Butylphenol4-tert-Butylphenol
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)Chlorine (Cl₂) Gas
Solvent Dichloromethane (CH₂Cl₂)Toluene or Chlorobenzene
Temperature 0°C to Room Temperature50–60°C
Typical Yield ~95%>94% (Selectivity)
Key Byproducts Di-chlorinated phenolsOxidation products (<1.2%)
Reference [1][2][1]
Detailed Experimental Protocol: Laboratory Synthesis

This protocol is based on the chlorination of 4-tert-butylphenol with sulfuryl chloride.[1][2]

Materials:

  • 4-tert-Butylphenol (1.0 eq)

  • Sulfuryl chloride (SO₂Cl₂) (1.05 eq)

  • Methanol (MeOH) (1.05 eq)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Petroleum Ether / Ethyl Acetate mixture (50:1)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-tert-butylphenol (1.0 eq) in dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add sulfuryl chloride (1.05 eq) to the cooled solution, followed by the dropwise addition of methanol (1.05 eq). Maintain the temperature at 0°C during addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight.

  • Quenching & Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Drying & Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a 50:1 mixture of petroleum ether and ethyl acetate to yield pure this compound.[2]

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying impurities and confirming product identity. A non-polar column (e.g., SE-30) can be used with a temperature ramp (e.g., 80°C to 250°C at 4 K/min) for separation.[6]

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product and quantify substrate and metabolite concentrations during reaction monitoring.[7]

Visualizations

Logical Flow for Troubleshooting Low Yield

G start Problem: Low Product Yield check_sm Analyze crude sample by TLC/GC-MS. Is starting material (SM) present? start->check_sm incomplete Diagnosis: Incomplete Reaction check_sm->incomplete Yes check_impurities Diagnosis: Side Reactions Dominating. Check for multiple new spots/peaks. check_sm->check_impurities No sol_incomplete1 Solution: - Extend reaction time - Check reagent stoichiometry (1.05 eq) incomplete->sol_incomplete1 sol_impurities1 Solution: - Improve temperature control (start at 0°C) - Add reagents slowly check_impurities->sol_impurities1 check_workup Analyze aqueous layer. Is product present? check_impurities->check_workup If impurities are minimal loss_workup Diagnosis: Loss during Workup check_workup->loss_workup Yes sol_workup Solution: - Perform multiple extractions - Ensure correct pH before extraction loss_workup->sol_workup

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

Experimental Workflow: Laboratory Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification A 4-tert-Butylphenol D 1. Dissolve & Cool to 0°C A->D B SO2Cl2 + MeOH E 2. Add Reagents B->E C CH2Cl2 (Solvent) C->D D->E F 3. Stir Overnight at RT E->F G 4. Quench with H2O F->G H 5. Extract with EtOAc G->H I 6. Dry & Concentrate H->I J 7. Column Chromatography I->J end_node Pure Product: This compound J->end_node

Caption: Workflow for the laboratory synthesis and purification of this compound.

References

Technical Support Center: Analysis of 4-tert-Butyl-2-chlorophenol in Aqueous Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing and analyzing aqueous samples of 4-tert-Butyl-2-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound in aqueous samples?

A1: The primary challenges include the compound's potential for degradation, its volatility, and the presence of interfering matrix components in environmental or biological samples. Ensuring sample stability from collection to analysis is critical for accurate quantification.

Q2: How does pH affect the stability of this compound in water?

A2: As a phenolic compound, the stability of this compound is pH-dependent. In alkaline solutions, it can deprotonate to form a phenolate ion, which may be more susceptible to oxidation. Acidification of the sample is a common practice to maintain the compound in its protonated, more stable form.

Q3: Can this compound degrade during storage?

A3: Yes, this compound can degrade under certain conditions. Exposure to light can lead to photodegradation. Microbial activity in the sample can also contribute to its degradation. Therefore, proper storage, including refrigeration and protection from light, is crucial.

Q4: What are the recommended storage conditions for aqueous samples containing this compound?

A4: For short-term storage, refrigeration at 4°C is recommended. For longer-term storage, freezing at -18°C is advisable. Samples should be stored in amber glass vials to protect them from light. The addition of preservatives can also enhance stability.

Q5: What preservatives can be used to stabilize aqueous samples of this compound?

A5: Acidification to a pH of less than 2 with sulfuric acid is a common preservation technique for chlorophenols. The addition of sodium chloride (e.g., 10%) can also improve stability, particularly when combined with refrigeration or freezing.

Sample Stability and Storage

Proper sample handling and storage are paramount for obtaining reliable analytical results. The stability of this compound in aqueous matrices is influenced by temperature, pH, and exposure to light.

Quantitative Data on Chlorophenol Stability

While specific quantitative stability data for this compound is not extensively available in the literature, studies on similar chlorophenols provide valuable guidance. The following table summarizes general stability data for chlorophenols in aqueous samples under various storage conditions.

Storage ConditionPreservation MethodHolding TimeAnalyte RecoveryReference
4°C, in the darkAcidification to pH < 2 with H₂SO₄Up to 15 weeksNo significant degradation observed[1]
4°C, in the darkAddition of 10% NaCl and 10 mg/mL Na₂CO₃~1 monthStable and reproducible concentrations
-18°CAddition of 10% NaCl~1 monthStable and reproducible concentrations

Note: This data is for general chlorophenols and should be used as a guideline. It is highly recommended to perform a stability study for this compound under your specific experimental conditions.

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound in aqueous samples based on established methods for chlorophenols, such as EPA Method 8270.[2][3][4][5][6]

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Acidification: Adjust the pH of the water sample to < 2 with sulfuric acid.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH < 2) through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water (pH < 2) to remove any interfering substances.

  • Cartridge Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.

  • Elution: Elute the retained this compound from the cartridge with 5-10 mL of a suitable organic solvent, such as dichloromethane or a mixture of dichloromethane and methanol.

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

  • Internal Standard: Add an appropriate internal standard to the concentrated extract before analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for this compound: m/z 184 (molecular ion), 169 (M-15), 141.

Troubleshooting Guides

HPLC Analysis: Common Issues and Solutions

While GC-MS is a common method, HPLC can also be used. Here are some common troubleshooting tips for HPLC analysis of phenolic compounds:

IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column. - Mobile phase pH is too close to the analyte's pKa. - Column contamination.- Use an end-capped column or a column with a base-deactivated stationary phase. - Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. - Flush the column with a strong solvent or replace the guard column.
Poor Resolution - Inappropriate mobile phase composition. - Column degradation.- Optimize the mobile phase gradient and solvent strength. - Replace the analytical column.
Ghost Peaks - Contamination in the sample, mobile phase, or HPLC system. - Carryover from previous injections.- Use high-purity solvents and filter samples. - Implement a thorough needle wash protocol. - Run blank injections to identify the source of contamination.
Baseline Drift - Column not equilibrated. - Fluctuations in detector temperature or mobile phase composition.- Ensure the column is fully equilibrated before starting the analysis. - Use a column oven and ensure the mobile phase is well-mixed and degassed.
GC-MS Analysis: Common Issues and Solutions
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape - Active sites in the injector liner or column. - Sample overload.- Use a deactivated injector liner. - Trim the front end of the analytical column. - Dilute the sample.
Low Response - Inefficient extraction. - Degradation of the analyte in the injector. - Leaks in the system.- Optimize the SPE procedure. - Lower the injector temperature. - Perform a leak check of the GC-MS system.
Matrix Interference - Co-elution of matrix components with the analyte.- Optimize the GC temperature program for better separation. - Use a more selective MS acquisition mode, such as MS/MS. - Perform sample cleanup steps after extraction.
Retention Time Shifts - Changes in carrier gas flow rate. - Column contamination or degradation.- Check and adjust the carrier gas flow. - Bake out the column or replace it if necessary.

Visualizations

Sample Handling and Analysis Workflow

Workflow cluster_collection Sample Collection cluster_preservation Sample Preservation cluster_preparation Sample Preparation (SPE) cluster_analysis Analysis Collect Collect Aqueous Sample Acidify Acidify to pH < 2 Collect->Acidify Store Store at 4°C (short-term) or -18°C (long-term) Acidify->Store Condition Condition SPE Cartridge Store->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Processing GCMS->Data

Caption: Workflow for the analysis of this compound in aqueous samples.

Troubleshooting Decision Tree for Peak Tailing in HPLC

Troubleshooting Start Peak Tailing Observed CheckColumn Is the column old or a non-end-capped type? Start->CheckColumn ReplaceColumn Replace with a new, end-capped column. CheckColumn->ReplaceColumn Yes CheckMobilePhase Is the mobile phase pH within 2 units of the pKa? CheckColumn->CheckMobilePhase No ProblemSolved Problem Resolved ReplaceColumn->ProblemSolved AdjustpH Adjust mobile phase pH. CheckMobilePhase->AdjustpH Yes CheckSample Is the sample dissolved in a strong solvent? CheckMobilePhase->CheckSample No AdjustpH->ProblemSolved ChangeSolvent Dissolve sample in the initial mobile phase. CheckSample->ChangeSolvent Yes FurtherInvestigation Further Investigation Needed CheckSample->FurtherInvestigation No ChangeSolvent->ProblemSolved

Caption: Decision tree for troubleshooting peak tailing in HPLC analysis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-tert-Butyl-2-chlorophenol and 4-tert-butylphenol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of 4-tert-Butyl-2-chlorophenol and 4-tert-butylphenol, two structurally related phenolic compounds of significant interest in chemical synthesis, drug development, and materials science. Understanding the nuanced differences in their reactivity, stemming from their distinct substituent patterns, is crucial for designing synthetic routes, predicting reaction outcomes, and developing new applications. This document presents a comparative analysis supported by experimental data and established principles of physical organic chemistry, alongside detailed experimental protocols for key chemical transformations.

Core Physicochemical and Reactivity Parameters

The reactivity of a substituted phenol is fundamentally governed by the electronic and steric effects of its substituents. The tert-butyl group at the para-position in both molecules is a bulky, electron-donating group, which increases the electron density of the aromatic ring through inductive effects and hyperconjugation. Conversely, the chlorine atom at the ortho-position in this compound is an electron-withdrawing group via its inductive effect, which also introduces significant steric hindrance.

These substituent effects have a profound impact on the acidity of the phenolic proton and the susceptibility of the aromatic ring to electrophilic attack. The pKa value, a measure of acidity, is lower for this compound, indicating it is a stronger acid due to the electron-withdrawing nature of the chlorine atom which stabilizes the corresponding phenoxide ion.[1][2] In contrast, the electron-donating tert-butyl group in 4-tert-butylphenol slightly decreases its acidity compared to unsubstituted phenol.[3][4][5]

PropertyThis compound4-tert-butylphenolReference
Molecular Formula C₁₀H₁₃ClOC₁₀H₁₄O[6][7]
Molar Mass 184.66 g/mol 150.22 g/mol [6][7]
pKa ~8.71 (Predicted)~10.23[1][4]
Hammett Constant (para-tert-butyl) -σp = -0.20[8]
General Reactivity towards Electrophiles Deactivated (relative to 4-tert-butylphenol)Activated[2]

Comparative Reactivity in Key Chemical Transformations

The differing electronic and steric environments of this compound and 4-tert-butylphenol lead to distinct outcomes in common chemical reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of phenol chemistry. The hydroxyl group is a potent activating and ortho, para-directing group.

  • 4-tert-butylphenol: The electron-donating tert-butyl group further activates the ring, making it highly susceptible to electrophilic attack at the ortho positions (relative to the hydroxyl group).

  • This compound: The electron-withdrawing chlorine atom deactivates the ring, rendering it less reactive towards electrophiles compared to 4-tert-butylphenol. The chlorine atom and the bulky tert-butyl group also exert steric hindrance, directing incoming electrophiles to the remaining unsubstituted ortho position.

Below is a generalized mechanism for the electrophilic aromatic substitution of a substituted phenol.

Diagram 1: Generalized mechanism of electrophilic aromatic substitution on a phenol.
Oxidation

The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinones or coupling products. The ease of oxidation is influenced by the substituents on the aromatic ring.

  • 4-tert-butylphenol: As an antioxidant, it is readily oxidized. The electron-donating tert-butyl group facilitates the removal of the phenolic hydrogen, leading to the formation of a phenoxy radical.[9][10]

  • This compound: The electron-withdrawing chlorine atom makes the phenolic proton more acidic but can also influence the stability of the resulting phenoxy radical, potentially affecting the rate and products of oxidation.

Oxidative Coupling

Phenols can undergo oxidative coupling reactions to form C-C or C-O bonds, often catalyzed by metal complexes. This is a key reaction for the synthesis of biphenols and other complex molecules. The substitution pattern plays a critical role in directing the regioselectivity of the coupling.

Experimental Protocols

The following are representative experimental protocols for key reactions. Researchers should adapt these protocols based on their specific substrates and available equipment, always adhering to strict safety precautions.

Protocol 1: Nitration of 4-tert-butylphenol

Objective: To synthesize 2-nitro-4-tert-butylphenol.

Materials:

  • 4-tert-butylphenol

  • tert-Butyl nitrite (t-BuONO)

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-tert-butylphenol (1.0 mmol) in THF (5 mL).

  • To the stirred solution at room temperature, add tert-butyl nitrite (3.0 mmol) dropwise.[11][12]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: Due to the activating effect of the tert-butyl group and the ortho, para-directing nature of the hydroxyl group, the primary product will be 2-nitro-4-tert-butylphenol.

Protocol 2: Bromination of this compound

Objective: To synthesize 6-bromo-4-tert-butyl-2-chlorophenol.

Materials:

  • This compound

  • Bromine (Br₂)

  • A suitable solvent (e.g., dichloromethane or acetic acid)

  • Sodium thiosulfate solution (for quenching)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 mmol) in the chosen solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 mmol) in the same solvent from the dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.

  • Quench the excess bromine by adding a saturated solution of sodium thiosulfate.

  • Perform an aqueous workup, including extraction with an organic solvent, washing with water and brine, and drying over an anhydrous salt.

  • Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.

Expected Outcome: The electrophilic bromination will occur at the vacant ortho position relative to the hydroxyl group, yielding 6-bromo-4-tert-butyl-2-chlorophenol as the major product. The deactivating effect of the chlorine atom may necessitate longer reaction times or slightly harsher conditions compared to the bromination of 4-tert-butylphenol.

Protocol 3: Oxidation of 4-tert-butylphenol with Potassium Permanganate

Objective: To synthesize 4-tert-butyl-1,2-benzoquinone.

Materials:

  • 4-tert-butylphenol

  • Potassium permanganate (KMnO₄)

  • A suitable solvent system (e.g., aqueous acetone or tert-butanol)

  • Sodium bisulfite (for quenching)

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-tert-butylphenol (1.0 mmol) in the solvent system in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (approximately 2.0 mmol) in water to the stirred reaction mixture.

  • Monitor the reaction by TLC. The purple color of the permanganate will disappear as it is consumed.

  • Once the reaction is complete, quench any excess permanganate by the dropwise addition of a saturated sodium bisulfite solution until the mixture becomes colorless.

  • Filter the mixture to remove manganese dioxide.

  • Extract the product from the filtrate with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Purify the product by appropriate methods, such as column chromatography.

Expected Outcome: Oxidation of 4-tert-butylphenol will yield 4-tert-butyl-1,2-benzoquinone. The reaction conditions need to be carefully controlled to avoid over-oxidation and ring cleavage.

Protocol 4: Friedel-Crafts Acylation of 4-tert-butylphenol

Objective: To synthesize 2-acetyl-4-tert-butylphenol.

Materials:

  • 4-tert-butylphenol

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • A dry, non-polar solvent (e.g., dichloromethane or carbon disulfide)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • To a stirred suspension of anhydrous aluminum chloride (1.1 mmol) in the solvent, add acetyl chloride (1.1 mmol) at 0 °C.[13]

  • Slowly add a solution of 4-tert-butylphenol (1.0 mmol) in the same solvent to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Expected Outcome: The acylation will occur predominantly at the ortho position to the strongly activating hydroxyl group, yielding 2-acetyl-4-tert-butylphenol.

Experimental_Workflow Start Start: Weigh Reactants Setup Reaction Setup (Glassware, Solvent, Atmosphere) Start->Setup Reaction Reaction (Addition of Reagents, Temperature Control) Setup->Reaction Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Complete Drying Drying and Concentration Workup->Drying Purification Purification (Chromatography, Recrystallization) Drying->Purification Analysis Product Analysis (NMR, IR, MS, etc.) Purification->Analysis End End: Pure Product Analysis->End

Diagram 2: A general experimental workflow for the described chemical transformations.

Conclusion

References

Comparative Antimicrobial Efficacy of Chlorophenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial efficacy of various chlorophenols, supported by available experimental data. This document summarizes key performance metrics, details experimental methodologies, and visualizes antimicrobial mechanisms and workflows.

Chlorophenols, a class of aromatic organic compounds, have long been recognized for their antimicrobial properties. Their efficacy, however, varies significantly based on the degree and position of chlorine substitution on the phenol ring. This guide synthesizes available data to offer a comparative overview of their antimicrobial performance.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of chlorophenols is typically quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The following table summarizes available data, primarily focusing on the activity of select chlorophenols against Pseudomonas aeruginosa. It is important to note that a direct, comprehensive comparison across a wide range of chlorophenols and microbial species is limited in the existing literature.

CompoundTest OrganismMethodConcentrationResultReference
Pentachlorophenol (PCP)Pseudomonas aeruginosa PAO1Broth Microdilution120 µM-[1]
2,4,6-Trichlorophenol (TCP)Pseudomonas aeruginosa PAO1Broth Microdilution450 µM2-fold increase in MIC of some antibiotics[2]
2,4-Dichlorophenol (DCP)Pseudomonas aeruginosa PAO1Broth Microdilution450 µM2-fold increase in MIC of some antibiotics[2]
2-Chlorophenol (MCP)Acidic forest soil microbiotaMicrocosm Study1000 mg/kgDecrease in cumulative respirometry[3]
2,4,6-Trichlorophenol (TCP)Acidic forest soil microbiotaMicrocosm Study100 mg/kgDecrease in cumulative respirometry[3]
Pentachlorophenol (PCP)Acidic forest soil microbiotaMicrocosm Study100 mg/kgDecrease in cumulative respirometry[3]

Note: The data for TCP and DCP indicate an induced resistance to certain antibiotics rather than a direct MIC of the chlorophenol itself. This highlights a complex interaction between these compounds and microbial resistance mechanisms.[2] Generally, the antimicrobial toxicity of chlorophenols against photobacteria increases with the number of chlorine atoms in the molecule.[4]

General Antimicrobial Mechanism of Action

The primary antimicrobial mechanism of phenolic compounds, including chlorophenols, involves the disruption of the microbial cell membrane.[5] This non-specific mode of action contributes to their broad-spectrum activity.

cluster_membrane Bacterial Cell Membrane Membrane Membrane Chlorophenol Chlorophenol Disruption Membrane Disruption Chlorophenol->Disruption interacts with Leakage Leakage of Intracellular Components Disruption->Leakage leads to Death Cell Death Leakage->Death

Caption: General mechanism of chlorophenol antimicrobial action.

Experimental Protocols

The following are detailed methodologies for two common experiments used to evaluate antimicrobial efficacy.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.[6][7]

Procedure:

  • Preparation of Antimicrobial Agent: A stock solution of the chlorophenol is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[6]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[7]

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the microbial suspension. Control wells (broth only and broth with inoculum) are included.[7]

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.[6]

  • Determination of MIC: The MIC is the lowest concentration of the chlorophenol at which there is no visible turbidity or pellet of bacterial growth.[6]

Start Start Prep_Antimicrobial Prepare Serial Dilutions of Chlorophenol Start->Prep_Antimicrobial Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Antimicrobial->Inoculate Prep_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Read MIC Results Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the Broth Microdilution Method.

Agar Well Diffusion Method

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance in an agar plate.[8][9]

Procedure:

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.[9]

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.[10]

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.[8][11]

  • Application of Test Compound: A known concentration of the chlorophenol solution is added to each well. A negative control (solvent) and a positive control (a known antibiotic) are also included.[8][10]

  • Incubation: The plates are incubated under suitable conditions for the test microorganism (e.g., 37°C for 18-24 hours).[12]

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters.[12]

Start Start Prep_Plates Prepare and Inoculate Agar Plates Start->Prep_Plates Create_Wells Create Wells in Agar Prep_Plates->Create_Wells Add_Compound Add Chlorophenol and Controls to Wells Create_Wells->Add_Compound Incubate Incubate Plates Add_Compound->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for the Agar Well Diffusion Method.

References

Cytotoxicity of 2,4-Di-tert-butylphenol: A Comparative Analysis Against Other Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of 2,4-di-tert-butylphenol (2,4-DTBP) against other relevant phenols. The information is compiled from various in vitro studies to offer an objective overview supported by experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Comparative Cytotoxicity Data

The cytotoxic potential of a compound is a critical parameter in assessing its biological activity and therapeutic promise. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 values for 2,4-DTBP and other selected phenols across various cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, comparisons should be made with caution.

Table 1: Cytotoxicity of 2,4-Di-tert-butylphenol (2,4-DTBP) in Various Cell Lines

Cell LineCancer TypeAssayIC50 ValueExposure Time
HCT116[1][2]Colon CancerMTT57.04 µM24 h
HCT116[3]Colon CancerMTT16.25 µg/mL24 h
SW480[1][3]Colon CancerMTT35 µg/mL24 h
MCF-7[4][5]Breast CancerNot specified11.0 µg/mLNot specified
MCF-7[5]Breast CancerNot specified5 µg/mLNot specified
HeLa[6]Cervical CancerNot specified10 µg/mLNot specified
VERO (Normal)[4]Kidney EpithelialNot specified116.8 µg/mLNot specified

Table 2: Cytotoxicity of Other Phenolic Compounds

CompoundCell LineCancer TypeAssayIC50 Value/Toxicity DataExposure Time
2,6-Di-tert-butylphenol Not SpecifiedNot SpecifiedNot SpecifiedLD50: 9200 mg/kg (oral, mouse)[7]Not Applicable
4-tert-Butylphenol Not SpecifiedNot SpecifiedNot SpecifiedIrritant, potential endocrine disruptor[8]Not Applicable

Note: A direct comparison of IC50 values is challenging due to variations in experimental methodologies, including the specific assay used, exposure duration, and the units of concentration. The data for 2,6-di-tert-butylphenol and 4-tert-butylphenol are presented as general toxicity information due to the lack of specific IC50 values from comparable cancer cell line studies in the reviewed literature.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed in this guide, the following diagrams have been generated using Graphviz.

cluster_0 2,4-DTBP Induced Apoptosis Pathway DTBP 2,4-Di-tert-butylphenol Bcl2 Bcl-2 (Anti-apoptotic) DTBP->Bcl2 Downregulates Survivin Survivin (Anti-apoptotic) DTBP->Survivin Downregulates Mitochondria Mitochondrial Dysfunction p53 p53 Activation Mitochondria->p53 Caspase7 Caspase-7 Activation p53->Caspase7 Apoptosis Apoptosis Caspase7->Apoptosis

Caption: Anticancer mechanism of 2,4-Di-tert-butylphenol.[1]

cluster_1 MTT Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Treat cells with varying concentrations of phenol A->B C Incubate for a specified time (e.g., 24h, 48h, 72h) B->C D Add MTT reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance (e.g., at 570 nm) F->G H Calculate cell viability and IC50 G->H

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of scientific findings. Below are outlines of the methodologies for the key experiments cited in this guide.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[9]

  • Treatment: Expose the cells to various concentrations of the phenolic compounds for the desired duration (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, add 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours to allow the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization: Carefully aspirate the MTT solution and add a solubilization solvent, such as 150 µL of DMSO, to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[10][11]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from a dose-response curve.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Induce apoptosis in cells by treating them with the desired concentration of the phenolic compound for a specific time.

  • Cell Harvesting: Collect the cells by centrifugation. For adherent cells, trypsinization may be required.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 × 10^6 cells/mL.[12]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.[12]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells immediately by flow cytometry.[12]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Spectroscopic Comparison of 4-tert-Butyl-2-chlorophenol and Its Isomers: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of 4-tert-Butyl-2-chlorophenol and its key isomers is presented, providing a comparative guide for researchers, scientists, and drug development professionals. This guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

Introduction

This compound and its isomers are substituted phenolic compounds with applications in various fields, including the synthesis of pharmaceuticals, agrochemicals, and industrial materials. A thorough understanding of their spectroscopic properties is crucial for their identification, characterization, and quality control. The position of the tert-butyl and chloro substituents on the phenol ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures. This guide provides a side-by-side comparison of the spectroscopic data for this compound and its isomers, facilitating their differentiation and analysis.

Molecular Structures and Isomerism

The isomers included in this comparison are:

  • This compound

  • 2-tert-Butyl-4-chlorophenol

  • 2-tert-Butyl-6-chlorophenol

  • 3-tert-Butyl-4-chlorophenol

  • 4-tert-Butyl-3-chlorophenol

  • 5-tert-Butyl-2-chlorophenol (equivalent to 3-tert-Butyl-6-chlorophenol)

The structural variations among these isomers give rise to unique spectroscopic features, which are detailed in the following sections.

G cluster_main This compound cluster_isomers Isomers A This compound B 2-tert-Butyl-4-chlorophenol A->B Isomeric Relationship C 2-tert-Butyl-6-chlorophenol A->C Isomeric Relationship D 3-tert-Butyl-4-chlorophenol A->D Isomeric Relationship E 4-tert-Butyl-3-chlorophenol A->E Isomeric Relationship F 5-tert-Butyl-2-chlorophenol A->F Isomeric Relationship G A Sample Preparation (Dissolve in CDCl3 with TMS) B NMR Spectrometer (e.g., 400 MHz) A->B C 1H NMR Acquisition (16 scans) B->C D 13C NMR Acquisition (1024 scans) B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis E->F

Comparative analysis of catalysts for dichlorophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dichlorophenols, crucial intermediates in the pharmaceutical and agrochemical industries, is highly dependent on the catalytic system employed. The choice of catalyst directly influences reaction efficiency, selectivity towards specific isomers, and overall process sustainability. This guide provides a comparative analysis of prominent catalytic systems for dichlorophenol synthesis, supported by experimental data, detailed protocols, and mechanistic insights to aid in catalyst selection and process optimization.

At a Glance: Performance of Key Catalytic Systems

The following table summarizes the performance of three primary catalytic systems for the synthesis of dichlorophenol, with a focus on the industrially significant 2,4-dichlorophenol (2,4-DCP) isomer.

Catalyst SystemPrimary ReactantsPhenol Conversion (%)2,4-DCP Selectivity/Content (%)Key ByproductsReaction Conditions
Manganous(II) Sulfate (MnSO₄) Phenol, HCl, H₂O₂Up to 93%[1]16% yield of 2,4-DCP[1]o-chlorophenol, p-chlorophenol, 2,6-dichlorophenol[1]80°C, 3 hours, aqueous medium[1]
Iron (Fe powder or FeCl₃) with Co-catalyst Phenol, Chlorine (Cl₂)100%[2]>97% content of 2,4-DCP2,6-dichlorophenol, 2,4,6-trichlorophenol60-65°C, 5-6 hours
Lewis Acid with Organic Auxiliary Phenol, Chlorine (Cl₂)99.98%[2]96.11% content of 2,4-DCP[2]p-chlorophenol, o-chlorophenol, 2,6-dichlorophenol, 2,4,6-trichlorophenol[2]80-100°C, 3.5 hours

Deep Dive: Experimental Protocols

Detailed and reproducible experimental protocols are essential for evaluating and implementing catalytic systems. Below are representative procedures for each of the compared catalysts.

Manganous(II) Sulfate Catalyzed Oxychlorination

This method utilizes an environmentally benign oxidizing agent (H₂O₂) and a simple metal salt catalyst.

Procedure:

  • In a glass flask, add phenol (1a) and manganous(II) sulfate (MnSO₄) to water.

  • Introduce gaseous hydrogen chloride (HCl) into the mixture until a homogeneous solution is formed.

  • Initiate the reaction by adding a 30% aqueous solution of hydrogen peroxide (H₂O₂).[1]

  • Maintain the reaction at the desired temperature with stirring for the specified duration.

  • Upon completion, the product can be isolated through phase separation, as it is not soluble in the aqueous catalyst-containing solution.[1][3]

Iron-Catalyzed Chlorination with Co-catalyst

This classic approach employs elemental chlorine with an iron catalyst and a sulfur-containing co-catalyst to enhance selectivity.

Procedure:

  • In a reaction vessel, add phenol, iron powder or ferric chloride (FeCl₃), and a co-catalyst (e.g., p-toluenethiophenol, o-aminothiophenol, or phenothiazine).

  • Heat the mixture to 60-65°C with stirring.

  • Introduce chlorine gas (Cl₂) into the reaction mixture over a period of 5-6 hours. The molar ratio of chlorine to phenol should be between 2.0 and 2.2.

  • After the chlorine addition is complete, cool the reaction mixture and stop stirring.

  • The product mixture can then be analyzed, for example, by gas chromatography.

Lewis Acid-Catalyzed Chlorination with an Organic Auxiliary Agent

This system uses a combination of a Lewis acid and an organic compound to direct the chlorination towards the desired isomer.

Procedure:

  • Melt phenol in a reaction vessel by heating.

  • Add the Lewis acid (e.g., iron powder, ferric chloride, aluminum chloride) and the organic auxiliary agent to the molten phenol.

  • While stirring, introduce chlorine gas (Cl₂) evenly into the mixture.

  • Control the temperature of the chlorination process within the range of 50-100°C.

  • Monitor the reaction progress and control the amount of chlorine introduced to ensure complete conversion of phenol while minimizing the formation of polychlorinated byproducts like 2,4,6-trichlorophenol (content to be kept below 0.3%).[2]

  • The resulting product can be of high purity (over 96% 2,4-DCP) without the need for extensive purification.[2]

Unveiling the Mechanisms: Reaction Pathways

Understanding the underlying reaction mechanisms is key to optimizing catalyst performance and product selectivity.

Manganous(II) Sulfate Catalyzed Oxychlorination

In this system, Mn(II) is believed to catalyze the decomposition of hydrogen peroxide to generate reactive oxygen species. These species then oxidize HCl to produce an active chlorinating agent, which subsequently reacts with phenol through electrophilic aromatic substitution. The catalyst is regenerated in the process, allowing for a catalytic cycle.

MnSO4_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_products Products Phenol Phenol 2,4-Dichlorophenol 2,4-Dichlorophenol Phenol->2,4-Dichlorophenol Electrophilic Aromatic Substitution Other_Isomers Other Isomers & Byproducts Phenol->Other_Isomers Electrophilic Aromatic Substitution HCl HCl Active_Chlorinating_Species Active Chlorinating Species (e.g., Cl+) HCl->Active_Chlorinating_Species Oxidation by Mn Intermediate H2O2 H2O2 Mn_Intermediate Higher Valent Mn Species H2O2->Mn_Intermediate Oxidation MnSO4 Mn(II)SO4 MnSO4->Mn_Intermediate Active_Chlorinating_Species->2,4-Dichlorophenol Active_Chlorinating_Species->Other_Isomers Mn_Intermediate->MnSO4 Reduction H2O H2O Mn_Intermediate->H2O

Caption: Proposed reaction pathway for MnSO₄-catalyzed oxychlorination of phenol.

Iron-Catalyzed Electrophilic Aromatic Chlorination

The iron catalyst, a Lewis acid, interacts with molecular chlorine to generate a more potent electrophile, the chloronium ion (Cl⁺). This electrophile then attacks the electron-rich phenol ring, leading to the substitution of hydrogen atoms with chlorine. The presence of co-catalysts can influence the regioselectivity of this substitution.

FeCl3_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_intermediates Intermediates cluster_products Products Phenol Phenol Sigma_Complex σ-complex Phenol->Sigma_Complex Cl2 Cl2 FeCl4_minus [FeCl₄]⁻ Cl2->FeCl4_minus Cl_plus Cl⁺ (Chloronium ion) Cl2->Cl_plus Polarization FeCl3 FeCl₃ FeCl3->FeCl4_minus FeCl3->Cl_plus Co_catalyst Co-catalyst Co_catalyst->Cl_plus Influences Regioselectivity FeCl4_minus->FeCl3 Catalyst Regeneration HCl HCl FeCl4_minus->HCl Cl_plus->Sigma_Complex Electrophilic Attack Dichlorophenols Dichlorophenols Sigma_Complex->Dichlorophenols Deprotonation Sigma_Complex->HCl

Caption: General mechanism for iron-catalyzed electrophilic chlorination of phenol.

Conclusion

The selection of a catalyst for dichlorophenol synthesis requires a careful consideration of the desired product distribution, process efficiency, and environmental impact.

  • Manganous(II) sulfate offers a greener route using hydrogen peroxide, but the selectivity towards 2,4-DCP may require further optimization.

  • Iron-based catalysts with co-catalysts provide high conversion and excellent selectivity for 2,4-DCP, making them a strong candidate for industrial applications where high purity is paramount.

  • Lewis acids combined with organic auxiliaries also demonstrate high conversion and selectivity, offering a one-step synthesis of high-purity 2,4-DCP.

Further research into catalyst design, particularly focusing on enhancing the selectivity of greener catalytic systems and optimizing reaction conditions for existing high-performance catalysts, will continue to be a key driver of innovation in the synthesis of dichlorophenols.

References

Validating HPLC Methods for Chlorophenol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of chlorophenols is crucial for environmental monitoring, industrial wastewater management, and ensuring the safety of pharmaceutical and consumer products. High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for this purpose due to its robustness, sensitivity, and versatility. This guide provides a comparative overview of various validated HPLC methods for the quantification of chlorophenols, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable approach.

Comparative Performance of HPLC Methods

The choice of an HPLC method for chlorophenol analysis is dictated by factors such as the specific chlorophenols of interest, the sample matrix, and the required sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common approach, typically employing C8 or C18 stationary phases. The selection of the stationary phase chemistry significantly influences the retention and selectivity of the separation. For instance, C18 columns offer strong hydrophobic retention suitable for a broad range of aromatic compounds, while Phenyl-Hexyl columns can provide unique selectivity for aromatic analytes due to π-π interactions.

Below is a summary of performance data from various validated HPLC methods for the quantification of different chlorophenols.

Table 1: Performance Summary of Different HPLC Columns for the Analysis of Aromatic Amines and Phenols

Column ChemistryTypical Particle Size (µm)Expected Retention of 5-(3-Aminophenyl)-2-chlorophenolPotential for High ResolutionPeak AsymmetryRecommended For
C18 (Octadecyl)1.7, 2.6, 3.5, 5StrongExcellentGood to ExcellentGeneral purpose, high hydrophobicity provides strong retention for aromatic compounds.
C8 (Octyl)1.7, 2.6, 3.5, 5ModerateVery GoodGood to ExcellentLess retentive than C18, suitable for faster analysis times or for more hydrophobic analytes.
Phenyl-Hexyl1.7, 2.6, 3.5, 5Moderate to StrongExcellentExcellentIdeal for aromatic compounds due to π-π interactions, often providing unique selectivity compared to alkyl phases.
Cyano (CN)3, 5

Halogenated Butylphenols: A Comparative Analysis of Fluorinated and Chlorinated Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms into the chemical structure of butylphenols can significantly modulate their biological activity. This guide provides a comparative overview of the biological activities of fluorinated and chlorinated butylphenols, drawing upon experimental data from studies on these and structurally related halogenated phenolic compounds. While direct comparative studies on fluorinated versus chlorinated butylphenols are limited, this document synthesizes available data to highlight key differences in their endocrine-disrupting potential, enzyme inhibition, and cytotoxicity.

Data Summary

The following tables summarize quantitative data on the biological activities of various halogenated phenols. It is important to note that direct comparative data for fluorinated and chlorinated butylphenols within the same study is scarce. Therefore, data from closely related compounds are presented to infer potential trends.

Table 1: Endocrine Activity of Halogenated Phenols

CompoundAssay TypeEndpointResultReference
Chlorinated Phenols
3-Chlorobisphenol A (3-ClBPA)Human Estrogen Receptor α (ERα) BindingIC502.48 x 10⁻⁵ M[1]
3,3'-Dichlorobisphenol A (3,3'-diClBPA)Human Estrogen Receptor α (ERα) BindingIC501.28 x 10⁻⁵ M[1]
Bisphenol A (BPA)Human Estrogen Receptor α (ERα) BindingIC501.08 x 10⁻⁴ M[1]
3-Chlorobisphenol A (3-ClBPA)Human Estrogen Receptor β (ERβ) BindingIC501.43 x 10⁻⁵ M[1]
3,3'-Dichlorobisphenol A (3,3'-diClBPA)Human Estrogen Receptor β (ERβ) BindingIC501.87 x 10⁻⁵ M[1]
Bisphenol A (BPA)Human Estrogen Receptor β (ERβ) BindingIC502.59 x 10⁻⁵ M[1]
Fluorinated Phenols
4-Fluoro-2-(4-methoxybenzyl)phenolYeast Estrogen Screen (YES) Assay (Predicted)Estrogenic ActivityPotentially attenuated by the methoxy group[2]
Bisphenol S (BPS) - a BPA substituteEstrogenic Activity Comparison to BPAPotency0.32 ± 0.28 times that of BPA[3]
Bisphenol F (BPF) - a BPA substituteEstrogenic Activity Comparison to BPAPotency1.07 ± 1.20 times that of BPA[3]

Table 2: Enzyme Inhibition by Halogenated Phenols

CompoundEnzymeEndpointResultReference
Halogenated Phenols
2,4,6-TrifluorophenolThyroid Hormone SulfotransferaseIC50>10,000 nM[4]
2,4,6-TrichlorophenolThyroid Hormone SulfotransferaseIC50110 ± 19 nM[4]
Fluorinated Bisphenol AThyroid Hormone SulfotransferaseIC502,750 ± 630 nM[4]
Chlorinated Bisphenol AThyroid Hormone SulfotransferaseIC501,020 ± 140 nM[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of halogenated phenols are provided below.

Estrogenic Activity: Yeast Two-Hybrid Assay

The yeast two-hybrid (Y2H) assay is a common method to assess the estrogenic potential of compounds.[5]

Principle: This assay is based on the ligand-dependent interaction of the human estrogen receptor (hER) with a coactivator protein.[6] In genetically modified yeast, the hER ligand-binding domain is fused to a DNA-binding domain (DBD), and a coactivator protein is fused to a transcriptional activation domain (AD). When an estrogenic compound binds to the hER, it induces a conformational change that allows the interaction with the coactivator, bringing the DBD and AD into proximity. This reconstructed transcription factor then activates a reporter gene, typically lacZ, leading to the production of β-galactosidase. The enzyme's activity is quantified by the conversion of a chromogenic substrate.[5][7]

Procedure:

  • Yeast Strain: A genetically modified strain of Saccharomyces cerevisiae expressing the hER and a reporter gene is used.[7]

  • Culture Preparation: Yeast cells are pre-incubated overnight in a selective medium.

  • Exposure: The test compound (e.g., fluorinated or chlorinated butylphenol) is added to the yeast culture.

  • Incubation: The culture is incubated to allow for ligand binding and reporter gene expression.

  • Cell Lysis: The yeast cells are lysed to release the β-galactosidase enzyme.

  • Enzymatic Reaction: A chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG) is added.

  • Measurement: The absorbance of the reaction product is measured spectrophotometrically to determine the β-galactosidase activity, which is proportional to the estrogenic activity of the test compound.[7]

Androgenic Activity: Androgen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to compete with a known high-affinity radiolabeled androgen for binding to the androgen receptor (AR).[8]

Principle: A fixed concentration of a radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-Dihydrotestosterone) is incubated with a source of androgen receptors (e.g., rat prostate cytosol or a recombinant AR protein) in the presence of varying concentrations of the test compound. The amount of radiolabeled ligand bound to the receptor is measured, and a decrease in binding indicates that the test compound is competing for the same binding site.

Procedure:

  • Receptor Preparation: Androgen receptors are prepared from a suitable source, such as rat ventral prostate cytosol.[9]

  • Incubation: The receptor preparation is incubated with a constant concentration of the radiolabeled androgen and varying concentrations of the test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined.

Cytotoxicity: MCF-7 Cell Proliferation Assay (E-SCREEN)

The MCF-7 cell proliferation assay is used to assess the estrogenic or cytotoxic effects of compounds on the human breast cancer cell line MCF-7.[10][11]

Principle: MCF-7 cells are estrogen-responsive, and their proliferation is stimulated by estrogens. This assay measures the increase in cell number after exposure to a test compound. A proliferative effect suggests estrogenic activity, while a decrease in cell number compared to a control indicates cytotoxicity.

Procedure:

  • Cell Culture: MCF-7 cells are maintained in a culture medium. For the assay, they are transferred to a medium free of estrogens for a period to synchronize the cells and reduce basal proliferation.[10]

  • Seeding: Cells are seeded into 96-well plates at a specific density.

  • Treatment: The cells are then treated with various concentrations of the test compound.

  • Incubation: The plates are incubated for a set period (e.g., 6 days) to allow for cell proliferation.

  • Quantification of Cell Proliferation: Cell number can be determined using various methods, such as direct cell counting, or more commonly, using assays that measure DNA content (e.g., SYBR Green) or metabolic activity (e.g., MTS assay).[12]

  • Data Analysis: The proliferation of treated cells is compared to that of vehicle-treated control cells to determine the effect of the compound.

Signaling Pathways and Mechanisms of Action

Halogenated phenols can exert their biological effects through various signaling pathways. As endocrine disruptors, they can interfere with the normal functioning of the estrogen and androgen signaling pathways.

Estrogen Receptor Signaling

Xenoestrogens, including halogenated phenols, can bind to estrogen receptors (ERα and ERβ), which can trigger both genomic and non-genomic signaling pathways.[13][14][15]

  • Genomic Pathway: This classical pathway involves the binding of the estrogen-receptor complex to estrogen response elements (EREs) in the DNA, leading to the transcription of target genes. This process is relatively slow, taking hours to days.

  • Non-Genomic Pathway: Xenoestrogens can also activate rapid signaling pathways initiated at the cell membrane.[13][15] This can involve membrane-associated estrogen receptors (mERs) that can be linked to various downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[15] These rapid, non-genomic effects can influence cellular processes such as proliferation and apoptosis.[14]

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xenoestrogen Xenoestrogen mER Membrane ER Xenoestrogen->mER Non-Genomic Pathway ER Estrogen Receptor (ERα/ERβ) Xenoestrogen->ER Genomic Pathway Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) mER->Kinase_Cascade ERE Estrogen Response Element (ERE) ER->ERE Cellular_Response_Rapid Rapid Cellular Responses (e.g., Proliferation, Apoptosis) Kinase_Cascade->Cellular_Response_Rapid Gene_Transcription Gene Transcription ERE->Gene_Transcription

Estrogen receptor signaling pathways activated by xenoestrogens.

Experimental Workflow for Assessing Estrogenic Activity

The following diagram illustrates a typical workflow for screening compounds for estrogenic activity using a combination of in vitro assays.

Estrogenic_Activity_Workflow Test_Compound Test Compound (Fluorinated/Chlorinated Butylphenol) Y2H_Assay Yeast Two-Hybrid (Y2H) Assay Test_Compound->Y2H_Assay Receptor_Binding_Assay Receptor Binding Assay (ERα/ERβ) Test_Compound->Receptor_Binding_Assay MCF7_Assay MCF-7 Cell Proliferation Assay Test_Compound->MCF7_Assay Data_Analysis Data Analysis (EC50/IC50, Relative Potency) Y2H_Assay->Data_Analysis Receptor_Binding_Assay->Data_Analysis MCF7_Assay->Data_Analysis Conclusion Conclusion on Estrogenic Activity Data_Analysis->Conclusion

Experimental workflow for assessing estrogenic activity.

Discussion and Conclusion

The available data, primarily from studies on related halogenated phenols, suggests that both fluorination and chlorination can influence the biological activity of butylphenols.

In terms of endocrine activity , studies on chlorinated bisphenol A indicate that chlorination can increase the binding affinity to ERα compared to the parent compound.[1] Conversely, the estrogenic activity of chlorinated parabens was found to be weaker than the parent compounds.[16] For fluorinated compounds, substitutes for BPA like BPS show hormonal activity, though often with different potencies.[3] The specific effects of fluorination versus chlorination on the endocrine activity of butylphenols require direct comparative studies for a conclusive assessment.

Regarding enzyme inhibition , a comparative study on halogenated phenols as inhibitors of thyroid hormone sulfotransferase showed that 2,4,6-trichlorophenol was a more potent inhibitor than 2,4,6-trifluorophenol.[4] Similarly, chlorinated bisphenol A was a more potent inhibitor than its fluorinated counterpart.[4] This suggests that chlorination may lead to stronger enzyme inhibition in this context.

The cytotoxicity of halogenated phenols is also a significant consideration. While direct comparative data on fluorinated versus chlorinated butylphenols is lacking, it is known that the toxicity of chlorophenols can increase with the degree of chlorination.[11]

References

A Comparative Guide: Gas Chromatography vs. Liquid Chromatography for Phenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of phenols—a diverse group of compounds characterized by a hydroxyl group attached to an aromatic ring—is crucial across various scientific disciplines, from environmental monitoring to pharmaceutical quality control. The two most prominent analytical techniques for this purpose are Gas Chromatography (GC) and Liquid Chromatography (LC). The choice between them is not always straightforward and depends on the analyte's properties, the sample matrix, and the analytical objective.

This guide provides an objective comparison of GC and LC for phenol analysis, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making an informed decision for their specific applications.

Core Principles: A Tale of Two Phases

The fundamental difference between the two techniques lies in their mobile phases and the resulting separation mechanism.

  • Gas Chromatography (GC): In GC, an inert gas (the mobile phase) carries the sample through a heated column containing the stationary phase.[1][2] Separation is achieved based on the compounds' volatility and boiling points; more volatile compounds with lower boiling points travel through the column faster.[2][3] This technique is primarily suited for volatile and thermally stable compounds.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC, a form of liquid chromatography, uses a liquid solvent (the mobile phase) to pass the sample through a column packed with a solid stationary phase.[1][2] Separation is determined by the analyte's interaction with the stationary and mobile phases, which is influenced by factors like polarity and size.[1] HPLC is ideal for a broader range of compounds, including non-volatile and thermally sensitive molecules.[2][6][7]

Key Comparison Points for Phenol Analysis

When analyzing phenols, several factors must be considered, with the most critical being the need for sample derivatization in GC.

Volatility and the Derivatization Imperative in GC Most phenolic compounds are polar and have low volatility, making them unsuitable for direct GC analysis.[8] To overcome this, a chemical modification step known as derivatization is typically required.[8][9] This process converts the polar hydroxyl group into a less polar, more volatile functional group.

Common derivatization techniques for phenols include:

  • Silylation: This is a widely used method where an active hydrogen in the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[8][10][11] The resulting TMS-ether derivatives are significantly more volatile and thermally stable.[8]

  • Acetylation: This involves reacting the phenol with acetic anhydride.

  • Alkylation: Reagents like diazomethane or pentafluorobenzyl bromide (PFBBr) can be used to form methyl or PFB-ether derivatives, respectively.[12][13]

While essential, derivatization adds time and complexity to the sample preparation workflow and introduces a potential source of analytical error.[14] In contrast, HPLC generally allows for the direct analysis of phenols without any derivatization, simplifying the overall process.[9][14][15]

Sensitivity, Selectivity, and Detection Both techniques can be coupled with mass spectrometry (MS), providing high sensitivity and selectivity for definitive compound identification.[4][16]

  • GC Detectors: Besides MS, GC commonly employs the Flame Ionization Detector (FID), which offers robust and sensitive detection for many organic compounds.[12][13] For halogenated phenols, an Electron Capture Detector (ECD) can provide exceptionally high sensitivity, particularly after derivatization with a halogen-containing reagent like PFBBr.[12][13]

  • LC Detectors: HPLC is frequently paired with Ultraviolet-Visible (UV-Vis) or Diode Array Detectors (DAD), which are effective as phenols absorb UV light.[14][17][18] For enhanced sensitivity and selectivity, especially in complex matrices, fluorescence detectors can be used for naturally fluorescent phenols or after derivatization with a fluorescent tag.

Speed of Analysis For inherently volatile compounds, GC typically offers faster analysis times than conventional HPLC.[1][19] However, when considering the entire workflow for phenol analysis, the time required for the mandatory derivatization step in GC can make the total sample-to-result time longer than a direct HPLC analysis.[14] The advent of Ultra-High-Performance Liquid Chromatography (UHPLC) with smaller particle columns has significantly reduced LC run times, often making it the faster overall technique.[15]

Quantitative Performance Data

The following tables summarize experimental data from various studies, providing a quantitative comparison of the two techniques for phenol analysis.

Table 1: Gas Chromatography Performance Data for Phenol Analysis

Phenolic Compound Method Detector LOD LOQ Recovery (%) Reference
Phenol GC-MS (SPE) MS 0.02 µg/L 0.07 µg/L 85.1 - 108.4 [20]
2,4-Dichlorophenol GC-MS (SPE) MS 0.03 µg/L 0.10 µg/L 85.1 - 108.4 [20]
2,4,6-Trichlorophenol GC-MS (SPE) MS 0.04 µg/L 0.13 µg/L 85.1 - 108.4 [20]

| Pentachlorophenol | GC-MS (SPE) | MS | 0.08 µg/L | 0.27 µg/L | 85.1 - 108.4 |[20] |

LOD: Limit of Detection; LOQ: Limit of Quantitation; SPE: Solid Phase Extraction

Table 2: Liquid Chromatography Performance Data for Phenol Analysis

Phenolic Compound Method Detector LOD LOQ Recovery (%) Reference
Gallic Acid HPLC-DAD DAD 0.01 µg/mL 0.03 µg/mL >90% (implied) [21]
Caffeic Acid HPLC-DAD DAD 0.01 µg/mL 0.03 µg/mL >90% (implied) [21]
Catechol HPLC-DAD DAD 4 µg/L 13 µg/L 88 - 109 [14]
4-Nitrophenol HPLC-DAD DAD 10 µg/L 33 µg/L 88 - 109 [14]

| Phenol | HPLC-UV (Deriv.) | UV | ~6 µg/L | ~20 µg/L | 95 - 104 |[22] |

DAD: Diode Array Detector; Deriv.: Derivatization

Experimental Protocols

Below are representative experimental protocols for the analysis of phenols using both GC-MS and HPLC-DAD.

Protocol 1: GC-MS Analysis of Phenols in Water (Based on EPA Methods)

This protocol involves solid-phase extraction followed by silylation derivatization.

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Acidify a 1 L water sample to a pH ≤ 2 with 6 N HCl.[20][23]

    • Condition a polymeric SPE cartridge (e.g., polystyrene-divinylbenzene) by washing with dichloromethane (DCM), followed by methanol, and finally equilibrating with 0.05 N HCl.[20][23]

    • Pass the entire water sample through the SPE cartridge at a flow rate of approximately 20 mL/min.

    • Dry the cartridge under vacuum for 15 minutes.

    • Elute the trapped phenols from the cartridge with DCM.

    • Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.[10]

  • Derivatization (Silylation)

    • Transfer the 1 mL concentrated extract to a clean vial.

    • Add 100 µL of a silylating agent, such as BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Cap the vial tightly and heat at 70°C for 30-60 minutes to complete the reaction.

    • Cool the sample to room temperature before injection.

  • GC-MS Instrumentation and Conditions

    • GC System: Agilent 6890N or equivalent.[23]

    • Injector: Splitless mode, 250°C.

    • Column: Rxi®-5sil MS, 30 m x 0.25 mm x 0.25 µm.[23]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[23]

    • Oven Program: Initial temperature 40°C, hold for 5 min; ramp at 8°C/min to 280°C, hold for 5 min.[23][24]

    • MS Detector: Mass spectrometer in full scan mode (e.g., 45–450 amu) or Selected Ion Monitoring (SIM) mode for higher sensitivity.[23]

Protocol 2: HPLC-DAD Analysis of Phenols (General Method)

This protocol outlines a direct analysis method common for plant extracts or water samples.

  • Sample Preparation

    • For liquid samples (e.g., water), filter through a 0.45 µm syringe filter prior to injection. If concentration is needed, an SPE procedure similar to the GC method can be used.

    • For solid samples (e.g., plant material), perform a solvent extraction (e.g., with 80% methanol), sonicate for 30 minutes, centrifuge, and filter the supernatant.[17]

  • HPLC-DAD Instrumentation and Conditions

    • HPLC System: Thermo UltiMate 3000 or equivalent.[17]

    • Column: C18 reverse-phase column (e.g., Hypersil GOLD, 150 x 4.6 mm, 5 µm).[15][17]

    • Column Temperature: 25°C.[17]

    • Mobile Phase A: 0.1% Acetic Acid or Phosphoric Acid in Water.[14][15]

    • Mobile Phase B: Acetonitrile or Methanol.[14][15]

    • Flow Rate: 0.8 mL/min.[17]

    • Injection Volume: 5-20 µL.

    • Gradient Elution: A typical gradient might start at 90% A, decrease to 50% A over 40 minutes, then return to initial conditions for re-equilibration.[17]

    • DAD Detection: Monitor at multiple wavelengths appropriate for phenols, typically 270-280 nm.[15][17]

Workflow Visualizations

The following diagrams illustrate the typical experimental workflows for GC and LC analysis of phenols.

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Collection (e.g., Water) SPE 2. Solid Phase Extraction (SPE) Sample->SPE Concentration 3. Eluate Concentration SPE->Concentration Deriv 4. Silylation (e.g., with BSTFA) Concentration->Deriv GC_Inject 5. GC-MS Injection Deriv->GC_Inject Data 6. Data Acquisition & Processing GC_Inject->Data LC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection (e.g., Water, Extract) Filter 2. Filtration (0.45 µm) Sample->Filter LC_Inject 3. HPLC-DAD Injection Filter->LC_Inject Data 4. Data Acquisition & Processing LC_Inject->Data

References

A Comparative Guide to Lewis Acid Catalysis in Solvent-Free Chlorination of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The direct chlorination of phenols is a fundamental transformation in organic synthesis, yielding valuable intermediates for pharmaceuticals, agrochemicals, and other fine chemicals. The use of Lewis acid catalysts in solvent-free conditions presents a compelling approach towards greener and more efficient manufacturing processes. This guide provides an objective comparison of common Lewis acid catalysts for the solvent-free chlorination of phenols, supported by experimental data and detailed protocols.

Performance Comparison of Lewis Acid Catalysts

The efficacy of a Lewis acid catalyst in the chlorination of phenols is primarily evaluated based on the resulting yield and regioselectivity, particularly the ratio of para- to ortho-chlorinated products. While direct comparative data for various Lewis acids under identical solvent-free conditions without co-catalysts is limited in publicly available literature, the following table summarizes key findings from studies utilizing sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. It is important to note that the data for AlCl₃ and FeCl₃ were obtained in the presence of a sulfur-containing co-catalyst, which significantly enhances para-selectivity.

Phenol SubstrateCatalyst SystemChlorinating AgentOverall Yield (%)para/ortho RatioReference
PhenolNone (Uncatalyzed)SO₂Cl₂~75%~3.4[1]
o-CresolAlCl₃ + Poly(alkylene sulfide)SO₂Cl₂High (not specified)High (not specified)[1]
m-CresolAlCl₃ + Dialkyl SulfideSO₂Cl₂High (not specified)17.3[1]
m-XylenolFeCl₃ + Poly(alkylene sulfide)SO₂Cl₂High (not specified)High (not specified)[1]

Note: The data for AlCl₃ and FeCl₃ catalyzed reactions were part of studies focused on the development of highly para-selective systems using sulfur-containing co-catalysts. The Lewis acid acts as an essential activator in these systems.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols adapted from the literature for the solvent-free chlorination of phenols.

General Procedure for Uncatalyzed Solvent-Free Chlorination of Phenol

This protocol serves as a baseline for comparison.

Materials:

  • Phenol

  • Sulfuryl chloride (SO₂Cl₂)

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and a dropping funnel, place the phenol (1.0 eq).

  • If the phenol is solid at room temperature, gently heat the vessel to melt the substrate.

  • Slowly add sulfuryl chloride (1.1 eq) dropwise to the molten phenol with continuous stirring.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for a designated period (e.g., 2-4 hours).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).

  • Upon completion, the reaction mixture can be worked up by quenching with a suitable reagent (e.g., a saturated solution of sodium bicarbonate) and extracting the product with an organic solvent.

  • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or distillation.

General Procedure for Lewis Acid-Catalyzed Solvent-Free Chlorination of Cresols[1]

This protocol illustrates the use of a Lewis acid in conjunction with a sulfur-containing co-catalyst to achieve high para-selectivity.

Materials:

  • o-cresol or m-cresol (50 mmol)

  • Sulfuryl chloride (SO₂Cl₂) (57.7 mmol)

  • Aluminum chloride (AlCl₃) (250 mg)

  • Sulfur-containing catalyst (e.g., poly(alkylene sulfide) or dialkyl sulfide) (100 mg)

Procedure:

  • Charge a reaction vessel with the cresol substrate (50 mmol), aluminum chloride (250 mg), and the sulfur-containing catalyst (100 mg).

  • Stir the mixture at room temperature.

  • Add sulfuryl chloride (57.7 mmol) dropwise over a period of 2 hours.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2 hours.

  • The reaction progress can be monitored by GC analysis of aliquots taken from the reaction mixture.

  • Work-up of the reaction mixture typically involves quenching with water or a basic solution, followed by extraction with an organic solvent, drying, and solvent evaporation.

Reaction Mechanism and Workflow

The Lewis acid-catalyzed chlorination of phenols proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid plays a crucial role in activating the chlorinating agent, thereby increasing its electrophilicity.

G cluster_activation Activation of Chlorinating Agent cluster_substitution Electrophilic Aromatic Substitution cluster_catalyst_regen Catalyst Regeneration ChlorinatingAgent Chlorinating Agent (e.g., SO₂Cl₂) ActivatedComplex Activated Electrophilic Complex [SO₂Cl]⁺[AlCl₄]⁻ ChlorinatingAgent->ActivatedComplex LewisAcid Lewis Acid (e.g., AlCl₃, FeCl₃) LewisAcid->ActivatedComplex activates Phenol Phenol Intermediate Wheland Intermediate (Sigma Complex) ActivatedComplex->Intermediate LewisAcidRegen Lewis Acid (Regenerated) Phenol->Intermediate Nucleophilic attack Product Chlorinated Phenol (ortho- and para-) Intermediate->Product Deprotonation Hplus H⁺ Hplus->LewisAcidRegen regenerates

Caption: General workflow of Lewis acid-catalyzed chlorination of phenols.

References

A Comparative Analysis of 4-tert-Butyl-2-chlorophenol and Alternative Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science and chemical manufacturing, the prevention of premature and uncontrolled polymerization is paramount. Polymerization inhibitors are crucial additives that ensure the stability and safety of reactive monomers during storage, transport, and processing. This guide provides a comparative evaluation of the efficacy of 4-tert-Butyl-2-chlorophenol as a polymerization inhibitor, alongside a detailed analysis of commonly used alternatives. Due to a lack of specific publicly available quantitative data on the performance of this compound, this comparison leverages experimental data from structurally similar and widely utilized phenolic inhibitors to provide a comprehensive overview for researchers and professionals in the field.

Mechanism of Action: The Role of Phenolic Inhibitors

Phenolic compounds, including this compound, primarily function as free-radical scavengers. Their inhibitory action is most effective in the presence of oxygen. The general mechanism involves the interception of radical species that initiate the polymerization chain reaction.

Initially, a monomer molecule (M) may form a radical (M•) when exposed to heat or light. In the presence of oxygen, this monomer radical rapidly converts to a peroxy radical (MOO•). Phenolic inhibitors (ArOH) then donate a hydrogen atom to this peroxy radical, effectively terminating the chain reaction and forming a stable, non-reactive species. The resulting phenoxyl radical (ArO•) is stabilized by resonance and is less likely to initiate further polymerization.

Comparative Performance of Polymerization Inhibitors

InhibitorClassMonomerTemperature (°C)Inhibitor Conc. (ppm)Polymer Growth (%) (after 4h)Monomer Conversion (%) (after 4h)
2,6-di-tert-butyl-4-methoxyphenol (DTBMP) PhenolicStyrene1155016.400.048
2,6-di-tert-butyl-4-methylphenol (BHT) PhenolicStyrene1155042.500.111
4-tert-Butylcatechol (TBC) PhenolicStyrene11550Data not available in this specific study, but it is a widely used phenolic inhibitorData not available in this specific study
tert-Butylhydroquinone (TBHQ) PhenolicStyrene11550Data available in other studies, but not directly comparable under these exact conditionsData available in other studies, but not directly comparable under these exact conditions
4-Methoxyphenol (MEHQ) PhenolicStyrene11550Data available in other studies, but not directly comparable under these exact conditionsData available in other studies, but not directly comparable under these exact conditions
4-hydroxy-TEMPO Nitroxide RadicalStyrene1155024.850.065

Experimental Protocols for Evaluating Polymerization Inhibitors

To ensure accurate and reproducible assessment of polymerization inhibitor efficacy, a standardized experimental protocol is essential. The following methodology is a representative example for evaluating inhibitors in the thermal polymerization of styrene.

Objective: To determine the effectiveness of a polymerization inhibitor by measuring the percentage of polymer growth and monomer conversion over a specific period at a constant temperature.

Materials and Equipment:

  • Styrene monomer (or other vinyl monomer)

  • Polymerization inhibitor to be tested

  • Adiabatic cell reactor (ACR) or similar reaction vessel with temperature control

  • K-type thermocouple

  • Syringe pumps for precise addition of reagents

  • Nitrogen gas for purging

  • Methanol for polymer precipitation

  • Deionized water

  • Analytical balance

  • Drying oven

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Purge Reactor with Nitrogen B Add Styrene Polymer Seed A->B C Inject Deionized Water (Oxygen Source) B->C D Add Inhibitor (e.g., 50 ppm) C->D E Inject Styrene Monomer D->E F Maintain at Constant Temperature (e.g., 115°C) for a Set Time (e.g., 4 hours) E->F G Cool the Reaction Mixture F->G H Precipitate Polymer with Methanol G->H I Filter the Precipitate H->I J Dry the Polymer at 100°C I->J K Weigh the Dried Polymer J->K L Calculate Polymer Growth and Monomer Conversion K->L

Caption: Experimental workflow for evaluating polymerization inhibitor efficacy.

Procedure:

  • Preparation: Purge the adiabatic cell reactor with nitrogen to eliminate oxygen. Add a known weight of pre-existing polymer (e.g., styrene polymer) to act as a nucleation source.

  • Reagent Addition: Inject a precise volume of deionized water to serve as a controlled source of dissolved oxygen, which can act as an initiator.[1][2] Add the desired concentration of the polymerization inhibitor (e.g., 50 ppm).[1][2] Finally, inject the monomer (e.g., 50 mL of styrene).[1][2]

  • Reaction: Heat the reactor to the desired temperature (e.g., 115°C) and maintain it for a specified duration (e.g., 4 hours).[1][2]

  • Work-up and Analysis: After the reaction period, rapidly cool the mixture. Precipitate the newly formed polymer by adding methanol. Filter the precipitate and dry it in an oven at 100°C to a constant weight.

  • Calculation:

    • Polymer Growth (%) = [ (Final Polymer Weight - Initial Polymer Seed Weight) / Initial Monomer Weight ] * 100

    • Monomer Conversion (%) = [ (Final Polymer Weight - Initial Polymer Seed Weight) / (Initial Monomer Weight + Initial Polymer Seed Weight) ] * 100

Signaling Pathways and Logical Relationships

The inhibition of free-radical polymerization by phenolic compounds is a multi-step process. The following diagram illustrates the key reactions involved.

G cluster_inhibition Inhibition Pathway M Monomer (M) M_rad Monomer Radical (M•) M->M_rad Initiation (Heat, Light) Polymer Polymer M_rad->Polymer Propagation MOO_rad Peroxy Radical (MOO•) M_rad->MOO_rad Reaction with O2 O2 Oxygen (O2) MOO_rad->Polymer Propagation (slower) Terminated_Chain Terminated Chain (MOOH) MOO_rad->Terminated_Chain H-atom donation ArOH Phenolic Inhibitor (ArOH) ArO_rad Phenoxy Radical (ArO•) (Stable) ArOH->ArO_rad H-atom donation

Caption: Mechanism of polymerization inhibition by phenolic compounds.

Conclusion

While direct quantitative performance data for this compound as a polymerization inhibitor is not extensively documented in publicly available literature, its structural similarity to other effective phenolic inhibitors suggests it would operate through a comparable free-radical scavenging mechanism. The provided data for inhibitors such as DTBMP and BHT offer valuable benchmarks for the performance of this class of compounds. For a definitive assessment of this compound's efficacy, it is recommended that researchers and drug development professionals conduct comparative studies using the detailed experimental protocol outlined in this guide. The choice of an appropriate inhibitor will ultimately depend on the specific monomer, processing conditions, and required level of stability.

References

A Comparative Guide to the Synthesis of Substituted Phenols: Industrial vs. Laboratory Scale

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted phenols is a cornerstone of modern chemistry, with wide-ranging applications in pharmaceuticals, materials science, and agrochemicals. The methodologies for producing these valuable compounds differ significantly between large-scale industrial manufacturing and small-scale laboratory research. This guide provides an objective comparison of these two scales of synthesis, supported by experimental data and detailed protocols, to inform researchers and professionals in their selection of appropriate synthetic strategies.

Key Differences at a Glance

FeatureIndustrial SynthesisLaboratory Synthesis
Primary Goal High-volume production, cost-effectiveness, process safety, and consistency.Discovery of new compounds, optimization of reaction conditions, and production of small quantities for research.
Scale Kilograms to tons.Milligrams to grams.
Equipment Large, dedicated reactors (often continuous or semi-batch), automated control systems, and specialized downstream processing units.Standard glassware (round-bottom flasks, condensers), magnetic stirrers, heating mantles, and benchtop purification apparatus (e.g., column chromatography).
Reagents Focus on low-cost, readily available starting materials and catalysts. Solvents are often recycled.Wider variety of reagents, including more expensive and specialized ones, with less emphasis on cost.
Reaction Conditions Optimized for high yield, selectivity, and safety on a large scale. Often involves high pressures and temperatures.Highly variable, often milder conditions to allow for greater control and exploration of different synthetic routes.
Purity & Isolation Products are typically purified to meet commercial specifications, often through crystallization or distillation. Purity may be lower than in lab-scale synthesis.High purity is often a primary goal, achieved through techniques like flash chromatography, leading to very pure but small-scale products.
Safety & Regulation Strict adherence to regulatory standards (e.g., Good Manufacturing Practices - GMP), extensive process safety management.Adherence to laboratory safety protocols, with less stringent regulatory oversight compared to industrial production.

Comparative Synthesis Data: 4-Nitrophenol and 4-Hydroxyacetophenone

To illustrate the practical differences between industrial and laboratory synthesis, the following tables summarize quantitative data for the production of two important substituted phenols: 4-nitrophenol and 4-hydroxyacetophenone.

Table 1: Synthesis of 4-Nitrophenol
ParameterIndustrial Synthesis (Hydrolysis of 4-chloronitrobenzene)[1]Laboratory Synthesis (Nitration of Phenol)[2]
Starting Material 4-chloronitrobenzenePhenol
Key Reagents Sodium hydroxideSodium nitrate, Sulfuric acid
Scale Industrial scale (tons)94 grams of phenol
Reaction Temperature 170 °C[1]< 20 °C[2]
Reaction Time 8 hours[1]2 hours[2]
Yield of 4-Nitrophenol ~95%[1]~29% (calculated from 40g yield of p-nitrophenol from 94g of phenol)
Purity High purity after crystallization[1]Requires separation from o-nitrophenol and purification by crystallization.
Key Process Steps 1. Hydrolysis in an autoclave. 2. Concentration. 3. Acidification. 4. Decantation. 5. Crystallization.1. Nitration in an aqueous acidic solution. 2. Separation of tarry mixture. 3. Neutralization. 4. Steam distillation to remove o-isomer. 5. Crystallization of p-isomer.
Table 2: Synthesis of 4-Hydroxyacetophenone
ParameterIndustrial Synthesis (Friedel-Crafts Acetylation)[3]Laboratory Synthesis (Fries Rearrangement)[4]
Starting Material PhenolPhenyl acetate
Key Reagents Acetic anhydride, Hydrogen fluorideAluminum chloride
Scale Industrial scaleNot specified, likely gram scale
Reaction Temperature 30 - 95 °C[3]Not specified, but Fries rearrangement can range from room temperature to higher temperatures.
Reaction Time At least 10 minutes[3]90 minutes (for a mechanochemical approach)[4]
Yield of 4-Hydroxyacetophenone >90% conversion, >90% selectivity[3]62%[4]
Purity High purity is achievable.Requires purification, often by chromatography or crystallization.
Key Process Steps 1. Acetylation in the presence of a strong acid catalyst. 2. Product isolation and purification.1. Reaction of phenyl acetate with a Lewis acid. 2. Workup and purification of the p-hydroxyacetophenone isomer.

Experimental Protocols

Industrial Scale: Synthesis of 4-Nitrophenol via Hydrolysis of 4-Chloronitrobenzene

This protocol is a generalized representation of an industrial process and should not be attempted in a laboratory setting without appropriate safety measures and equipment.

  • Reaction Setup: A high-pressure autoclave is charged with a solution of 4-chloronitrobenzene and an 8.5% aqueous solution of sodium hydroxide.[1]

  • Hydrolysis: The mixture is heated, and the exothermic reaction is allowed to reach and maintain a temperature of 170°C for 8 hours.[1]

  • Cooling and Acidification: The reaction mixture is cooled, and then carefully acidified with a strong acid (e.g., sulfuric acid) to precipitate the 4-nitrophenol.

  • Isolation and Purification: The crude 4-nitrophenol is isolated by filtration. Further purification is achieved through crystallization from a suitable solvent to yield a high-purity product.[1]

Laboratory Scale: Synthesis of 4-Nitrophenol via Nitration of Phenol

This protocol is intended for a laboratory setting with appropriate safety precautions.

  • Preparation of Nitrating Mixture: In a beaker, 150 grams of sodium nitrate is dissolved in 400 ml of water. To this solution, 250 grams of concentrated sulfuric acid is slowly added while cooling in an ice bath to keep the temperature below 20°C.[2]

  • Nitration: A mixture of 94 grams of phenol and 20 ml of water is added dropwise to the cold, stirred nitrating mixture. The temperature is maintained below 20°C throughout the addition. Stirring is continued for an additional 2 hours.[2]

  • Workup: The aqueous layer is decanted from the oily product. The oil is washed with water and then neutralized with chalk.

  • Isomer Separation: The mixture of ortho- and para-nitrophenols is subjected to steam distillation. The more volatile o-nitrophenol distills over with the steam.[2]

  • Isolation of 4-Nitrophenol: The residue in the distillation flask, containing the 4-nitrophenol, is cooled and filtered. The crude product is then recrystallized from 2% hydrochloric acid to yield pure 4-nitrophenol.[2]

Visualizing the Workflows

The following diagrams illustrate the generalized workflows for industrial and laboratory synthesis, as well as a logical comparison of the two approaches.

G Industrial Synthesis Workflow for Substituted Phenols raw_materials Raw Material Storage reactor Large-Scale Reactor (e.g., Continuous Stirred-Tank Reactor) raw_materials->reactor separation Primary Separation (e.g., Distillation, Extraction) reactor->separation qc Quality Control reactor->qc purification Purification (e.g., Crystallization, Filtration) separation->purification separation->qc product_storage Final Product Storage & Packaging purification->product_storage purification->qc product_storage->qc

Caption: Generalized workflow for industrial synthesis of substituted phenols.

G Laboratory Synthesis Workflow for Substituted Phenols reagents Reagent Weighing & Preparation reaction Glassware Reaction Setup (e.g., Round-Bottom Flask) reagents->reaction workup Reaction Workup (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Analysis (e.g., NMR, MS, TLC) purification->analysis final_product Isolated Pure Product analysis->final_product

Caption: Generalized workflow for laboratory synthesis of substituted phenols.

G Comparison of Industrial vs. Lab Synthesis cluster_industrial Industrial Synthesis cluster_lab Laboratory Synthesis ind_goal High Throughput & Cost-Effectiveness comparison Key Differences ind_goal->comparison vs. ind_scale Kilograms to Tons ind_scale->comparison vs. ind_equip Dedicated Reactors ind_equip->comparison vs. ind_purity Commercial Grade ind_purity->comparison vs. lab_goal Discovery & Optimization lab_goal->comparison vs. lab_scale Milligrams to Grams lab_scale->comparison vs. lab_equip Standard Glassware lab_equip->comparison vs. lab_purity High Purity lab_purity->comparison vs.

Caption: Logical comparison of industrial and laboratory synthesis approaches.

References

Safety Operating Guide

Proper Disposal of 4-tert-Butyl-2-chlorophenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 4-tert-butyl-2-chlorophenol is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step operational plan for researchers, scientists, and drug development professionals to manage and dispose of this hazardous chemical waste effectively.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] It may also cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols is paramount during all handling and disposal procedures.

Personal Protective Equipment (PPE) and Spill Response

Before initiating any disposal-related tasks, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In the event of a spill, the area should be evacuated, and the spill should be contained using an inert absorbent material. The collected material should then be placed in a suitable, sealed container for disposal as hazardous waste.

Quantitative Hazard Classification

The following table summarizes the hazard classifications for this compound, providing a clear and easily digestible overview of its primary risks.

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 1
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3

Data sourced from PubChem.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment.

Step 1: Waste Identification and Segregation

  • Clearly identify the waste as "Hazardous Waste: this compound."

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials should be kept separate to prevent dangerous chemical reactions.

Step 2: Containerization

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container, if in good condition, is often a suitable choice.

  • The container must be kept securely closed except when adding waste.

Step 3: Labeling

  • Affix a "Hazardous Waste" label to the container.

  • The label must include the full chemical name ("this compound"), the associated hazards (e.g., "Harmful," "Irritant"), and the accumulation start date.

Step 4: Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.

Step 5: Arrange for Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash.[1] It must be disposed of through an approved waste disposal plant.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Start Waste Generation Identify Identify & Segregate Waste Start->Identify Containerize Select & Fill Compatible Container Identify->Containerize Label Label Container (Name, Hazards, Date) Containerize->Label Store Store in Satellite Accumulation Area Label->Store EHS_Contact Contact EHS for Pickup Store->EHS_Contact Disposal Professional Disposal EHS_Contact->Disposal

References

Personal protective equipment for handling 4-tert-Butyl-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-tert-Butyl-2-chlorophenol

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, operation, and disposal of this compound.

This document provides critical safety and logistical information to ensure the safe handling of this compound in a laboratory setting. Adherence to these procedures is vital for minimizing risks and ensuring a safe research environment.

Hazard Summary

This compound is a compound that requires careful handling due to its potential health risks. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] Inhalation may also lead to respiratory irritation.[1]

Personal Protective Equipment (PPE) Requirements

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound, based on Safety Data Sheets (SDS) and general best practices for phenolic compounds.

PPE CategorySpecificationRationale
Eye Protection - Minimum: Safety glasses with side shields.- Splash Hazard: Chemical safety goggles.[2][3]- Significant Splash/Explosion Risk: A face shield worn over chemical safety goggles.[2][4]To protect eyes from splashes and aerosols that can cause serious eye damage.[1]
Hand Protection - Incidental Contact: Double-gloved nitrile exam-style gloves (minimum 8mil thickness). Gloves should be changed immediately upon contamination.[4]- Extended Contact/Immersion: Utility grade neoprene or butyl rubber gloves worn over nitrile gloves.[4]To prevent skin contact which can cause irritation.[1] Phenolic compounds can be absorbed through the skin.
Skin and Body Protection - A fully buttoned laboratory coat.[2][4]- Long pants and closed-toe shoes.[4]- For potential body splashes, a butyl rubber or neoprene apron should be worn.[4]To protect the skin from accidental splashes and contamination.
Respiratory Protection - If dust or aerosols may be generated or ventilation is inadequate: An air-purifying respirator with a Type A-P filter (organic vapor and particulate) is recommended.[2][5] Ensure the respirator is properly fit-tested.To prevent inhalation of vapors or aerosols that may cause respiratory irritation.[1]

Operational Plan: Handling this compound

A systematic approach to handling this compound is crucial for laboratory safety.

Pre-Handling Preparations
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the potential for splashes or aerosol generation.

  • Emergency Equipment: Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.

  • PPE Assembly: Assemble all necessary PPE as specified in the table above.

  • Waste Container: Prepare a designated and clearly labeled waste container for this compound waste.

Donning Personal Protective Equipment (PPE)

Follow this sequence to ensure proper protection:

  • Outer Gloves: If required for the task (neoprene or butyl rubber), don these first.

  • Laboratory Coat: Put on a fully buttoned lab coat.

  • Inner Gloves: Don nitrile gloves, ensuring they are pulled over the cuffs of the lab coat.

  • Respiratory Protection: If required, perform a seal check and don the respirator.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if necessary.

Handling the Chemical
  • Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood.[2][4]

  • Avoid Inhalation and Contact: Handle the chemical with care to avoid generating dust or aerosols. Prevent contact with skin, eyes, and clothing.

  • Transferring: Use appropriate tools (e.g., spatulas, weighing paper) to handle solids. When transferring liquids, do so slowly and carefully to avoid splashing.

Post-Handling Procedures
  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., ethanol) and then with soap and water.

  • Storage: Properly label and store any remaining this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Doffing PPE: Remove PPE in the following order to prevent cross-contamination:

    • Outer Gloves: If used, remove and discard in the designated waste container.

    • Face Shield and Goggles: Remove by handling the strap, avoiding touching the front.

    • Laboratory Coat: Remove by rolling it inside out and place it in a designated laundry container or for disposal if contaminated.

    • Inner Gloves: Remove by peeling them off from the cuff, turning them inside out. Dispose of in the designated waste container.

    • Respirator: If used, remove and store or dispose of according to manufacturer's instructions.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Chemical Waste
  • Collection: Collect all excess this compound and any solutions containing it in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[6] Do not pour down the drain.[6][7]

Contaminated PPE and Materials
  • Collection: All disposable PPE (gloves, etc.) and other materials (e.g., paper towels, weigh boats) contaminated with this compound should be collected in a separate, sealed container.

  • Disposal: This contaminated solid waste should also be disposed of as hazardous waste.

Empty Containers
  • Handle uncleaned, empty containers as you would the product itself. Follow your institution's procedures for the disposal of empty chemical containers.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow start Start: Plan to handle This compound min_ppe Minimum PPE: - Safety glasses with side shields - Lab coat - Long pants & closed-toe shoes - Single pair nitrile gloves start->min_ppe splash_hazard Is there a splash hazard? min_ppe->splash_hazard goggles Upgrade to: Chemical safety goggles splash_hazard->goggles Yes extended_contact Extended contact or immersion likely? splash_hazard->extended_contact No sig_splash Significant splash or explosion risk? goggles->sig_splash face_shield Add: Face shield over goggles sig_splash->face_shield Yes sig_splash->extended_contact No face_shield->extended_contact heavy_gloves Upgrade to: Double gloves (Nitrile inner, Neoprene/Butyl outer) extended_contact->heavy_gloves Yes aerosol_risk Aerosol or dust generation possible? extended_contact->aerosol_risk No heavy_gloves->aerosol_risk respirator Add: Air-purifying respirator (Type A-P filter, fit-tested) aerosol_risk->respirator Yes final_ppe Final PPE Configuration aerosol_risk->final_ppe No respirator->final_ppe

Caption: PPE selection workflow for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.